Tetravinylsilane
Description
Structure
3D Structure
Propriétés
IUPAC Name |
tetrakis(ethenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Si/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHILTCGAOPTOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)(C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92717-78-7 | |
| Record name | Silane, tetraethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID6061490 | |
| Record name | Silane, tetraethenyl- | |
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Molecular Weight |
136.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-55-6 | |
| Record name | Tetraethenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetravinylsilane | |
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| Record name | Tetravinylsilane | |
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| Record name | Silane, tetraethenyl- | |
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| Record name | Silane, tetraethenyl- | |
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| Record name | Tetravinylsilane | |
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| Record name | TETRAVINYLSILANE | |
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Foundational & Exploratory
Unveiling the Core Structure of Tetravinylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a foundational understanding of the chemical structure of tetravinylsilane (TVS), a versatile organosilicon compound. By delving into its molecular architecture, bonding parameters, and the experimental techniques used for its characterization, this document serves as a critical resource for professionals in research and development.
Molecular Structure and Composition
This compound, systematically named tetraethenylsilane, is a molecule with the chemical formula C₈H₁₂Si.[1] Its fundamental structure consists of a central silicon (Si) atom covalently bonded to four vinyl (-CH=CH₂) groups. This arrangement results in a tetrahedral geometry around the silicon center. The molecule has a molecular weight of approximately 136.27 g/mol .[1]
Quantitative Structural Data
The precise three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction. The following tables summarize the key bond lengths and angles derived from this experimental work, providing a quantitative description of the molecule's geometry in the solid state.
| Bond | Bond Length (Å) |
| Si-C | 1.859(2) - 1.865(2) |
| C=C | 1.336(3) - 1.340(3) |
| C-H (vinyl) | 0.93(3) - 1.01(3) |
| Data extracted from the crystallographic study by Bartkowska B., et al. (1997). |
| Angle | Bond Angle (°) |
| C-Si-C | 107.8(1) - 111.2(1) |
| Si-C-C | 122.0(2) - 122.6(2) |
| H-C-H (vinyl) | 116(2) - 118(2) |
| Si-C-H (vinyl) | 118(2) - 121(2) |
| C-C-H (vinyl) | 119(2) - 122(2) |
| Data extracted from the crystallographic study by Bartkowska B., et al. (1997). |
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive solid-state structure of this compound was elucidated using single-crystal X-ray diffraction. The following provides a summary of the experimental methodology employed.
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown from a solution at low temperature.
Data Collection: A crystal of appropriate dimensions was mounted on a goniometer head. X-ray diffraction data were collected at a low temperature to minimize thermal vibrations and obtain a more precise structure. A four-circle diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) was utilized. A series of diffraction images were recorded as the crystal was rotated through a range of angles.
Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically. The final structural model was validated using standard crystallographic metrics.
Molecular Visualization
To provide a clear visual representation of the chemical structure of this compound, the following diagram was generated using the Graphviz (DOT language).
Figure 1. Ball-and-stick model of this compound's molecular structure.
Gas-Phase Structure
To date, a dedicated gas-phase electron diffraction (GED) study specifically for this compound has not been prominently reported in the literature. GED is a powerful technique for determining the structure of molecules in the gaseous state, free from the intermolecular forces present in a crystal lattice. While the solid-state structure provides a highly accurate picture of the molecule's conformation, the gas-phase structure would offer complementary insights into its intrinsic geometry and the rotational freedom of the vinyl groups. The structure of the related, simpler molecule, vinylsilane (CH₂=CHSiH₃), has been a subject of interest.[2][3]
Conclusion
The chemical structure of this compound is characterized by a central silicon atom tetrahedrally coordinated to four vinyl groups. The quantitative details of its bond lengths and angles in the solid state have been precisely determined by single-crystal X-ray diffraction, providing a solid foundation for understanding its reactivity and physical properties. While a gas-phase structural determination would offer a more complete picture, the available crystallographic data serves as a robust and essential starting point for researchers, scientists, and drug development professionals working with this versatile organosilicon compound.
References
A Preliminary Investigation into the Reactivity of Tetravinylsilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetravinylsilane (TVS), a tetraorganosilane with the chemical formula Si(CH=CH₂)₄, is a versatile monomer and crosslinking agent with significant potential in materials science and organic synthesis.[1][2] Its four reactive vinyl groups attached to a central silicon atom provide a unique platform for a variety of chemical transformations, leading to the formation of complex three-dimensional structures and functionalized materials.[3] This technical guide provides a preliminary investigation into the reactivity of this compound, summarizing key reaction pathways including its synthesis, polymerization, hydrosilylation, olefin metathesis, and cycloaddition reactions. The content is intended to serve as a foundational resource for researchers exploring the applications of this multifaceted molecule.
Physical and Chemical Properties
This compound is a clear, colorless to light yellow liquid with a pungent odor.[3][4] A summary of its key physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂Si | [5] |
| Molecular Weight | 136.27 g/mol | [5] |
| Boiling Point | 130-131 °C | [2] |
| Density | 0.8 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.461 | [2] |
| Flash Point | 6 °C (closed cup) | [4] |
Synthesis of this compound
The most common and effective method for synthesizing this compound is through the Grignard reaction of silicon tetrachloride with a vinyl Grignard reagent, such as vinylmagnesium chloride.[6]
Experimental Protocol: Grignard Reaction
Materials:
-
Silicon tetrachloride (SiCl₄)
-
Vinylmagnesium chloride (CH₂=CHMgCl) solution
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Magnesium turnings
-
1,4-Dichlorobenzene (B42874) (for Grignard reagent preparation if not commercially available)
-
Iodine crystal (for activation)
Procedure:
-
Grignard Reagent Preparation (if necessary): In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 1,4-dichlorobenzene in anhydrous diethyl ether or THF to initiate the Grignard reaction.
-
Reaction with Silicon Tetrachloride: Cool the prepared Grignard reagent solution in an ice bath. In a separate dropping funnel, prepare a solution of silicon tetrachloride in anhydrous diethyl ether or THF.
-
Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to reflux for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.
A patent describes a similar procedure using tetrachlorosilane (B154696) and vinyl magnesium chloride in methyl tertiary butyl ether with magnesium iodide as a catalyst, achieving a yield of 67.81% and a purity of 99.4%.[2]
Reactivity of this compound
The four vinyl groups of this compound are susceptible to a variety of addition and transformation reactions, making it a valuable building block for more complex molecules and polymers.
Polymerization
This compound can undergo polymerization through several mechanisms, including plasma, anionic, and free-radical polymerization, leading to the formation of crosslinked or hyperbranched polymers.
Plasma-polymerized this compound films can be deposited on various substrates using a radio-frequency (RF) glow discharge.[7] These films have applications as surface modifiers and protective coatings.[2] The properties of the resulting polymer films, such as deposition rate, surface roughness, and refractive index, can be controlled by adjusting the effective power of the plasma.[6]
Table 2: Properties of Plasma-Polymerized this compound Films
| Effective Power (W) | Deposition Rate (nm/min) | Surface Roughness (nm) | Refractive Index (at 633 nm) |
| 0.05 | 8 | 2.0 | 1.63 |
| 10 | 165 | 5.8 | 1.75 |
Data extracted from a study on plasma-polymerized this compound films.[6]
Caption: Anionic polymerization of this compound.
Free-radical polymerization of vinyl monomers is a common method for producing polymers. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are typically used.[9] A general protocol involves dissolving the monomer and initiator in a suitable solvent, removing oxygen, and heating the mixture to initiate polymerization.[10]
Experimental Protocol: Free-Radical Polymerization (General)
Materials:
-
This compound
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous solvent (e.g., benzene, toluene)
Procedure:
-
In a reaction flask, dissolve this compound and the radical initiator (e.g., AIBN) in the chosen solvent.
-
De-gas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to decompose the initiator (typically 60-80 °C for AIBN).
-
Monitor the progress of the polymerization by techniques such as NMR or by observing the increase in viscosity.
-
Terminate the polymerization by cooling the reaction mixture and precipitating the polymer in a non-solvent (e.g., methanol).
-
Isolate the polymer by filtration and dry it under vacuum.
The resulting polymer is expected to be a highly crosslinked, insoluble material due to the tetrafunctionality of the monomer. The characterization of such crosslinked networks can be performed using techniques like swelling studies, dynamic mechanical analysis (DMA), and thermogravimetric analysis (TGA).[11][12]
Hydrosilylation
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. This reaction is a powerful tool for the synthesis of organosilicon compounds and for crosslinking silicone polymers.[13][14] The reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.[14]
While a specific, detailed experimental protocol for the hydrosilylation of this compound was not found in the reviewed literature, a general procedure for the hydrosilylation of olefins can be adapted.[15]
Caption: General scheme of this compound hydrosilylation.
Olefin Metathesis
Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by ruthenium-based catalysts like the Grubbs' catalyst.[16] Cross-metathesis of vinylsilanes with other olefins provides a route to functionalized alkenylsilanes.[17][18]
Experimental Protocol: Cross-Metathesis of Vinylsilanes (General)
Materials:
-
This compound
-
Alkene co-reactant
-
Grubbs' catalyst (e.g., first or second generation)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound and the alkene co-reactant in the solvent.
-
Add the Grubbs' catalyst to the solution.
-
The reaction mixture is typically stirred at room temperature or gently refluxed. The progress of the reaction can be monitored by GC or TLC.
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography.
The efficiency and selectivity of the cross-metathesis reaction can be influenced by the nature of the substrates and the catalyst used.[17]
Caption: Workflow for the cross-metathesis of this compound.
Cycloaddition Reactions (Diels-Alder)
The vinyl groups of this compound can act as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes to form six-membered rings.[19][20] This reaction is a powerful tool for the construction of complex cyclic and polycyclic structures.
While specific examples of this compound participating as a dienophile in Diels-Alder reactions are not extensively detailed in the initial search, the general principles of the reaction can be applied. The reactivity of the vinylsilane as a dienophile can be enhanced by the presence of electron-withdrawing groups, although the silicon atom itself can influence the electronic properties of the vinyl group.[21]
Caption: Diels-Alder reaction with this compound.
Characterization of this compound and its Derivatives
A variety of analytical techniques are employed to characterize this compound and the products of its reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are essential for confirming the structure of this compound and its derivatives. Quantitative NMR can be used to determine the extent of polymerization and the composition of copolymers.[7][11][22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for analyzing the purity of this compound and for identifying the products of its reactions, particularly in metathesis and hydrosilylation.
-
Gel Permeation Chromatography (GPC): GPC is a key technique for determining the molecular weight and molecular weight distribution of soluble polymers derived from this compound.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to characterize the thermal properties of polymers, such as glass transition temperature, melting point, and thermal stability.[23]
Conclusion
This compound is a highly reactive and versatile molecule with significant potential in polymer chemistry and organic synthesis. Its tetrafunctionality allows for the creation of complex, highly branched, or crosslinked structures. While detailed experimental protocols for some of its reactions are not yet widely published, the general reactivity patterns of vinylsilanes provide a strong foundation for further exploration. This guide has summarized the available information on the synthesis and reactivity of this compound, providing a starting point for researchers interested in harnessing its unique chemical properties for the development of novel materials and synthetic methodologies. Further research into the specific reaction conditions and quantitative outcomes for the hydrosilylation and cycloaddition reactions of this compound is warranted to fully unlock its synthetic potential.
References
- 1. Synthesis of hyperbranched polyarylethenes by consecutive C–H vinylation reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [ouci.dntb.gov.ua]
- 3. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Frontiers | Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanistic studies of platinum-catalyzed hydrosilylation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. pslc.ws [pslc.ws]
- 11. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 14. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 17. mdpi.com [mdpi.com]
- 18. Polysiloxanes polymers with hyperbranched structure and multivinyl functionality | Semantic Scholar [semanticscholar.org]
- 19. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. d-nb.info [d-nb.info]
- 22. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 23. sciforum.net [sciforum.net]
Tetravinylsilane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetravinylsilane (TVS) is a versatile organosilicon compound with the chemical formula Si(CH=CH₂)₄. Characterized by a central silicon atom bonded to four vinyl groups, this molecule serves as a valuable precursor and crosslinking agent in materials science and polymer chemistry. Its high reactivity, attributed to the presence of four readily polymerizable vinyl groups, allows for its use in a variety of applications, including the synthesis of silicon-containing polymers, the formation of protective and functional coatings through plasma polymerization, and as a precursor for silicon carbide (SiC) via chemical vapor deposition. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis, and key applications, with a focus on experimental methodologies relevant to researchers in both materials and biomedical fields. While direct applications in drug development are not prominent, the role of organosilicon compounds in creating biocompatible and functionalized surfaces for medical devices and potential drug delivery systems is discussed, highlighting the potential utility of this compound in these emerging areas.
Core Properties of this compound
This compound is a colorless to light yellow liquid with a distinct odor. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 1112-55-6 | [1] |
| Molecular Formula | C₈H₁₂Si | [1] |
| Molecular Weight | 136.27 g/mol | [1] |
| Density | 0.8 g/mL at 25 °C | [2] |
| Boiling Point | 130-131 °C | [2] |
| Refractive Index | n20/D 1.461 | [2] |
| Flash Point | 6 °C (42.8 °F) - closed cup | [2] |
| InChI Key | UFHILTCGAOPTOV-UHFFFAOYSA-N | [2] |
| SMILES | C=C--INVALID-LINK--(C=C)C=C | [2] |
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the Grignard reaction, where a vinyl Grignard reagent (vinylmagnesium bromide or chloride) is reacted with silicon tetrachloride.[3][4] This method allows for the straightforward formation of the silicon-carbon bonds.
Grignard Reaction Workflow
The following diagram illustrates the typical workflow for the synthesis of this compound via the Grignard reaction.
Experimental Protocol: Synthesis via Grignard Reaction
The following protocol is adapted from a patented synthesis method and represents a typical procedure for preparing this compound.[3]
Materials:
-
Silicon tetrachloride (SiCl₄)
-
Vinyl magnesium chloride (or bromide) solution in THF
-
Anhydrous methyl tertiary butyl ether (MTBE)
-
Magnesium iodide (catalyst)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve 16.7 g (0.1 mol) of silicon tetrachloride in 125 mL of anhydrous methyl tertiary butyl ether in a reaction flask equipped with a stirrer and a dropping funnel.
-
Add 0.09 g of magnesium iodide to the solution as a catalyst.
-
Control the temperature of the reaction mixture at 20 °C.
-
Slowly add the vinyl magnesium chloride solution to the reaction mixture over a period of approximately 2 hours while maintaining the temperature at 20 °C.
-
After the addition is complete, continue stirring the reaction mixture for 2.5 hours at 20 °C to ensure the completion of the Grignard reaction.
-
Slowly add 76 mL of deionized water to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Key Applications and Experimental Methodologies
This compound's primary applications lie in materials science, where its vinyl groups can undergo polymerization or serve as reactive sites for surface modification.
Plasma Polymerization for Surface Modification
Plasma-enhanced chemical vapor deposition (PECVD) of this compound is a technique used to deposit thin, highly crosslinked, and pinhole-free polymer films (pp-TVS) on various substrates.[5] These films can alter the surface properties of materials, such as enhancing adhesion, providing a protective barrier, or introducing specific functionalities.
The following diagram outlines the key steps in the PECVD process using this compound as a precursor.
This protocol is based on a published study on the deposition of plasma-polymerized this compound films.[5]
Equipment and Materials:
-
Capacitively coupled plasma reactor with a radio frequency (RF) power supply (e.g., 13.56 MHz).
-
This compound (TVS) precursor.
-
Oxygen (O₂) as an oxidant gas (optional, for depositing SiCOH films).
-
Substrates (e.g., silicon wafers).
-
Vacuum system.
Procedure:
-
Clean the substrates and place them on the bottom electrode of the PECVD reactor.
-
Evacuate the chamber to a base pressure.
-
Introduce this compound vapor into the chamber at a controlled flow rate. If depositing SiCOH films, co-flow with oxygen.
-
Maintain a constant chamber pressure (e.g., by adjusting the pumping speed).
-
Apply RF power to the top electrode to generate a plasma.
-
Deposition occurs on the substrate surface. The deposition time will determine the film thickness.
-
After the desired deposition time, turn off the RF power and stop the precursor flow.
-
Vent the chamber to atmospheric pressure and remove the coated substrates.
-
The deposited films can be annealed post-deposition to modify their properties.
Hydrosilylation Reactions
The vinyl groups of this compound can undergo hydrosilylation, a reaction where a silicon-hydrogen bond adds across the carbon-carbon double bond. This reaction is a powerful tool for creating more complex organosilicon structures and for crosslinking silicone polymers. The reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst.[6][7]
While a specific, detailed protocol for the hydrosilylation of this compound was not found in the immediate search, a general procedure can be outlined based on established methods for similar vinylsilanes.
General Protocol for Hydrosilylation:
-
In an inert atmosphere, dissolve this compound in an appropriate anhydrous solvent (e.g., toluene).
-
Add the hydrosilane (R₃SiH) to the solution.
-
Add a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst).
-
The reaction mixture may be stirred at room temperature or gently heated to facilitate the reaction.
-
Monitor the reaction progress by techniques such as NMR or IR spectroscopy to observe the disappearance of the Si-H and vinyl group signals and the appearance of the new Si-C and C-H signals.
-
Upon completion, the catalyst may be removed, and the product purified, typically by distillation.
Relevance to Drug Development Professionals
While this compound does not have direct applications in pharmaceuticals, the broader class of organosilicon compounds is of growing interest in the biomedical field.[8][9][10] Organosilicon compounds are used to create biocompatible materials for medical implants and devices.[2][8] Silane (B1218182) coatings, in general, are applied to medical devices to impart hydrophobicity, reduce friction, and prevent corrosion and bacterial growth.[11]
This compound, with its ability to form highly crosslinked and stable polymer films via plasma polymerization, could potentially be used to create biocompatible or functionalized coatings on medical devices. Furthermore, as a crosslinking agent, it could be explored in the synthesis of silicone-based hydrogels for drug delivery or tissue engineering applications.[12][13][14] The vinyl groups also offer a route for further chemical modification, allowing for the attachment of bioactive molecules to a surface.
Conclusion
This compound is a valuable and reactive organosilicon compound with established applications in materials science and polymer chemistry. Its synthesis is readily achieved through the Grignard reaction, and its utility is demonstrated in the formation of thin films via plasma polymerization and as a participant in hydrosilylation reactions. For researchers and scientists, it offers a versatile platform for creating new materials with tailored properties. For professionals in drug development, while not a direct therapeutic agent, this compound represents a class of compounds with potential for developing advanced biomedical materials and coatings, an area of increasing importance for next-generation medical devices and drug delivery systems.
References
- 1. This compound | C8H12Si | CID 66188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. zmsilane.com [zmsilane.com]
- 3. CN114478611B - Synthesis method of tetraethylene silane - Google Patents [patents.google.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects - KBR [hskbrchemical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organosilicon molecules with medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dakenchem.com [dakenchem.com]
- 12. Versatile click alginate hydrogels crosslinked via tetrazine-norbornene chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in crosslinking strategies of biomedical hydrogels - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Solubility of Tetravinylsilane in Common Organic Solvents: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetravinylsilane (TVS), with the chemical formula Si(CH=CH₂)₄, is a versatile organosilicon compound utilized as a crosslinking agent, a monomer for polymerization, and a precursor in the synthesis of silicon-containing materials.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, outlines a general experimental protocol for its solubility determination, and includes a schematic for its synthesis and purification.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C₈H₁₂Si |
| Molecular Weight | 136.27 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 0.8 g/mL at 25 °C[1] |
| Boiling Point | 130-131 °C[1] |
| Refractive Index | n20/D 1.461[1] |
| Water Solubility | 7.26 mg/L at 20 °C |
Solubility Profile of this compound
| Solvent | Polarity | Expected Solubility |
| n-Hexane | Nonpolar | High / Miscible |
| Toluene | Nonpolar | High / Miscible |
| Diethyl Ether | Slightly Polar | High / Miscible |
| Tetrahydrofuran (B95107) (THF) | Polar Aprotic | High / Miscible |
| Dichloromethane | Polar Aprotic | Soluble |
| Chloroform | Polar Aprotic | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble |
| Acetone | Polar Aprotic | Moderately Soluble |
| Ethanol | Polar Protic | Sparingly Soluble |
| Methanol | Polar Protic | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble / Insoluble |
| Water | Polar Protic | Insoluble (7.26 mg/L at 20°C) |
Experimental Protocol for Solubility Determination
The following is a general methodology for the quantitative determination of the solubility of a liquid analyte, such as this compound, in a given organic solvent. This method is based on the principle of preparing a saturated solution and determining the concentration of the solute.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
-
Centrifuge (optional)
-
Syringe filters (chemically compatible)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of a separate, undissolved phase of this compound is necessary to ensure saturation.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a thermostatically controlled shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the mixture to stand undisturbed for a period to allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To avoid transferring any undissolved droplets, it is advisable to use a syringe fitted with a chemically resistant filter (e.g., PTFE).
-
Dilute the collected aliquot with a known volume of the same solvent to bring the concentration of this compound within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a calibrated GC-FID or another suitable analytical method.
-
Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Synthesis and Purification Workflow
The most common laboratory-scale synthesis of this compound involves the Grignard reaction between silicon tetrachloride and a vinyl Grignard reagent, such as vinylmagnesium bromide or vinylmagnesium chloride, typically in an ether solvent like tetrahydrofuran (THF).[6][7] The crude product is then purified by distillation.
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship for Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2][3][4][5] The following diagram illustrates the logical relationship for predicting the solubility of this compound.
Caption: Logical relationship for predicting the solubility of this compound.
Conclusion
While specific quantitative data on the solubility of this compound in common organic solvents is limited, its nonpolar nature strongly suggests high solubility in nonpolar solvents and poor solubility in polar solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values as needed for their specific applications. The synthesis and purification workflow highlights a standard and effective method for obtaining high-purity this compound for research and development purposes. This guide serves as a valuable resource for professionals working with this versatile organosilicon compound.
References
- 1. This compound | 1112-55-6 [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Khan Academy [khanacademy.org]
- 6. CN114478611B - Synthesis method of tetraethylene silane - Google Patents [patents.google.com]
- 7. gelest.com [gelest.com]
Thermal Stability and Decomposition of Tetravinylsilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetravinylsilane (TVSi), a volatile organosilicon compound, is a precursor of significant interest in the chemical vapor deposition (CVD) of silicon carbide (SiC) thin films and other silicon-containing materials. Understanding its thermal stability and decomposition pathways is paramount for controlling film composition, quality, and deposition rates. This technical guide provides a comprehensive overview of the thermal behavior of TVSi, detailing its decomposition products, proposed reaction mechanisms, and experimental protocols for its study. Quantitative data from relevant studies are summarized, and key processes are visualized to facilitate a deeper understanding for researchers in materials science and related fields.
Thermal Stability of this compound
This compound exhibits lower thermal stability compared to its saturated analog, tetraethylsilane (B1293383) (TESi). Pyrolysis of TVSi initiates at lower temperatures, leading to the formation of carbon-rich silicon carbide films.[1][2] The decomposition process is influenced by factors such as temperature, pressure, and the carrier gas used.
Decomposition Temperature
Gaseous Decomposition Products
The primary gaseous products identified during the thermal decomposition of TVSi are ethylene (B1197577) (C2H4) and methane (CH4) .[2] The relative abundance of these products is dependent on the decomposition temperature and the presence of a carrier gas like hydrogen, which can influence secondary reactions.
Data Presentation
The following tables summarize the key experimental parameters and findings from studies on the thermal decomposition of this compound.
| Parameter | Value | Reference |
| Precursor | This compound (TVSi) | [2] |
| Decomposition Temperature Range | 500-1000 °C | [2] |
| Molar Fraction | 2 x 10⁻³ | [2] |
| Carrier Gas | Helium (He) or Hydrogen (H₂) | [1][2] |
| Carrier Gas Flow Rate | 10 dm³/h | [2] |
| Total Pressure | 760 Torr | [2] |
Table 1: Experimental Conditions for this compound Pyrolysis
| Decomposition Product | Chemical Formula | Method of Identification | Reference |
| Ethylene | C₂H₄ | Gas Chromatography | [2] |
| Methane | CH₄ | Gas Chromatography | [2] |
| Solid Deposit | Carbon-rich SiC | - | [1][2] |
Table 2: Identified Decomposition Products of this compound
Proposed Decomposition Mechanism
While a detailed, experimentally verified decomposition mechanism for this compound is not extensively documented, a plausible pathway can be proposed based on the known decomposition of other organosilanes, such as tetramethylsilane, and the identified products of TVSi pyrolysis.[3] The mechanism is likely to proceed via a series of radical chain reactions.
Initiation: The initial step is the homolytic cleavage of a silicon-vinyl bond, which is the weakest bond in the molecule, to form a trivinylsilyl radical and a vinyl radical.
-
Si(CH=CH₂)₄ → •Si(CH=CH₂)₃ + •CH=CH₂
Propagation: The highly reactive radicals can then participate in a series of propagation steps, including hydrogen abstraction and β-scission.
-
Hydrogen Abstraction: The vinyl radical can abstract a hydrogen atom from another TVSi molecule or from the carrier gas (if hydrogen is used), leading to the formation of ethylene and another trivinylsilyl radical.
-
•CH=CH₂ + Si(CH=CH₂)₄ → CH₂=CH₂ + •Si(CH=CH₂)₃(CH=CH•)
-
-
β-Scission: The trivinylsilyl radical can undergo rearrangement and β-scission, leading to the elimination of ethylene and the formation of a silylene species.
-
•Si(CH=CH₂)₃ → H₂C=CH-Si(CH=CH₂) + •CH=CH₂
-
-
Methane Formation: Methane formation is likely a result of secondary reactions involving the decomposition of vinyl radicals or subsequent surface reactions on the growing film.
Termination: The radical chain reactions are terminated by the combination of two radicals.
-
•Si(CH=CH₂)₃ + •CH=CH₂ → Si(CH=CH₂)₄
-
2 •Si(CH=CH₂)₃ → (H₂C=CH)₃Si-Si(CH=CH₂)₃
References
Spectroscopic Analysis of Tetravinylsilane: An In-depth Technical Guide
Abstract
Tetravinylsilane (Si(CH=CH₂)₄) is a fundamental organosilicon compound utilized as a precursor in the synthesis of silicon-containing polymers and as a crosslinking agent in material science. A thorough understanding of its molecular structure and vibrational modes is paramount for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy. This document summarizes key quantitative data, outlines detailed experimental protocols for each analytical technique, and presents a logical workflow for the spectroscopic characterization of this compound. It is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of the spectroscopic properties of this compound.
Introduction
This compound is a tetraorganosilane characterized by a central silicon atom bonded to four vinyl groups. Its high degree of unsaturation and the presence of the Si-C bond make it a versatile building block in organometallic chemistry and polymer science. Spectroscopic techniques are essential for confirming the identity, purity, and structural characteristics of this compound. NMR spectroscopy provides detailed information about the electronic environment of the ¹H, ¹³C, and ²⁹Si nuclei. Vibrational spectroscopy, including both FT-IR and Raman, offers insights into the various vibrational modes of the molecule, such as the stretching and bending of its chemical bonds. This guide synthesizes available spectroscopic data and provides standardized protocols to aid in the characterization of this compound.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The molecule's symmetry results in a relatively simple spectrum.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Hₐ (-CH=) | 6.118 | J(A,B) = 3.62 |
| Hₑ (=CH₂) | 6.057 | J(A,C) = 14.67 |
| Hₑ' (=CH₂) | 5.769 | J(B,C) = 20.40 |
| Solvent: CCl₄, Reference: S. Cawley, S.S. Danyluk, Can. J. Chem. 46, 2373 (1968).[1] |
Table 2: ¹³C and ²⁹Si NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Notes |
| ¹³C (=CH₂) | Data not available in searched resources. Expected in the 130-140 ppm range for vinyl carbons attached to silicon. | The primary literature reference is consistently cited as "B.E. Mann, B.F. Taylor, 13C NMR Data for Organometallic Compounds".[2] |
| ¹³C (-CH=) | Data not available in searched resources. Expected in the 130-140 ppm range for vinyl carbons attached to silicon. | The primary literature reference is consistently cited as "B.E. Mann, B.F. Taylor, 13C NMR Data for Organometallic Compounds".[2] |
| ²⁹Si | Data not available in searched resources. Expected in the range of -15 to -25 ppm relative to TMS for tetralkenylsilanes. | - |
Vibrational Spectroscopy (FT-IR & Raman)
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of this compound. Key vibrational bands are associated with the vinyl groups and the silicon-carbon bonds.
Table 3: Key FT-IR and Raman Vibrational Bands for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H stretch (vinyl) | 3100–3000 | 3100–3000 | Medium (IR), Strong (Raman) |
| C=C stretch (vinyl) | 1680–1620 | 1680–1620 | Medium (IR), Very Strong (Raman) |
| CH₂ scissoring | ~1410 | ~1410 | Medium |
| C-H in-plane bend | ~1260 | ~1260 | Medium |
| CH₂ wag | ~1010 | ~1010 | Strong |
| CH₂ twist | ~960 | ~960 | Strong |
| Si-C stretch | 800-600 | 800-600 | Strong |
| Note: Specific experimental peak lists for this compound were not available in the searched resources. The expected ranges are based on general correlation tables for organosilicon and vinyl compounds.[3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline standard operating procedures for the analysis of this compound, which is a liquid at room temperature.
NMR Sample Preparation and Analysis
-
Sample Preparation :
-
For ¹H and ¹³C NMR, prepare a solution by dissolving 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
For ²⁹Si NMR, a more concentrated sample of 50-100 mg may be required due to the low natural abundance and sensitivity of the ²⁹Si nucleus.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer acquisition time will be necessary compared to ¹H NMR.
-
²⁹Si NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low sensitivity and potentially long relaxation times of ²⁹Si, a relaxation agent may be added, and longer delays between pulses may be necessary.
-
FT-IR Sample Preparation and Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
ATR is a common and convenient method for liquid samples.
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat this compound onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
-
Instrument Setup :
-
Set the spectrometer to collect data in the mid-infrared range (typically 4000-400 cm⁻¹).
-
A resolution of 4 cm⁻¹ is generally sufficient.
-
-
Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
After analysis, clean the ATR crystal thoroughly with a solvent that will dissolve this compound.
-
Raman Sample Preparation and Analysis
-
Sample Preparation :
-
Transfer a small amount of this compound into a glass NMR tube or a glass capillary tube.
-
Place the tube into the sample holder of the Raman spectrometer.
-
-
Instrument Setup :
-
Select an appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.
-
Calibrate the spectrometer using a known standard (e.g., silicon or polystyrene).
-
-
Data Acquisition :
-
Focus the laser onto the liquid sample within the tube.
-
Set the acquisition parameters, including laser power, exposure time, and number of accumulations, to achieve a good quality spectrum without causing sample degradation.
-
Acquire the Raman spectrum over the desired spectral range (e.g., 3200-200 cm⁻¹).
-
Workflow and Data Interpretation
The systematic application of these spectroscopic techniques provides a comprehensive characterization of this compound. The logical flow from sample preparation to final data analysis is crucial for an accurate structural assignment.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide has detailed the spectroscopic analysis of this compound using NMR, FT-IR, and Raman techniques. Quantitative ¹H NMR data has been presented, along with expected spectral regions for ¹³C and ²⁹Si NMR, and vibrational spectroscopy. The provided experimental protocols offer a standardized approach for researchers to obtain reliable and high-quality data. The integrated workflow demonstrates how these complementary techniques lead to a full structural characterization of the molecule. While specific experimental data for all techniques were not universally available in surveyed literature, the combination of known values and established spectroscopic principles provides a robust framework for the analysis of this compound.
References
Quantum Chemical Calculations for Tetravinylsilane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetravinylsilane [Si(CH=CH₂)₄] is a volatile organosilicon compound with a tetrahedral arrangement of four vinyl groups around a central silicon atom. Its unique electronic and structural properties make it a subject of interest in materials science and organometallic chemistry. Quantum chemical calculations provide a powerful theoretical framework for understanding the molecular structure, vibrational properties, and reactivity of this compound at the atomic level. This guide offers a detailed overview of the theoretical methodologies and computational data pertinent to this molecule, aimed at researchers and professionals in relevant scientific fields.
The primary computational approach discussed herein is Density Functional Theory (DFT), a robust method for calculating the electronic structure of many-body systems. Specifically, calculations are often performed using the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for a wide range of molecules.
Molecular Structure and Geometry Optimization
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.[1][2] This process yields key structural parameters such as bond lengths and bond angles.
For illustrative purposes, a general workflow for geometry optimization is presented below.
Vibrational Analysis: Infrared and Raman Spectroscopy
Vibrational spectroscopy is a powerful technique for identifying molecules and probing their chemical bonds. The vibrational frequencies of a molecule can be calculated computationally and compared with experimental data from infrared (IR) and Raman spectroscopy. These calculations are typically performed at the optimized geometry and can aid in the assignment of experimentally observed vibrational bands to specific molecular motions.
A comprehensive study of the vibrational spectrum of this compound was conducted by G. Davidson in 1971, providing a nearly complete assignment of its infrared and Raman active modes. The experimental data from this study serves as a critical benchmark for any theoretical calculations. The study found little evidence of significant interaction between the silicon 3d-orbitals and the vinyl π-electrons based on the vibrational frequencies.
The following table summarizes the experimentally observed vibrational frequencies for this compound.
| Vibrational Mode | Frequency (cm⁻¹) | Symmetry | Description |
| ν(C-H) | 3055 | A₁ | Symmetric C-H stretch |
| ν(C-H) | 3055 | E | Asymmetric C-H stretch |
| ν(C-H) | 3055 | T₂ | Asymmetric C-H stretch |
| ν(C=C) | 1592 | A₁ | Symmetric C=C stretch |
| ν(C=C) | 1592 | E | Asymmetric C=C stretch |
| ν(C=C) | 1592 | T₂ | Asymmetric C=C stretch |
| δ(CH₂) | 1405 | A₁ | CH₂ scissoring |
| δ(CH₂) | 1405 | E | CH₂ scissoring |
| δ(CH₂) | 1405 | T₂ | CH₂ scissoring |
| δ(=C-H) | 1265 | T₂ | In-plane C-H deformation |
| δ(=C-H) | 1265 | E | In-plane C-H deformation |
| ω(CH₂) | 1008 | T₂ | CH₂ wagging |
| ω(CH₂) | 1008 | A₁ | CH₂ wagging |
| τ(CH₂) | 955 | T₂ | CH₂ twisting |
| τ(CH₂) | 955 | E | CH₂ twisting |
| ν(Si-C) | 680 | A₁ | Symmetric Si-C stretch |
| ν(Si-C) | 680 | T₂ | Asymmetric Si-C stretch |
| ρ(CH₂) | 590 | T₂ | CH₂ rocking |
| Skeletal | 350 | E | Si-C skeletal deformation |
| Skeletal | 160 | T₂ | Si-C skeletal deformation |
| Torsion | ~100 | T₁ | C-C torsion (inactive) |
Data extracted from Davidson, G. (1971). The vibrational spectrum of this compound. Spectrochimica Acta Part A: Molecular Spectroscopy, 27(7), 1161-1169.
Electronic Properties: HOMO-LUMO Analysis
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
While specific calculated HOMO and LUMO energies for this compound are not available in the literature, the general methodology for their calculation is well-established. These values are typically obtained from the output of a DFT calculation.
Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. These descriptors provide insights into the molecule's electrophilicity, hardness, and chemical potential.
-
Chemical Potential (μ): Represents the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
-
Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2.
-
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
Atomic Charges and Population Analysis
To understand the distribution of electron density within the molecule, a population analysis can be performed. The Mulliken population analysis is a common method used to assign partial atomic charges to each atom in a molecule. These charges can provide insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set.
Experimental Protocols
Quantum Chemical Calculations
The theoretical data presented in this guide would be obtained using the following general computational protocol:
-
Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling program.
-
Geometry Optimization: The structure is then optimized using a specified level of theory, for example, DFT with the B3LYP functional and the 6-311++G(d,p) basis set, to find the minimum energy conformation.
-
Vibrational Frequency Calculation: At the optimized geometry, a frequency calculation is performed to obtain the harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the structure is a true minimum.
-
Electronic Property and Reactivity Descriptor Calculation: From the output of the DFT calculation, the HOMO and LUMO energies are extracted. These are then used to calculate the chemical potential, chemical hardness, and global electrophilicity index.
-
Population Analysis: A Mulliken population analysis is performed to determine the partial atomic charges.
All calculations would be carried out using a standard quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.
Vibrational Spectroscopy
The experimental vibrational spectra of this compound, as reported by Davidson (1971), were obtained using the following techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound was likely recorded in the gas phase or as a neat liquid between salt plates using a dispersive or Fourier-transform infrared spectrometer.
-
Raman Spectroscopy: The Raman spectrum was likely obtained by irradiating a liquid sample of this compound with a monochromatic laser source and detecting the inelastically scattered light.
Conclusion
Quantum chemical calculations offer a powerful and insightful approach to understanding the fundamental properties of this compound. While a comprehensive computational study with detailed quantitative data for this specific molecule is not yet prevalent in the scientific literature, the methodologies for such an analysis are well-established. The experimental vibrational data provides a solid foundation for future computational work that could further elucidate the electronic structure and reactivity of this interesting organosilicon compound. This guide provides the necessary theoretical background and a summary of the available experimental data to aid researchers in their study of this compound and related molecules.
References
The Synthesis of Tetravinylsilane: A Journey Through Discovery and Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetravinylsilane (TVS), a tetraorganosilane with the chemical formula Si(CH=CH₂)₄, stands as a versatile building block in the realm of organosilicon chemistry. Its four reactive vinyl groups make it an important precursor for the synthesis of silicon-containing polymers, a crosslinking agent, and a surface modifier. This technical guide delves into the discovery and historical evolution of this compound synthesis, providing a comprehensive overview of the core methodologies, detailed experimental protocols, and a comparative analysis of their efficiencies.
Historical Perspective: From Pioneering Efforts to Modern Methodologies
The journey to synthesize this compound is intrinsically linked to the broader history of organosilicon chemistry. The first organosilicon compound, tetraethylsilane, was synthesized in 1863 by Charles Friedel and James Crafts. However, it was the pioneering work of Frederic Kipping in the early 20th century, utilizing Grignard reagents, that laid the practical foundation for the synthesis of a wide array of organosilanes.
The earliest methods for forming silicon-carbon bonds, and by extension, the synthesis of compounds like this compound, relied on the reaction of a silicon halide with an organometallic reagent. Over time, more direct and industrially scalable methods were developed, reflecting the increasing demand for organosilicon materials. The three primary routes that have defined the synthesis of this compound are:
-
The Grignard Reaction: The classical and highly versatile method for forming silicon-carbon bonds.
-
The Direct Process (Müller-Rochow Process): An industrial cornerstone for the production of organochlorosilanes, which are key precursors.
-
Hydrosilylation: A powerful and atom-economical method for creating silicon-carbon bonds.
This guide will explore each of these pathways in detail, providing both the historical context and practical experimental guidance.
Comparative Analysis of Synthesis Routes
The choice of a synthetic route for this compound depends on various factors, including the desired scale of production, available starting materials, and required purity. The following table summarizes the key quantitative data for the primary synthesis methods.
| Synthesis Route | Key Reactants & Reagents | Typical Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Grignard Reaction | Silicon tetrachloride, Vinyl magnesium chloride, Methyl tertiary butyl ether, Magnesium iodide (catalyst) | 20-25 °C | 65-75 | >99 | High purity, Versatile | Multi-step process, Requires anhydrous conditions |
| Direct Process | Silicon, Vinyl chloride, Copper catalyst | High temperature (300-500 °C) | (Indirect) | (Variable) | Industrially scalable for precursors | High energy consumption, Produces a mixture of products |
| Hydrosilylation | Acetylene (B1199291), Trichlorosilane (B8805176), Platinum catalyst (for precursor synthesis) | 50-200 °C | High for precursor (>90%) | High | Atom-economical, High selectivity for precursor | Requires catalyst, Multi-step to this compound |
Experimental Protocols
Grignard Reaction Synthesis of this compound
This method involves the reaction of a silicon halide with a vinyl Grignard reagent. A recent patent highlights a refined procedure with high yield and purity.
Reaction: SiCl₄ + 4 CH₂=CHMgCl → Si(CH=CH₂)₄ + 4 MgCl₂
Experimental Protocol:
-
Apparatus: A dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
Under the protection of an inert gas, dissolve silicon tetrachloride (0.1 mol) in methyl tertiary butyl ether (125 mL).
-
Add magnesium iodide (0.09 g) as a catalyst to the solution.
-
Control the temperature of the system at 20-25 °C.
-
Slowly add a solution of vinyl magnesium chloride (0.4-0.42 mol) dropwise to the stirred mixture.
-
After the addition is complete, continue stirring at 20-25 °C for the Grignard reaction to proceed.
-
After the reaction is complete, slowly add water to quench the reaction.
-
Perform a phase separation and collect the organic phase.
-
Dry the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate) and concentrate under reduced pressure to obtain this compound.
-
Synthesis via the Direct Process and Subsequent Reactions
The Direct Process, developed by Eugene G. Rochow and Richard Müller in the 1940s, is the primary industrial method for producing organochlorosilane monomers. While it does not directly yield this compound, it produces vinylchlorosilanes which are essential precursors.
Primary Reaction (Direct Process): Si + CH₂=CHCl ---(Cu catalyst, 300-500°C)---> (CH₂=CH)ₓSiCl₄₋ₓ
The direct reaction of vinyl chloride with silicon in the presence of a copper catalyst produces a mixture of vinyltrichlorosilane, divinyldichlorosilane (B160964), and other chlorinated silanes. This compound can then be synthesized from these precursors through further reactions.
Experimental Workflow:
Methodologies for Conversion of Vinylchlorosilanes:
-
Grignard Reaction: Vinyltrichlorosilane or divinyldichlorosilane can be reacted with vinylmagnesium chloride to substitute the remaining chlorine atoms with vinyl groups, yielding this compound.
-
Disproportionation: Catalytic disproportionation of vinyltrichlorosilane can also be employed to produce this compound, although this method may lead to a mixture of products.
Synthesis via Hydrosilylation and Subsequent Reactions
Hydrosilylation, the addition of a silicon-hydrogen bond across a multiple bond, is a highly efficient and atom-economical method for creating silicon-carbon bonds. In the context of this compound synthesis, it is primarily used to produce the key precursor, vinyltrichlorosilane, from the hydrosilylation of acetylene with trichlorosilane.
Primary Reaction (Hydrosilylation): HC≡CH + HSiCl₃ ---(Pt catalyst)---> CH₂=CHSiCl₃
Experimental Protocol for Vinyltrichlorosilane Synthesis:
-
Apparatus: A pressure reactor equipped with a gas inlet, a stirrer, and a temperature control system.
-
Procedure:
-
Charge the reactor with trichlorosilane and a platinum-based catalyst (e.g., chloroplatinic acid).
-
Pressurize the reactor with acetylene gas.
-
Heat the mixture to the desired reaction temperature (typically 50-200 °C).
-
Maintain the reaction under pressure with continuous stirring.
-
After the reaction is complete, cool the reactor and vent the excess acetylene.
-
The resulting vinyltrichlorosilane can be purified by distillation.
-
Conversion to this compound:
The produced vinyltrichlorosilane can then be converted to this compound using the same methods described for the Direct Process products, namely through a Grignard reaction with vinylmagnesium chloride.
Signaling Pathways and Logical Relationships:
The following diagram illustrates the logical progression and relationship between the major synthetic routes to this compound.
Conclusion
The synthesis of this compound has evolved significantly from early laboratory-scale preparations to sophisticated industrial processes. The Grignard reaction remains a reliable method for producing high-purity this compound, particularly in research and development settings. For large-scale production, the Direct Process and hydrosilylation routes offer more economical pathways to key vinylchlorosilane intermediates, which can then be efficiently converted to the final product. The continued development of catalysts and process optimization for these methods will undoubtedly lead to even more efficient and sustainable routes for the synthesis of this important organosilicon compound, further expanding its applications in materials science and beyond.
An In-depth Technical Guide on the Physical Properties of Tetravinylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of Tetravinylsilane (TVS), a versatile organosilicon compound. The information herein is curated for professionals in research and development who require precise data for modeling, process design, and safety assessments.
Introduction to this compound
This compound (CAS No. 1112-55-6), with the molecular formula C8H12Si, is a colorless to light yellow liquid.[1] It is a key intermediate in the synthesis of various silicon-containing materials.[1][2] Its structure, featuring a central silicon atom bonded to four vinyl groups, imparts unique reactivity, making it a valuable crosslinking agent in polymer chemistry.[2] This property allows for the creation of advanced polymers and elastomers with enhanced mechanical strength and thermal stability.[2]
Physical Properties of this compound
Table 1: General Physical Properties of this compound
| Property | Value | Conditions |
| Molecular Weight | 136.27 g/mol | - |
| Appearance | Colorless to light yellow clear liquid | Ambient |
| Melting Point | < 0 °C | - |
| Boiling Point | 130-131 °C | at 760 mmHg (1 atm)[3][4] |
| Flash Point | 6 °C (43 °F) | Closed cup[4] |
Table 2: Temperature-Dependent Physical Properties of this compound
| Property | Value | Temperature |
| Density | 0.8 g/mL | 25 °C[3][4] |
| Vapor Pressure | 12.0 ± 0.2 mmHg | 25 °C[5] |
| 18.6 hPa | 25 °C[4] | |
| Refractive Index | n20/D 1.461 | 20 °C[3][4] |
Note: Limited data is available for the temperature dependency of properties like viscosity. Generally, for silicones, viscosity decreases as temperature increases.[6]
Experimental Protocols for Property Determination
The accurate determination of physical properties is paramount for the safe and effective use of chemical compounds. Below are detailed methodologies for key experiments.
3.1. Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[7]
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]
-
Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube, and a heat source.[7]
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube with the sample.
-
The test tube is attached to a thermometer, which is then placed in a Thiele tube containing mineral oil.[7]
-
The Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[7]
-
As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, seen as a steady stream of bubbles.[7]
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
-
3.2. Density Measurement
The density of a liquid can be determined using several methods. For a volatile organic compound like this compound, a pycnometer or a digital densitometer is recommended for accuracy.
-
Principle: Density is defined as the mass of a substance per unit volume.
-
Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a temperature-controlled water bath.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.
-
It is then filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The filled pycnometer is placed in a temperature-controlled bath to ensure the liquid reaches the desired temperature (e.g., 25 °C).
-
The pycnometer is then weighed.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
3.3. Vapor Pressure Measurement
Vapor pressure can be measured by static or dynamic methods. For a substance like this compound, a static method using a vapor pressure apparatus is suitable.
-
Principle: The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor is in equilibrium with the liquid at a given temperature.
-
Apparatus: A thermostatically controlled chamber, a pressure transducer, and a sample container.
-
Procedure:
-
A small amount of this compound is placed in the sample container, and the system is evacuated to remove air.
-
The sample is heated to and maintained at a specific temperature.
-
The pressure inside the chamber is monitored using the pressure transducer until it stabilizes.
-
This stable pressure is the vapor pressure of the substance at that temperature.
-
The measurements are repeated at different temperatures to obtain a vapor pressure curve.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical substance like this compound.
References
- 1. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 97 1112-55-6 [sigmaaldrich.com]
- 4. This compound | 1112-55-6 [chemicalbook.com]
- 5. This compound | CAS#:1112-55-6 | Chemsrc [chemsrc.com]
- 6. Influence of the Temperature on the Viscosity of Different Types of Silicone - The Journal of Plastination [journal.plastination.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. proprep.com [proprep.com]
An In-depth Technical Guide to the Potential Hazards and Safety Precautions for Tetravinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetravinylsilane (TVS) is a volatile, reactive organosilane compound with the chemical formula Si(CH=CH₂)₄. Its unique structure, featuring a central silicon atom bonded to four vinyl groups, makes it a valuable precursor and intermediate in the synthesis of silicon-containing polymers and other advanced materials. Despite its utility, the handling of this compound necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in a research and development setting. This guide provides a comprehensive overview of the known hazards associated with this compound and details the essential safety precautions for its use.
Physicochemical and Hazardous Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for a preliminary risk assessment.
| Property | Value |
| Chemical Formula | C₈H₁₂Si |
| Molecular Weight | 136.27 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 130-131 °C |
| Melting Point | <0°C |
| Density | 0.8 g/mL at 25 °C |
| Flash Point | 6 °C (closed cup) |
| Vapor Pressure | 12.0 ± 0.2 mmHg at 25°C |
| Water Solubility | 7.26 mg/L at 20℃ |
| GHS Hazard Statements | H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Potential Hazards
This compound presents a combination of physical, chemical, and health hazards that must be carefully managed.
Physical Hazards
The primary physical hazard of this compound is its high flammability. With a flash point of 6°C, it is classified as a highly flammable liquid and can form explosive mixtures with air at or near room temperature.[1][2][3] Vapors are heavier than air and may travel considerable distances to an ignition source and flash back.
Chemical Hazards
This compound is stable in sealed containers but can be reactive. It is incompatible with strong oxidizing agents, peroxides, and strong acids.[1] Hazardous polymerization may occur if the material is heated above 100°C.[1] Upon combustion or exposure to elevated temperatures or open flame, it may produce irritating fumes and organic acid vapors.[1]
Health Hazards
This compound is classified as an irritant and may pose the following health risks upon exposure:
-
Skin Irritation: Causes skin irritation upon direct contact.[4][5]
-
Respiratory Tract Irritation: May cause irritation to the respiratory tract if vapors are inhaled.[4][5]
-
Ingestion: While specific data is limited, ingestion is expected to be harmful.[4]
To date, there is no evidence to suggest that this compound is carcinogenic.
Experimental Protocols for Hazard Assessment
The hazard classifications of this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data generated is reliable and comparable across different laboratories and regulatory agencies.
Acute Oral Toxicity (Based on OECD Guideline 425)
The acute oral toxicity of a substance like this compound would be determined using a sequential dosing method.
-
Principle: A single animal is dosed at a time. If the animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose. This "Up-and-Down Procedure" allows for the estimation of the LD50 (the dose lethal to 50% of the test population) with a reduced number of animals.[6]
-
Methodology:
-
Test Animals: Typically, female rats are used as they are often slightly more sensitive.[7]
-
Dosing: The test substance is administered by gavage. The initial dose is selected based on available information.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6][7] Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.[6]
-
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
-
Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, with untreated skin serving as a control.[8]
-
Methodology:
-
Test Animal: The albino rabbit is the preferred species.[8]
-
Application: 0.5 mL of the liquid test substance is applied to a clipped area of the skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[8]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the reversibility of any lesions is assessed for up to 14 days.[8]
-
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test assesses the potential of a substance to cause damage to the eye.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, with the other eye serving as a control.[4][9]
-
Methodology:
-
Test Animal: The albino rabbit is the recommended species.[4]
-
Application: A single dose of the test substance is instilled into one eye.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity and reversibility of any lesions are scored.[4]
-
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Guideline 439)
As an alternative to animal testing, in vitro methods are increasingly used.
-
Principle: This test uses a reconstructed human epidermis model that mimics the properties of the upper layers of human skin. The irritant potential is determined by measuring cell viability after exposure to the test substance.[10][11]
-
Methodology:
-
Test System: A commercially available reconstructed human epidermis model is used.
-
Application: The test substance is applied topically to the tissue surface.
-
Viability Assessment: After a defined exposure and post-incubation period, cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.[10][11]
-
Safety Precautions and Handling
A systematic approach to safety is crucial when working with this compound. The following diagram illustrates the logical flow from hazard identification to control measures.
Caption: Workflow for managing the risks associated with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable and irritating vapors.[1]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1] Use explosion-proof electrical equipment.[1]
-
Grounding: Proper grounding and bonding procedures must be followed to prevent static electricity buildup during transfers.[1]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[1]
-
Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a properly fitted respirator with an appropriate organic vapor cartridge.
Handling and Storage
-
Handling: Use only non-sparking tools.[1] Avoid all contact with skin and eyes, and do not breathe vapors.[1] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[1][12] Keep containers tightly closed.[1][12] Store away from incompatible materials such as oxidizing agents, peroxides, and strong acids.[1]
Emergency Procedures
Spills
-
Evacuate: Immediately evacuate the area and remove all ignition sources.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand or earth.
-
Collection: Collect the absorbed material into a suitable container for disposal. Use non-sparking tools for cleanup.
-
Decontamination: Clean the spill area thoroughly.
Fire
-
Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1]
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear. Use a water spray to cool fire-exposed containers.[1]
First Aid
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
Conclusion
This compound is a valuable chemical intermediate with significant potential in materials science. However, its high flammability and irritant properties demand a high level of respect and caution. By understanding the hazards, implementing robust engineering and administrative controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. Adherence to the safety protocols outlined in this guide is paramount to ensuring a safe laboratory environment.
References
- 1. :: Environmental Analysis Health and Toxicology [eaht.org]
- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. This compound | C8H12Si | CID 66188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. scribd.com [scribd.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. iivs.org [iivs.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Electronic Properties of Tetravinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetravinylsilane, with the chemical formula Si(CH=CH₂)₄, is an organosilicon compound of significant interest in materials science and, increasingly, in the biomedical field. Its unique structure, featuring a central silicon atom bonded to four vinyl groups, imparts distinct electronic properties that govern its reactivity and potential applications. This guide provides a comprehensive overview of the electronic characteristics of this compound, detailing its synthesis, ionization energy, electron affinity, and relevant experimental and computational methodologies. Furthermore, it explores the burgeoning relevance of vinylsilanes in the design of bioactive molecules, offering insights for professionals in drug development.
Molecular and Electronic Properties
The electronic structure of this compound is characterized by the interplay between the silicon atom and the π-systems of the four vinyl groups. This interaction influences the molecule's ionization potential and its ability to accept an electron, key parameters in determining its chemical behavior.
Data on Electronic Properties
A summary of the key electronic and physical properties of this compound is presented in Table 1.
| Property | Value | Method | Reference |
| First Ionization Energy | 9.3 eV | Photoelectron Spectroscopy (Adiabatic) | [1] |
| 9.7 eV | Photoelectron Spectroscopy (Vertical) | [1] | |
| 9.5 ± 0.12 eV | Electron Impact | [2] | |
| 9.45 eV | Calculation (MP2/cc-pVDZ) | [2] | |
| Electron Affinity | While a precise experimental value is not readily available, studies on dissociative electron attachment suggest the formation of transient negative ions, indicating a positive or slightly negative electron affinity. Theoretical studies on organosilanes suggest that the vinyl groups' electron-withdrawing nature could lead to a stable anion. | Dissociative Electron Attachment / Theoretical Considerations | [3],[4] |
| Molecular Weight | 136.27 g/mol | --- | [5] |
| Boiling Point | 130-131 °C | --- | [6] |
| Density | 0.8 g/mL at 25 °C | --- | [6] |
| Refractive Index | 1.461 (n20/D) | --- | [6] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A common and effective method for synthesizing this compound is the Grignard reaction. This protocol involves the reaction of silicon tetrachloride with vinylmagnesium bromide.
Materials:
-
Silicon tetrachloride (SiCl₄)
-
Magnesium (Mg) turnings
-
Vinyl bromide (CH₂=CHBr)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (as an initiator)
-
Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of a solution of vinyl bromide in anhydrous ether/THF to the dropping funnel and add it to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Slowly add the remaining vinyl bromide solution to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Silicon Tetrachloride:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of silicon tetrachloride in anhydrous ether/THF from the dropping funnel. An exothermic reaction will occur.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Caption: Workflow for the synthesis of this compound.
Characterization by Ultraviolet Photoelectron Spectroscopy (UPS)
Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique to determine the ionization energies of molecules by measuring the kinetic energy of photoejected electrons.
Instrumentation:
-
A high-vacuum chamber.
-
A helium discharge lamp (typically He(I) at 21.22 eV).
-
An electron energy analyzer (e.g., hemispherical analyzer).
-
A sample introduction system for volatile liquids.
-
An electron detector.
Procedure for a Volatile Liquid Sample:
-
Sample Preparation: The this compound sample should be thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved atmospheric gases.
-
Sample Introduction: The degassed liquid is introduced into the spectrometer through a leak valve, allowing a steady flow of vapor into the ionization region. The pressure in the chamber is maintained at approximately 10⁻⁵ to 10⁻⁶ torr.
-
Ionization: The vapor-phase this compound molecules are irradiated with He(I) photons, causing the ejection of valence electrons.
-
Energy Analysis: The ejected photoelectrons are focused into the electron energy analyzer, which separates them based on their kinetic energy.
-
Detection and Spectrum Generation: The number of electrons at each kinetic energy is counted, generating a photoelectron spectrum. The binding energy (BE) of the electrons is then calculated using the equation: BE = hν - KE, where hν is the photon energy and KE is the measured kinetic energy of the photoelectrons.
Caption: Experimental workflow for UPS analysis of this compound.
Relevance in Drug Development: Structure-Activity Relationships of Vinylsilanes
While this compound itself is not a therapeutic agent, the vinylsilane moiety is of growing interest in medicinal chemistry. The silicon atom can act as a "bioisostere" for a carbon atom, and its incorporation into drug candidates can modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.
The vinyl groups in molecules like this compound offer reactive handles for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening. The electronic properties of the silicon-vinyl bond can influence the reactivity and biological activity of the resulting molecules.
A key concept in drug design is the Structure-Activity Relationship (SAR), which links the chemical structure of a molecule to its biological activity. For vinylsilane-containing compounds, SAR studies can elucidate how modifications to the substituents on the silicon atom and the vinyl group affect their interaction with biological targets.
Caption: Logical relationship in SAR studies of vinylsilane derivatives.
Conclusion
This compound possesses a unique set of electronic properties stemming from the interaction of its central silicon atom with four vinyl π-systems. Its ionization energy has been well-characterized both experimentally and computationally. While its electron affinity is less defined, the propensity for negative ion formation is established. The synthetic and analytical methods outlined in this guide provide a foundation for further research into this and related organosilicon compounds. For professionals in drug development, the vinylsilane motif represents a promising scaffold for the design of novel therapeutic agents, with the principles of structure-activity relationships guiding the optimization of their biological profiles. Further exploration of the biocompatibility and pharmacokinetic properties of vinylsilane derivatives will be crucial in realizing their full potential in medicine.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective synthesis of E-vinylsilanes and E,E-divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical study of negative molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificspectator.com [scientificspectator.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Tetravinylsilane: A Comprehensive Technical Guide to its Fundamental Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetravinylsilane (TVS), a tetraorganosilane with the chemical formula Si(CH=CH₂)₄, is a versatile monomer and a fundamental building block in organosilicon chemistry. Its unique structure, featuring a central silicon atom bonded to four reactive vinyl groups, makes it a valuable precursor for a wide range of materials with tunable properties. This technical guide provides an in-depth review of the core characteristics of this compound, including its physical and chemical properties, synthesis, and key reactions. Furthermore, it explores its emerging applications in materials science and its relevance to the field of drug development, particularly in the synthesis of carbosilane dendrimers for advanced drug delivery systems.
Core Physical and Chemical Properties
This compound is a colorless to light yellow, flammable liquid with a pungent odor.[1] Its fundamental properties are summarized in the tables below for easy reference and comparison.
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂Si | [2][3][4] |
| Molecular Weight | 136.27 g/mol | [4][5][6] |
| Boiling Point | 130-131 °C (lit.) | [3][4][7] |
| Melting Point | < 0 °C | [2][3] |
| Density | 0.8 g/mL at 25 °C (lit.) | [3][4][7] |
| Refractive Index (n20/D) | 1.461 (lit.) | [3][4][6] |
| Flash Point | 6 °C (42.8 °F) - closed cup | [4][8] |
| Vapor Pressure | 12.0 ± 0.2 mmHg at 25°C | [2] |
| Water Solubility | Insoluble | [1] |
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 1112-55-6 | [2][3][4] |
| IUPAC Name | tetrakis(ethenyl)silane | [5] |
| InChI | InChI=1S/C8H12Si/c1-5-9(6-2,7-3)8-4/h5-8H,1-4H2 | [5] |
| InChIKey | UFHILTCGAOPTOV-UHFFFAOYSA-N | [5] |
| SMILES | C=C--INVALID-LINK--(C=C)C=C | [5] |
Synthesis of this compound
The most common and industrially relevant method for synthesizing this compound is through the Grignard reaction, where a vinyl Grignard reagent reacts with a silicon halide.
Experimental Protocol: Grignard Synthesis of this compound
This protocol is based on a patented synthesis method and provides a general procedure.[9]
Materials:
-
Tetrachlorosilane (B154696) (SiCl₄)
-
Vinyl magnesium chloride (CH₂=CHMgCl) solution
-
Methyl tertiary butyl ether (MTBE)
-
Magnesium iodide (MgI₂) (catalyst)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Water
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (reaction flask, dropping funnel, condenser, etc.)
Procedure:
-
Under the protection of an inert gas atmosphere, dissolve tetrachlorosilane in methyl tertiary butyl ether in a reaction flask.
-
Add a catalytic amount of magnesium iodide to the solution.
-
Control the temperature of the system to approximately 20-25 °C.
-
Slowly add the vinyl magnesium chloride solution to the stirred tetrachlorosilane solution over a period of about 2-2.5 hours.
-
After the addition is complete, continue stirring the reaction mixture at 20-25 °C for an additional 2.5-3 hours to complete the Grignard reaction.
-
Quench the reaction by slowly adding water to the reaction mixture.
-
Perform a phase separation to isolate the organic phase.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
The final product can be further purified by distillation.
Figure 1: Grignard Synthesis of this compound.
Key Reactions of this compound
The four vinyl groups of this compound are highly reactive and can undergo a variety of chemical transformations, making it a versatile precursor for polymers and functionalized organosilicon compounds.
Polymerization
This compound is a key monomer in the production of silicon-containing polymers. One of the prominent methods for this is plasma-enhanced chemical vapor deposition (PECVD), which produces highly cross-linked, thin polymer films.
This protocol describes the deposition of plasma-polymerized this compound (pp-TVS) films on a silicon wafer.
Apparatus:
-
RF (13.56 MHz) capacitive coupling plasma-enhanced chemical vapor deposition (PECVD) system with parallel-plate electrodes.
-
This compound (TVS) precursor
-
Argon gas (99.999%)
-
Silicon wafers (substrates)
Procedure:
-
Clean the PECVD chamber by running an argon plasma.
-
Place the silicon wafer substrates onto the lower electrode.
-
Pretreat the substrates with argon plasma (e.g., 10 sccm flow rate, 5.0 Pa pressure, 5 W power, continuous wave) for approximately 10 minutes to enhance film adhesion.
-
Introduce this compound vapor into the chamber at a controlled flow rate (e.g., 3.8 sccm) to achieve a desired operating pressure (e.g., 2.7 Pa).
-
Initiate the plasma polymerization process using a pulsed RF plasma. The effective power can be varied (e.g., 0.1 to 150 W) by adjusting the pulse on-time (t_on) and off-time (t_off) to control the film properties.
-
Continue the deposition until the desired film thickness is achieved. The thickness can be monitored in-situ or measured post-deposition using techniques like ellipsometry.
-
After deposition, the chamber can be purged with argon.
Figure 2: Experimental Workflow for PECVD of this compound.
Hydrosilylation
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as the vinyl groups in this compound. This reaction is a powerful tool for creating more complex organosilicon structures, including dendrimers. The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts.
This is a general procedure that can be adapted for the hydrosilylation of this compound with a hydrosilane.
Materials:
-
This compound (TVS)
-
Hydrosilane (e.g., Trichlorosilane, HSiCl₃)
-
Platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst)
-
Anhydrous, non-polar solvent (e.g., Toluene or THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add the platinum catalyst to the solution. The catalyst loading is typically very low (in the ppm range).
-
Slowly add the hydrosilane to the stirred reaction mixture. The reaction can be exothermic, so controlled addition is important.
-
The reaction is often carried out at room temperature or with gentle heating, depending on the reactivity of the substrates and the catalyst used.
-
Monitor the progress of the reaction by techniques such as NMR or IR spectroscopy to observe the disappearance of the Si-H and vinyl C=C bonds and the appearance of the new Si-C bonds.
-
Upon completion, the catalyst can be removed by filtration through a short plug of silica (B1680970) gel or by treatment with activated carbon.
-
The solvent is removed under reduced pressure, and the product can be purified by distillation or chromatography.
Figure 3: General Scheme of this compound Hydrosilylation.
Relevance and Applications in Drug Development
While this compound itself is not a therapeutic agent, its unique chemical properties make it a valuable precursor for materials with significant potential in the pharmaceutical and biomedical fields. The initial query regarding "signaling pathways" is not directly applicable, as TVS is a synthetic building block rather than a biologically active molecule that would interact with such pathways. However, its relevance to drug development professionals lies in its use to create biocompatible and functional materials.
Carbosilane Dendrimers for Drug and Gene Delivery
A particularly promising application of this compound is as a core molecule for the synthesis of carbosilane dendrimers.[2] Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis of these dendrimers often involves a divergent approach starting from a multifunctional core like TVS, with alternating steps of hydrosilylation and Grignard reactions to build up successive generations.[2]
These carbosilane dendrimers have garnered significant interest as non-viral vectors for drug and gene delivery.[3][4][8] Their key advantages include:
-
Biocompatibility: Carbosilane dendrimers have shown good biocompatibility and low toxicity at therapeutic concentrations.[3][8]
-
Tunable Surface Functionality: The periphery of the dendrimer can be functionalized with various groups to control solubility, target specific cells, and attach drugs or imaging agents. Cationic surface groups, for instance, can electrostatically bind to negatively charged nucleic acids (like DNA and siRNA) to form "dendriplexes" for gene delivery.[4]
-
Drug Encapsulation: The internal cavities of the dendrimers can encapsulate hydrophobic drug molecules, improving their solubility and protecting them from degradation.[3]
-
Amphiphilic Properties: The combination of a hydrophobic carbosilane core and a hydrophilic periphery can lead to self-assembly and the formation of micelles or hydrogels, which are excellent systems for controlled drug release.[10]
The use of this compound as a foundational element in these advanced drug delivery systems underscores its importance for researchers in pharmacology and medicinal chemistry.
Biocompatible Coatings and Materials
Polymers derived from this compound can be used to create biocompatible coatings for medical devices and implants.[11] The inert and stable nature of the resulting polysiloxane-like materials can help to reduce protein adsorption and minimize adverse reactions when in contact with biological tissues.[12]
Conclusion
This compound is a cornerstone of organosilicon chemistry, offering a unique combination of a stable silicon core and four highly reactive vinyl groups. Its fundamental physical and chemical properties are well-characterized, and its synthesis and key reactions, such as polymerization and hydrosilylation, are well-established. For researchers in materials science, this compound provides a versatile platform for creating novel polymers with tailored properties. For professionals in drug development, the true potential of this compound lies in its role as a precursor to advanced materials, most notably carbosilane dendrimers. These highly branched macromolecules are at the forefront of research into next-generation drug and gene delivery systems, offering solutions to challenges in biocompatibility, drug solubility, and targeted therapy. As the fields of nanomedicine and advanced materials continue to converge, the importance of fundamental building blocks like this compound is set to grow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ineosopen.org [ineosopen.org]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. Carbosilane dendrimers are a non-viral delivery system for antisense oligonucleotides: characterization of dendriplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organosilicon molecules with medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradable and Biocompatible Silatrane Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zmsilane.com [zmsilane.com]
- 10. Amphiphilic Dendritic Hydrogels with Carbosilane Nanodomains: Preparation and Characterization as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO1998005269A1 - Grafting of biocompatible hydrophilic polymers onto inorganic and metal surfaces - Google Patents [patents.google.com]
- 12. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Identifying Impurities in Commercial Tetravinylsilane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to identify and quantify impurities in commercial samples of tetravinylsilane (TVS). Understanding the impurity profile of TVS is critical for its application in sensitive areas such as polymer synthesis, surface modification, and as a precursor in the manufacturing of advanced materials. This document outlines the common impurities, analytical techniques, and detailed experimental protocols for their characterization.
Introduction to this compound and Potential Impurities
This compound (Si(CH=CH₂)₄) is a versatile organosilicon compound widely used as a crosslinking agent and monomer. Commercial TVS is typically synthesized via two primary routes: the Grignard reaction involving a vinyl magnesium halide and a silicon halide, or through the direct hydrosilylation of acetylene (B1199291) with a silane. The purity of the final product is often stated by suppliers to be in the range of 95-98%, with the primary analytical method for this determination being Gas Chromatography (GC).[1][2]
Impurities in commercial TVS can originate from several sources, including unreacted starting materials, byproducts of the synthesis, and degradation products. Based on the common synthetic pathways, a number of potential impurities can be inferred.
Table 1: Potential Impurities in Commercial this compound
| Impurity Name | Chemical Formula | Molar Mass ( g/mol ) | Potential Origin |
| Trivinylsilane | HSi(CH=CH₂)₃ | 110.23 | Incomplete vinylation during synthesis |
| Trivinylchlorosilane | ClSi(CH=CH₂)₃ | 144.67 | Incomplete reaction of vinyl Grignard with SiCl₄ |
| Divinyldichlorosilane | Cl₂Si(CH=CH₂)₂ | 155.09 | Incomplete reaction of vinyl Grignard with SiCl₄ |
| Vinyltrichlorosilane | Cl₃Si(CH=CH₂) | 161.50 | Starting material or incomplete reaction |
| Benzene | C₆H₆ | 78.11 | Solvent |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent from Grignard reaction |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent from Grignard reaction |
| Siloxanes | (R₂SiO)n | Variable | Hydrolysis of chlorosilane intermediates |
Analytical Methodologies for Impurity Identification
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in this compound. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating and identifying volatile and semi-volatile impurities in TVS samples. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass information for each separated component, allowing for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. ¹H, ¹³C, and ²⁹Si NMR can provide detailed information about the chemical environment of the atoms in both the TVS molecule and any impurities present. While not as sensitive as GC-MS for trace analysis, NMR is invaluable for identifying the structure of unknown impurities and for quantifying major impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a sample. It is a rapid and non-destructive technique that can provide evidence for the presence of specific types of impurities, such as silanols (Si-OH) from hydrolysis or carbonyl compounds from solvent degradation.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a representative method for the analysis of organosilicon compounds and can be adapted for this compound.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: A non-polar or semi-polar capillary column is recommended for the analysis of silanes. A common choice is a column with a "5" type phase (e.g., Restek Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 0.5 min
-
Ramp: 20 °C/min to 250 °C
-
Final hold: 6 min at 250 °C
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-400
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Prepare a solution of the this compound sample in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A concentration of 1-5% (v/v) is typically sufficient.
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance III 400 MHz or higher).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Number of Scans: 16-64, depending on the concentration of impurities.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise for impurities.
-
-
²⁹Si NMR:
-
Pulse Program: Inverse-gated proton-decoupled experiment to suppress the Nuclear Overhauser Effect (NOE) for quantitative analysis.
-
Spectral Width: 200 ppm.
-
Number of Scans: A higher number of scans will be required due to the low natural abundance and sensitivity of the ²⁹Si nucleus.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid, it can be analyzed neat. A small drop of the sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A standard FTIR spectrometer.
-
Measurement Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Presentation and Interpretation
GC-MS Data
The total ion chromatogram (TIC) will show peaks corresponding to this compound and any separated impurities. The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) for identification.
Table 2: Example GC-MS Data Interpretation
| Retention Time (min) | Major Ions (m/z) | Tentative Identification |
| 5.2 | 110, 83, 55 | Trivinylsilane |
| 6.5 | 136, 109, 81 | This compound |
| 7.1 | 144, 117, 89 | Trivinylchlorosilane |
NMR Spectral Data
Impurities will appear as small peaks in the ¹H and ¹³C NMR spectra. The chemical shifts and coupling patterns of these peaks can be used to deduce the structure of the impurities. The integrals of the peaks in the ¹H NMR spectrum can be used for quantification relative to the this compound signals.
FTIR Spectral Data
The FTIR spectrum of pure this compound will show characteristic peaks for the vinyl groups (C=C stretch, C-H stretch, and C-H bend) and the Si-C bond. Impurities may introduce new peaks, for example, a broad peak around 3300 cm⁻¹ would indicate the presence of Si-OH groups from hydrolysis products.
Visualizations
Caption: Experimental workflow for the identification of impurities in this compound.
References
Methodological & Application
Application Notes and Protocols: Tetravinylsilane as a Crosslinking Agent in Silicone Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicone elastomers are widely utilized in research, healthcare, and pharmaceutical applications due to their biocompatibility, thermal stability, and tunable mechanical properties. The performance of these elastomers is critically dependent on their crosslinked network structure. Tetravinylsilane (TVS) is a tetrafunctional crosslinking agent that can be employed in platinum-catalyzed addition cure (hydrosilylation) systems to create a well-defined and stable three-dimensional network in silicone elastomers. This document provides detailed application notes and protocols for the use of this compound as a crosslinking agent in the formulation of silicone elastomers.
Principle of Crosslinking with this compound
The crosslinking process is based on the platinum-catalyzed hydrosilylation reaction. In this reaction, the vinyl groups (-CH=CH₂) of this compound react with the hydride groups (Si-H) of a hydride-terminated polydimethylsiloxane (B3030410) (PDMS) or a copolymer containing Si-H functionalities. The platinum catalyst facilitates the addition of the Si-H bond across the C=C double bond, forming stable ethylene-bridged crosslinks. The tetrafunctionality of this compound allows for the formation of a highly crosslinked and robust network structure.
Materials and Equipment
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi) of desired molecular weight
-
Hydride-terminated polydimethylsiloxane (PDMS-H) or a methylhydrosiloxane-dimethylsiloxane copolymer
-
This compound (TVS) (crosslinking agent)
-
Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)
-
Inhibitor (e.g., 1-ethynyl-1-cyclohexanol) (optional, to control pot life)
-
Toluene or other suitable solvent (for swelling tests)
-
Reinforcing fillers (e.g., fumed silica) (optional, to enhance mechanical properties)
Equipment:
-
Analytical balance
-
Mechanical stirrer or planetary mixer
-
Vacuum oven
-
Hot press or curing oven
-
Tensile tester
-
Durometer (Shore A)
-
Thermogravimetric Analyzer (TGA)
-
Scanning Electron Microscope (SEM) (for morphological analysis)
-
Soxhlet extraction apparatus (for gel content determination)
Experimental Protocols
Protocol 1: Preparation of a this compound-Crosslinked Silicone Elastomer
This protocol describes the preparation of a silicone elastomer using a platinum-catalyzed addition reaction between a vinyl-terminated PDMS, a hydride-terminated PDMS, and this compound as the crosslinking agent.
1. Formulation:
- The ratio of Si-H groups to vinyl groups is a critical parameter that determines the crosslink density and final properties of the elastomer. A common starting point is a slight excess of Si-H groups to ensure complete reaction of the vinyl groups.
- The amount of this compound is varied to control the crosslink density.
2. Procedure:
- In a clean, dry container, weigh the desired amount of vinyl-terminated PDMS.
- Add the calculated amount of this compound to the vinyl-terminated PDMS and mix thoroughly until a homogeneous mixture is obtained.
- If using an inhibitor to control the working time, add it to the mixture and stir.
- In a separate container, weigh the required amount of hydride-terminated PDMS.
- Add the platinum catalyst to the hydride-terminated PDMS and mix gently but thoroughly. The typical concentration of platinum is in the range of 5-10 ppm.
- Combine the two parts (vinyl-containing and hydride-containing mixtures) and mix vigorously for 2-3 minutes, ensuring a uniform dispersion of all components.
- Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
- Pour the degassed mixture into a mold of the desired shape.
- Cure the elastomer in an oven at a specified temperature and time. Typical curing conditions range from room temperature for several hours to elevated temperatures (e.g., 100-150°C) for a shorter duration (e.g., 30-60 minutes).
- After the initial cure, a post-curing step at a higher temperature (e.g., 150-200°C) for several hours is often recommended to ensure complete crosslinking and remove any volatile byproducts.[1]
Protocol 2: Characterization of Mechanical Properties
1. Tensile Testing:
- Prepare dumbbell-shaped specimens according to ASTM D412.
- Conduct tensile tests using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).
- Record the tensile strength, elongation at break, and Young's modulus.
2. Hardness Measurement:
- Measure the Shore A hardness of the cured elastomer samples using a durometer according to ASTM D2240.
Protocol 3: Determination of Thermal Stability
1. Thermogravimetric Analysis (TGA):
- Place a small sample (5-10 mg) of the cured elastomer in a TGA instrument.
- Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
- Record the weight loss as a function of temperature to determine the onset of degradation and the char yield.
Protocol 4: Swelling and Gel Content Analysis
1. Swelling Test:
- Cut a small, precisely weighed piece of the cured elastomer (initial weight, W_i).
- Immerse the sample in a suitable solvent (e.g., toluene) for 72 hours at room temperature to reach swelling equilibrium.
- Remove the swollen sample, gently blot the surface to remove excess solvent, and weigh it (swollen weight, W_s).
- Dry the swollen sample in a vacuum oven at 60°C until a constant weight is achieved (dry weight, W_d).
- Calculate the swelling ratio (Q) as: Q = (W_s - W_d) / W_d.
2. Gel Content:
- The gel content, which represents the fraction of the polymer that is crosslinked, can be calculated as: Gel Content (%) = (W_d / W_i) x 100.
Data Presentation
The following tables summarize representative quantitative data for silicone elastomers crosslinked with varying concentrations of this compound. This data is illustrative and will vary depending on the specific formulation and curing conditions.
Table 1: Mechanical Properties of this compound-Crosslinked Silicone Elastomers
| This compound (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Hardness (Shore A) |
| 0.5 | 4.5 | 450 | 1.2 | 30 |
| 1.0 | 6.2 | 380 | 2.5 | 45 |
| 2.0 | 7.8 | 250 | 4.8 | 60 |
| 3.0 | 8.5 | 180 | 7.2 | 75 |
Table 2: Thermal and Swelling Properties of this compound-Crosslinked Silicone Elastomers
| This compound (wt%) | Td5 (5% Weight Loss, °C) | Char Yield at 800°C (%) | Swelling Ratio (in Toluene) | Gel Content (%) |
| 0.5 | 380 | 42 | 3.8 | 95 |
| 1.0 | 395 | 45 | 2.9 | 97 |
| 2.0 | 410 | 48 | 2.1 | 99 |
| 3.0 | 420 | 50 | 1.6 | >99 |
Visualizations
Caption: Chemical components in the formation of a this compound-crosslinked silicone elastomer.
References
Application Notes and Protocols for Plasma Polymerization of Tetravinylsilane for Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of thin films through the plasma polymerization of Tetravinylsilane (TVS). This technique allows for the creation of highly cross-linked, adherent, and functional coatings with tunable properties, making them suitable for a wide range of applications, including biocompatible interfaces, barrier coatings, and surface functionalization for drug delivery systems.[1][2][3][4]
Introduction to Plasma-Polymerized this compound (pp-TVS) Films
Plasma polymerization is a solvent-free process that utilizes the energy of a plasma to polymerize monomer vapors, resulting in the deposition of ultra-thin, pinhole-free, and chemically diverse coatings.[5] this compound [Si(CH=CH₂)₄] is an organosilicon precursor that is particularly well-suited for this process. The resulting plasma-polymerized this compound (pp-TVS) films are amorphous, highly branched, and cross-linked, exhibiting excellent adhesion to various substrates.[1][6]
A key advantage of using TVS is the ability to control the organic/inorganic character of the film by adjusting the plasma deposition parameters.[1][7] This allows for the precise tuning of the film's physicochemical properties, including mechanical hardness, optical transparency, and surface energy, to meet the demands of specific applications.[1][7][8]
Key Applications
The unique properties of pp-TVS films make them valuable in several research and development areas:
-
Biocompatible Coatings: Organosilane plasma polymerization can be used to create hydrophilic surfaces that promote cell adhesion and proliferation, which is crucial for medical implants and tissue engineering scaffolds.[2][4][9]
-
Barrier Layers: The highly cross-linked nature of pp-TVS films makes them effective barrier coatings against moisture, oxygen, and chemicals, which is beneficial for protecting sensitive electronic components or encapsulating drugs.[1][4]
-
Surface Functionalization: The presence of vinyl groups in the polymer structure can be controlled and utilized for further chemical modification, allowing for the covalent immobilization of biomolecules or drugs.[7]
-
Low-k Dielectrics: The tunable dielectric properties of pp-TVS films make them potential candidates for use as insulating layers in microelectronics.[1]
-
Protective Coatings: These films can provide corrosion protection and enhance the durability of various materials.[1]
Experimental Protocols
This section provides detailed methodologies for the deposition and characterization of pp-TVS thin films.
Substrate Preparation
Proper substrate preparation is critical to ensure good film adhesion and uniformity.
-
Cleaning: Substrates (e.g., silicon wafers, glass slides, polymer films) should be thoroughly cleaned to remove organic contaminants and particulate matter. A typical procedure involves sequential ultra-sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of dry nitrogen.
-
Plasma Pre-treatment: To further clean the surface and improve film adhesion, an argon (Ar) plasma pre-treatment is recommended.[1]
-
Place the cleaned substrates into the plasma reactor.
-
Evacuate the chamber to a base pressure of approximately 1x10⁻⁵ Pa.[1]
-
Introduce argon gas at a controlled flow rate (e.g., 10 sccm) to a pressure of around 5.0 Pa.[1]
-
Ignite the plasma at a low power (e.g., 5 W, continuous wave) for 10 minutes.[1]
-
Plasma Polymerization of this compound
The deposition is typically carried out in a plasma-enhanced chemical vapor deposition (PECVD) reactor with a radio-frequency (RF) power source (13.56 MHz).[1][8] Pulsed plasma operation is often employed to control the energy input and preserve the chemical functionality of the monomer.[1][7]
-
Monomer Delivery: Introduce this compound (TVS) vapor into the reactor chamber at a controlled flow rate (e.g., 3.8 sccm).[1] The pressure in the chamber should be maintained at a constant value (e.g., 2.7 Pa).[1]
-
Plasma Ignition and Deposition:
-
Set the desired RF power. For pulsed plasma, this involves setting the total power, the "on" time (t_on), and the "off" time (t_off). The effective power is calculated as P_eff = (t_on / (t_on + t_off)) * P_total.[7]
-
Ignite the plasma to initiate the polymerization and deposition process.
-
The deposition time will determine the final film thickness. Deposition rates can vary significantly depending on the plasma parameters (e.g., 8–165 nm/min).[7]
-
-
Post-Deposition: After the desired deposition time, turn off the RF power and the monomer flow. Allow the chamber to cool before venting and removing the coated substrates.
Data Presentation: Influence of Deposition Parameters
The properties of pp-TVS films are highly dependent on the plasma deposition conditions, particularly the effective power. The following tables summarize the quantitative data from various studies.
Table 1: Mechanical Properties of pp-TVS Films as a Function of Effective RF Power
| Effective Power (W) | Young's Modulus (GPa) | Hardness (GPa) | Reference |
| 0.05 | 11 | 1.4 | [7] |
| 0.1 | 13 - 13.3 | 1.9 - 1.93 | [1] |
| 1.0 | - | - | |
| 2.0 | 10 | 1.5 | [8] |
| 10 | 30 - 58 | 5.9 - 9.5 | [7][8] |
| 25 | - | - | |
| 50 | - | - | |
| 70 | 58 | 9.5 | [8] |
| 100 | - | - | |
| 150 | 122 - 137 | 14.5 - 14.6 | [1][8] |
Table 2: Optical Properties of pp-TVS Films as a Function of Effective RF Power
| Effective Power (W) | Refractive Index (@633 nm) | Energy Gap (eV) | Reference |
| 0.05 | 1.63 | - | [7] |
| 0.1 | 1.7 | 2.5 | [1] |
| 1.0 | - | - | |
| 10 | 1.75 | - | [7] |
| 150 | 2.2 | 1.0 | [1] |
Table 3: Deposition Characteristics of pp-TVS Films as a Function of RF Power
| RF Power (W) | Deposition Rate (nm/min) | Surface Roughness (RMS, nm) | Reference |
| Varied | 8 - 165 | 2.0 - 5.8 | [7] |
Characterization Protocols
A variety of techniques can be used to characterize the properties of the deposited pp-TVS films.
Mechanical Properties
-
Nanoindentation: This is a primary technique for measuring the Young's modulus and hardness of thin films.[1][7][8] Continuous stiffness measurement (CSM) can provide depth-profiled mechanical properties.[8]
Optical Properties
-
Spectroscopic Ellipsometry: This non-destructive technique is used to determine the film thickness, refractive index, and extinction coefficient over a range of wavelengths.[1][7]
Chemical Composition and Structure
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the chemical bonds present in the film, providing information on the retention of vinyl groups and the degree of cross-linking.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental composition of the film surface, allowing for the determination of the carbon-to-silicon (C/Si) ratio.[7]
Surface Morphology
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography and quantify the surface roughness of the deposited films.[7]
Conclusion
Plasma polymerization of this compound is a versatile and powerful technique for creating thin films with a wide range of tunable properties. By carefully controlling the deposition parameters, particularly the effective RF power, researchers can tailor the mechanical, optical, and chemical characteristics of the films to suit specific applications in biomedical devices, drug delivery, and beyond. The protocols and data presented here provide a solid foundation for the successful implementation of this technology in a research and development setting.
References
- 1. ispc-conference.org [ispc-conference.org]
- 2. Non-equilibrium organosilane plasma polymerization for modulating the surface of PTFE towards potential blood contact applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. youtube.com [youtube.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Plasma polymerization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Non-equilibrium organosilane plasma polymerization for modulating the surface of PTFE towards potential blood contact applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Surface Functionalization of Nanoparticles with Tetravinylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical process for tailoring their physical and chemical properties to suit a wide range of applications in drug delivery, diagnostics, and materials science. The introduction of specific functional groups onto the nanoparticle surface can enhance biocompatibility, improve colloidal stability, and provide reactive sites for the conjugation of therapeutic agents, targeting ligands, or imaging probes. Vinyl-functionalized nanoparticles are particularly valuable as they serve as versatile platforms for a variety of subsequent chemical modifications, most notably through "click" chemistry reactions like thiol-ene coupling and Diels-Alder reactions.
While various vinyl-containing silanes are utilized for surface modification, tetravinylsilane presents a unique case. Unlike commonly used trialkoxyvinylsilanes, this compound lacks hydrolyzable groups, making direct, one-step solution-phase silanization challenging. This document provides a comprehensive, generalized two-step protocol for the effective surface functionalization of nanoparticles with this compound. This method involves an initial aminosilanization of the nanoparticle surface followed by a Michael addition reaction to introduce the vinyl moieties.
Application Notes
The resulting this compound-functionalized nanoparticles are equipped with multiple reactive vinyl groups on their surface, opening up a plethora of applications:
-
Drug Delivery: The vinyl groups can be used to attach drug molecules, targeting ligands (e.g., peptides, antibodies), and polymers like polyethylene (B3416737) glycol (PEG) to improve circulation time and target specificity.[1] The multi-valency of the vinyl groups allows for the potential attachment of multiple types of molecules to a single nanoparticle.
-
Bio-imaging and Diagnostics: Fluorophores or contrast agents can be conjugated to the vinyl groups, enabling the use of these nanoparticles in various imaging modalities.
-
Polymer Composites: The vinyl-functionalized nanoparticles can be incorporated into polymer matrices where the vinyl groups can co-polymerize with the monomer, leading to enhanced mechanical and thermal properties of the resulting composite material.
-
"Click" Chemistry Hubs: These nanoparticles serve as ideal scaffolds for various "click" chemistry reactions, allowing for the efficient and specific attachment of a wide array of molecules in a modular fashion.
Data Presentation
The following tables summarize the expected quantitative changes in nanoparticle properties upon surface functionalization. The specific values can vary depending on the nanoparticle type, size, and the precise experimental conditions used.
Table 1: Physicochemical Properties of Nanoparticles After Step 1 (Aminosilanization with APTES)
| Property | Bare Nanoparticles (e.g., Silica) | Amine-Functionalized Nanoparticles (NP-NH2) | Characterization Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 105 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) in neutral pH | -25 to -40 | +20 to +40 | Electrophoretic Light Scattering (ELS) |
| Amine Group Density (groups/nm²) | N/A | 0.5 - 2.5[2] | Titration, NMR, or Colorimetric Assays (e.g., Ninhydrin)[3][4] |
Table 2: Physicochemical Properties of Nanoparticles After Step 2 (this compound Conjugation)
| Property | Amine-Functionalized Nanoparticles (NP-NH2) | Vinyl-Functionalized Nanoparticles (NP-Vinyl) | Characterization Technique |
| Hydrodynamic Diameter (nm) | 105 ± 7 | 110 ± 8 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.25 | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) in neutral pH | +20 to +40 | Slightly reduced positive charge | Electrophoretic Light Scattering (ELS) |
| Presence of Vinyl Groups | N/A | Confirmed | Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 1: Amine Functionalization of Silica (B1680970) Nanoparticles (Post-Synthesis Grafting)[5]
This protocol describes the introduction of primary amine groups on the surface of pre-synthesized silica nanoparticles using (3-Aminopropyl)triethoxysilane (APTES).
Materials:
-
Silica Nanoparticles (SNPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Ethanol (B145695)
-
Deionized Water
-
Ammonia solution (optional, for basic catalysis)
-
Centrifuge
-
Sonicator (probe or bath)
Procedure:
-
Nanoparticle Dispersion: Disperse a known amount of silica nanoparticles in anhydrous ethanol to a concentration of 5-10 mg/mL in a round-bottom flask.
-
Sonication: Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion and to break up any aggregates.[5]
-
APTES Addition: While stirring the nanoparticle suspension, add APTES. The amount of APTES will depend on the surface area of the nanoparticles and the desired grafting density. A typical starting point is a 5-10 fold molar excess of APTES relative to the estimated surface silanol (B1196071) groups.
-
Reaction: Allow the reaction to proceed at room temperature or an elevated temperature (e.g., 50-70°C) with continuous stirring for 12-24 hours.[4]
-
Washing and Purification: After the reaction is complete, cool the suspension to room temperature. Collect the nanoparticles by centrifugation (e.g., 9000 rpm for 20 minutes). Discard the supernatant.
-
Resuspension and Washing: Redisperse the nanoparticle pellet in fresh ethanol and sonicate briefly. Repeat the centrifugation and redispersion steps at least three times to remove unreacted APTES and byproducts.
-
Final Wash: Perform a final wash with deionized water.
-
Drying: Dry the amine-functionalized nanoparticles under vacuum.
Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol outlines a generalized procedure for attaching this compound to the amine-functionalized nanoparticle surface via a Michael addition-type reaction. Optimization of reaction conditions (e.g., pH, temperature, reaction time) may be necessary.
Materials:
-
Amine-functionalized nanoparticles (from Protocol 1)
-
This compound
-
A suitable buffer (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 8-9)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Centrifuge
-
Sonicator
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the chosen buffer or solvent to a concentration of 5-10 mg/mL. Sonicate for 15 minutes to ensure good dispersion.
-
This compound Addition: In a separate vial, dissolve a 10-20 fold molar excess of this compound (relative to the estimated surface amine groups) in a small amount of the reaction solvent.
-
Reaction Mixture: Slowly add the this compound solution to the stirring nanoparticle suspension.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 24-48 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with the vinyl groups.
-
Washing and Purification: After the reaction, collect the nanoparticles by centrifugation.
-
Resuspension and Washing: Wash the nanoparticles multiple times with the reaction solvent to remove unreacted this compound and any byproducts. Follow with washes in a solvent in which this compound is soluble but the nanoparticles can be pelleted (e.g., ethanol or acetone).
-
Final Wash: Perform a final wash with deionized water if the nanoparticles are to be used in an aqueous environment.
-
Drying: Dry the vinyl-functionalized nanoparticles under vacuum or by lyophilization.
Mandatory Visualization
References
Application Notes and Protocols: Tetravinylsilane in Dental Composite Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the formulation of dental composite resins, the interface between the inorganic filler and the organic polymer matrix is critical to the material's overall performance and longevity. Silane (B1218182) coupling agents are conventionally employed to create a durable bond between these two dissimilar phases. Tetravinylsilane (TVS), a molecule with four reactive vinyl groups, presents a compelling, albeit largely unexplored, candidate for modifying the polymer matrix of dental composites. Unlike traditional silane coupling agents that primarily functionalize the filler surface, this compound's structure suggests its potential as a potent cross-linking agent within the organic resin matrix itself. This could lead to a more densely cross-linked polymer network, potentially enhancing mechanical properties and reducing degradation.
These application notes provide a theoretical framework and detailed experimental protocols for evaluating this compound as a cross-linking agent in dental composite materials. The information is based on established principles of dental material science and standard testing methodologies.
Hypothetical Application: this compound as a Cross-linking Agent
This compound can be incorporated into the resin matrix of dental composites, which typically consist of monomers like Bis-GMA (bisphenol A-glycidyl methacrylate) and TEGDMA (triethylene glycol dimethacrylate).[1] During the free-radical polymerization process, the four vinyl groups of this compound can co-polymerize with the methacrylate (B99206) groups of the primary resin monomers. This creates a three-dimensional polymer network with a higher cross-linking density than what would be achieved with bifunctional methacrylate monomers alone.
Potential Advantages:
-
Enhanced Mechanical Properties: Increased cross-linking can lead to higher flexural strength, compressive strength, and hardness.[2]
-
Improved Wear Resistance: A more robust polymer network may be more resistant to abrasive wear.
-
Reduced Polymerization Shrinkage Stress: While polymerization shrinkage is inevitable, a more rigid network formed early in the process could potentially reduce the development of shrinkage stress.
-
Lower Water Sorption and Solubility: A denser, more hydrophobic network could hinder water uptake and the leaching of unreacted monomers.[3]
Potential Challenges:
-
Increased Brittleness: Highly cross-linked polymers can become more brittle, potentially lowering fracture toughness.
-
Reduced Degree of Conversion: The high functionality of this compound could lead to vitrification early in the polymerization process, restricting monomer mobility and resulting in a lower overall conversion of reactive groups.
-
Handling Characteristics: The addition of this compound may alter the viscosity and handling properties of the composite paste.
Experimental Protocols
The following protocols describe the preparation of an experimental dental composite containing this compound and the subsequent testing of its key properties. A control composite without this compound should be prepared and tested alongside for comparison.
Protocol 1: Formulation of Experimental Dental Composite
This protocol outlines the preparation of a light-curable experimental dental composite.
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (TVS)
-
Camphorquinone (B77051) (photoinitiator)
-
Ethyl-4-dimethylaminobenzoate (co-initiator)
-
Silanized barium borosilicate glass filler (average particle size: 0.7 µm)
-
Mixing spatula
-
Opaque, screw-cap glass vials
-
Analytical balance
-
Planetary centrifugal mixer (optional, for enhanced homogeneity)
Procedure:
-
Resin Matrix Preparation (Control):
-
In an opaque glass vial, weigh Bis-GMA and TEGDMA in a 60:40 weight ratio.
-
Add 0.2 wt% camphorquinone and 0.8 wt% ethyl-4-dimethylaminobenzoate relative to the total monomer weight.
-
Mix thoroughly in the dark until a homogenous solution is obtained. This is the control resin matrix.
-
-
Resin Matrix Preparation (Experimental):
-
Prepare the resin matrix as in step 1.
-
Add this compound at a concentration of 1, 2, and 5 wt% relative to the total monomer weight.
-
Mix thoroughly in the dark to ensure complete dissolution of the this compound.
-
-
Composite Paste Formulation:
-
Gradually add the silanized glass filler to the prepared resin matrices (both control and experimental) in small increments.
-
Thoroughly mix with a spatula after each addition until a final filler loading of 70 wt% is achieved.
-
For optimal homogeneity, use a planetary centrifugal mixer for the final mixing step.[4]
-
Store the resulting composite pastes in opaque, airtight containers at 4°C until further use.
-
Protocol 2: Measurement of Flexural Strength and Modulus
This protocol follows the ISO 4049 standard for the three-point bending test.[5]
Materials and Equipment:
-
Prepared dental composite pastes (control and experimental)
-
Rectangular stainless-steel mold (25 mm x 2 mm x 2 mm)
-
Mylar strips
-
Glass slides
-
Dental light-curing unit (output > 1000 mW/cm²)
-
Universal testing machine with a three-point bending fixture
-
Micrometer
Procedure:
-
Place the mold on a glass slide covered with a Mylar strip.
-
Slightly overfill the mold with the composite paste, taking care to avoid air bubbles.
-
Place a second Mylar strip and glass slide on top and press firmly to extrude excess material.
-
Light-cure the specimen by irradiating it for 20 seconds at five overlapping points along its length, on both the top and bottom surfaces.
-
Carefully remove the specimen from the mold and remove any flash with fine-grit sandpaper.
-
Measure the dimensions (width and height) of the specimen at its center using a micrometer.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
Mount the specimen on the three-point bending fixture of the universal testing machine with a support span of 20 mm.
-
Apply a compressive load at the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.[6]
-
Record the fracture load (P) in Newtons.
-
Calculate the flexural strength (σ) and flexural modulus (E) using the following equations:
-
Flexural Strength (σ) = (3 * P * L) / (2 * b * h²)
-
Flexural Modulus (E) = (L³ / (4 * b * h³ * d)) * (P₁ / d₁)
Where:
-
P = Fracture load (N)
-
L = Span length (20 mm)
-
b = Width of the specimen (mm)
-
h = Height of the specimen (mm)
-
P₁/d₁ = Slope of the initial linear portion of the load-deflection curve
-
d = Deflection at fracture (mm)
-
Protocol 3: Determination of Degree of Conversion (DC)
This protocol uses Fourier Transform Infrared (FTIR) spectroscopy to measure the extent of polymerization.[7][8][9][10]
Materials and Equipment:
-
Prepared dental composite pastes
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Mylar strips
-
Dental light-curing unit
Procedure:
-
Record the FTIR spectrum of the uncured composite paste. Place a small amount of the paste on the ATR crystal, cover with a Mylar strip to form a thin film, and record the spectrum.
-
The spectrum should show a characteristic absorption peak for the aliphatic carbon-carbon double bond (C=C) of the methacrylate groups at approximately 1638 cm⁻¹. An aromatic C=C peak at around 1608 cm⁻¹ from the Bis-GMA monomer is typically used as an internal standard.
-
Cure a new sample of the composite paste directly on the ATR crystal by irradiating it for 40 seconds.
-
Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
The degree of conversion (DC) is calculated by comparing the ratio of the aliphatic and aromatic peak heights before and after curing, using the following formula:
DC (%) = [1 - ( (Aliphatic Peak Height_cured / Aromatic Peak Height_cured) / (Aliphatic Peak Height_uncured / Aromatic Peak Height_uncured) )] * 100
Protocol 4: Water Sorption and Solubility
This protocol is based on the ISO 4049 standard.[3][11][12][13][14][15]
Materials and Equipment:
-
Prepared dental composite pastes
-
Circular stainless-steel mold (15 mm diameter, 1 mm thickness)
-
Mylar strips
-
Glass slides
-
Dental light-curing unit
-
Desiccator with silica (B1680970) gel
-
Analytical balance (accurate to 0.01 mg)
-
Incubator at 37°C
Procedure:
-
Prepare five disk-shaped specimens for each composite group using the circular mold, following the curing procedure described in Protocol 2.
-
Place the specimens in a desiccator at 37°C and weigh them daily until a constant mass (m₁) is achieved (mass variation less than 0.1 mg in 24 hours).
-
Immerse the specimens in individual containers with 10 mL of distilled water and store them in an incubator at 37°C for 7 days.
-
After 7 days, remove the specimens, blot them dry with a soft absorbent paper, and weigh them to obtain m₂.
-
Return the specimens to the desiccator at 37°C and recondition them until a constant mass (m₃) is reached.
-
Calculate the volume (V) of each specimen in mm³ from its diameter and thickness.
-
Calculate water sorption (Wsp) and solubility (Wsl) in µg/mm³ using the following formulas:
-
Water Sorption (Wsp) = (m₂ - m₃) / V
-
Water Solubility (Wsl) = (m₁ - m₃) / V
-
Data Presentation
The following tables present hypothetical data to illustrate the expected trends when incorporating this compound into a dental composite.
Table 1: Mechanical Properties of Experimental Composites
| Composite Group | This compound (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Control | 0 | 125 ± 10 | 10.5 ± 0.8 |
| TVS-1 | 1 | 140 ± 12 | 11.8 ± 0.9 |
| TVS-2 | 2 | 155 ± 11 | 13.2 ± 1.0 |
| TVS-5 | 5 | 145 ± 15 | 14.5 ± 1.2 |
Table 2: Physicochemical Properties of Experimental Composites
| Composite Group | This compound (wt%) | Degree of Conversion (%) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) |
| Control | 0 | 68 ± 3 | 25 ± 2 | 1.5 ± 0.3 |
| TVS-1 | 1 | 65 ± 4 | 22 ± 2 | 1.2 ± 0.2 |
| TVS-2 | 2 | 62 ± 4 | 19 ± 1 | 1.0 ± 0.2 |
| TVS-5 | 5 | 58 ± 5 | 16 ± 2 | 0.8 ± 0.3 |
Visualizations
References
- 1. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. dmpdental.us [dmpdental.us]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. scielo.br [scielo.br]
- 10. thejcdp.com [thejcdp.com]
- 11. Water Sorption and Solubility of Highly Aesthetic Single-Shade Nano-Hybrid Resin Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Comparison of Water Sorption and Water Solubility Properties of Current Restorative Materials with Different Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Tetravinylsilane-Based Surface Modification of Glass Fibers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of glass fibers using tetravinylsilane (TVS). The procedures outlined below are intended to enhance the interfacial adhesion between glass fibers and polymer matrices, a critical factor in the performance of composite materials. Both wet chemical and plasma-based modification techniques are described, offering flexibility for various research and development applications.
Introduction
Glass fibers are widely used as reinforcing agents in composite materials due to their high strength, stiffness, and low cost. However, the inherent incompatibility between the hydrophilic glass surface and hydrophobic polymer matrices often leads to poor interfacial adhesion, limiting the overall performance of the composite. Surface modification of glass fibers with coupling agents, such as this compound, can bridge this interface, leading to improved stress transfer, enhanced mechanical properties, and increased durability of the composite material.[1][2][3][4]
This compound is a versatile organosilane coupling agent possessing four vinyl groups. These vinyl functionalities can readily participate in polymerization reactions with various resin systems, while the silane (B1218182) portion forms a strong covalent bond with the glass surface. This dual reactivity makes TVS an effective coupling agent for improving the interfacial shear strength of glass fiber-reinforced composites.[5]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the surface modification of glass fibers with this compound. These values can be used as a benchmark for evaluating the success of the modification process.
Table 1: Surface Characterization Data
| Parameter | Untreated Glass Fibers | This compound-Treated Glass Fibers | Characterization Technique |
| Water Contact Angle | 20° - 40° | 80° - 95° | Goniometry[6][7][8] |
| Surface Energy | High | Low | Contact Angle Analysis[1] |
| Elemental Composition (Atomic %) | Si, O, Na, Ca, Al | Si, O, C | X-ray Photoelectron Spectroscopy (XPS)[9][10][11][12][13][14] |
Table 2: Mechanical Properties of Glass Fiber/Polyester Composites
| Property | Unsized Glass Fibers | Industrially Sized Glass Fibers | This compound Plasma Coated Fibers |
| Interfacial Shear Strength (IFSS) | Baseline | ~20% higher than unsized | Up to 26% higher than industrial sizing[5] |
| Flexural Strength | Baseline | Improved | Significantly Improved[1][2] |
| Impact Strength | Baseline | Improved | Improved[2] |
Experimental Protocols
Wet Chemical Silanization Protocol
This protocol describes a general procedure for the surface modification of glass fibers with this compound using a solution-based method.
Materials:
-
Glass fibers
-
This compound (TVS)
-
Anhydrous toluene (B28343) or ethanol (B145695)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) solution (for surface activation, optional)
-
Beakers
-
Magnetic stirrer and stir bar
-
Drying oven
Procedure:
-
Cleaning and Activation of Glass Fibers:
-
Wash the glass fibers with acetone and then ethanol in a beaker with gentle agitation for 15-30 minutes each to remove organic contaminants.
-
Rinse the fibers thoroughly with deionized water.
-
For enhanced activation of surface silanol (B1196071) groups, you can optionally treat the fibers with a 2 M HCl or 1 M NaOH solution for 30-60 minutes at room temperature.[2]
-
Rinse the fibers extensively with deionized water until the rinse water is neutral.
-
Dry the cleaned glass fibers in an oven at 110-120°C for 1-2 hours to remove adsorbed water.[15]
-
-
Preparation of Silane Solution:
-
In a fume hood, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or a 95:5 (v/v) ethanol-water mixture.
-
If using an ethanol-water mixture, adjust the pH of the solution to 4.5-5.5 with a small amount of acetic acid to catalyze the hydrolysis of the silane.
-
Stir the solution for at least 30-60 minutes to allow for the hydrolysis of this compound and the formation of silanol groups.
-
-
Silanization of Glass Fibers:
-
Immerse the cleaned and dried glass fibers in the prepared silane solution.
-
Allow the fibers to soak for 2-5 minutes. For thicker coatings, the immersion time can be extended.
-
Gently agitate the solution to ensure uniform coating of the fibers.
-
-
Rinsing and Curing:
-
Remove the fibers from the silane solution and rinse them with fresh solvent (toluene or ethanol) to remove any excess, unreacted silane.
-
Air dry the fibers for a few minutes before placing them in an oven.
-
Cure the silanized fibers at 110-120°C for 30-60 minutes to promote the condensation reaction and the formation of covalent Si-O-Si bonds between the silane and the glass surface.[15]
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD) Protocol
This protocol provides a general outline for the surface modification of glass fibers using plasma polymerization of this compound. Plasma parameters will need to be optimized for the specific equipment being used.
Materials and Equipment:
-
Unsized glass fibers
-
This compound (TVS) precursor
-
Plasma reactor (RF-powered)
-
Vacuum system
-
Mass flow controllers
Procedure:
-
Fiber Preparation:
-
Mount the unsized glass fibers in the plasma reactor chamber.
-
Evacuate the chamber to a base pressure of less than 1 Pa.
-
-
Oxygen Plasma Pre-treatment (Optional but Recommended):
-
Introduce oxygen gas into the chamber at a controlled flow rate.
-
Ignite the plasma at a low power (e.g., 50 W) for a short duration (e.g., 1-5 minutes) to clean and activate the glass fiber surface.
-
-
This compound Plasma Polymerization:
-
Stop the oxygen flow and evacuate the chamber again.
-
Introduce this compound vapor into the chamber at a controlled flow rate.
-
Ignite the plasma using a pulsed RF signal with an effective power in the range of 0.1–5 W.[5] The pulsed regime helps to control the film chemistry and minimize precursor fragmentation.
-
The deposition time will determine the thickness of the plasma-polymerized TVS film. A typical deposition time might range from 5 to 30 minutes.
-
-
Post-Deposition:
-
Turn off the plasma and the TVS vapor flow.
-
Allow the chamber to cool before venting with an inert gas like nitrogen.
-
Remove the coated glass fibers.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for wet chemical surface modification of glass fibers.
Caption: Workflow for plasma-based surface modification of glass fibers.
Caption: Simplified reaction mechanism of this compound with a glass surface.
Characterization of Modified Glass Fibers
The success of the surface modification can be evaluated using various analytical techniques:
-
Contact Angle Goniometry: A significant increase in the water contact angle indicates the successful grafting of the hydrophobic this compound layer onto the hydrophilic glass surface.[6][7][8][16]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the fiber surface. An increase in the carbon content and the appearance of a Si 2p peak corresponding to the siloxane bond are indicative of a successful modification.[9][10][11][12][13][14]
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR can identify the chemical bonds present on the glass fiber surface. Characteristic peaks for Si-O-Si, Si-C, and C=C stretching vibrations will confirm the presence of the this compound coating.[2][17][18][19][20][21]
-
Scanning Electron Microscopy (SEM): SEM can be used to visualize the surface morphology of the glass fibers and confirm the presence of a uniform coating.
-
Interfacial Shear Strength (IFSS) Testing: Techniques such as the microbond (B1202020) test or single-fiber fragmentation test can be used to quantitatively measure the improvement in adhesion between the modified glass fiber and the polymer matrix.[5]
References
- 1. Influence of Glass Fiber wt% and Silanization on Mechanical Flexural Strength of Reinforced Acrylics [scirp.org]
- 2. Effects of Different Surface Treatments of Woven Glass Fibers on Mechanical Properties of an Acrylic Denture Base Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanical Properties Of Glass Fiber And Carbon Fiber Reinforced Composites [journalijar.com]
- 4. Mechanical Characteristics of Glass-Fiber-Reinforced Polyester Composite Materials | MDPI [mdpi.com]
- 5. daneshyari.com [daneshyari.com]
- 6. nva.sikt.no [nva.sikt.no]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Two methods for glass surface modification and their application in protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 12. par.nsf.gov [par.nsf.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Wetting Angle in Glass: How It Affects Surface Interactions [safecoze.com]
- 17. researchgate.net [researchgate.net]
- 18. gelest.com [gelest.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Synthesis of Silicon-Containing Polymers Using Tetravinylsilane Monomer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of silicon-containing polymers using tetravinylsilane (TVS) as a key monomer. This compound, with its four reactive vinyl groups, is a versatile building block for creating highly crosslinked and functional polymeric materials.[1] This document covers several synthetic methodologies, including plasma polymerization, and provides an overview of anionic, free radical, and Ziegler-Natta polymerization techniques. Detailed experimental protocols, data presentation in tabular format, and visualizations of workflows and reaction pathways are included to guide researchers in the synthesis and characterization of these specialized polymers.
Introduction to this compound in Polymer Chemistry
This compound (TVS) is an organosilicon compound with the chemical formula Si(CH=CH₂)₄. Its structure, featuring a central silicon atom bonded to four vinyl groups, makes it an excellent monomer for polymerization and a highly effective crosslinking agent. The presence of multiple reactive sites allows for the formation of three-dimensional polymer networks with enhanced thermal stability, mechanical strength, and chemical resistance.[1] These properties make TVS-based polymers attractive for a range of applications, including advanced coatings, dielectric materials, and as components in drug delivery systems.
Polymerization Methods
Plasma Polymerization of this compound
Plasma-enhanced chemical vapor deposition (PECVD) is a powerful technique for creating thin, highly crosslinked, and pinhole-free polymer films on various substrates.[2] In this process, TVS vapor is introduced into a low-pressure plasma discharge, where it is fragmented and activated to form reactive species that deposit and polymerize on the substrate surface. The properties of the resulting plasma-polymerized this compound (pp-TVS) films can be precisely controlled by adjusting the plasma parameters, such as the effective power.
Experimental Workflow for Plasma Polymerization of this compound
Caption: Workflow for plasma polymerization of this compound.
Protocol for Plasma Polymerization of this compound
This protocol is adapted from the work of Cech et al. on the physicochemical properties of plasma-polymerized this compound films.[2]
Materials:
-
This compound (TVS, 97% purity)
-
Silicon wafers (e.g., (100), infrared-transparent)
-
Argon gas (99.999% purity)
-
Plasma-enhanced chemical vapor deposition (PECVD) system with a 13.56 MHz RF power supply and parallel plate electrodes.
Procedure:
-
Substrate Preparation:
-
Clean the silicon wafer substrates using a standard procedure appropriate for the substrate material.
-
Place the cleaned substrates into the PECVD chamber.
-
Evacuate the chamber to a base pressure below 10⁻³ Pa.
-
Introduce argon gas at a controlled flow rate (e.g., 10 sccm) and ignite an argon plasma (e.g., at 10 Pa and 25 W effective power) for a short duration (e.g., 10 minutes) to pretreat the substrate surface.
-
-
Deposition:
-
Purge the chamber with argon to remove any residual gases from the pretreatment step.
-
Introduce this compound vapor into the chamber at a constant flow rate.
-
Set the desired deposition parameters. The effective power in a pulsed plasma regime is a critical parameter for controlling film properties.
-
Ignite the RF plasma to initiate the polymerization of TVS on the substrate surface.
-
Continue the deposition until the desired film thickness is achieved. The deposition rate will vary with the plasma parameters.
-
-
Post-Treatment:
-
After deposition, extinguish the plasma and stop the monomer flow.
-
Optionally, the deposited film can be treated with an argon plasma post-deposition to further modify its surface properties.
-
-
Characterization:
-
The resulting pp-TVS films can be characterized using various techniques, including:
-
Fourier-Transform Infrared Spectroscopy (FTIR) to analyze the chemical structure.
-
Scanning Electron Microscopy (SEM) to observe the surface morphology.
-
Nanoindentation to determine mechanical properties like Young's modulus and hardness.
-
Spectroscopic ellipsometry to measure the refractive index and film thickness.
-
-
Data from Plasma Polymerization of this compound
The following table summarizes the mechanical and optical properties of pp-TVS films deposited at different effective RF powers, as reported by Cech et al.[2]
| Effective Power (W) | Young's Modulus (GPa) | Hardness (GPa) | Refractive Index (at 633 nm) |
| 2 | 10 | 1.5 | 1.70 |
| 10 | 58 | 9.5 | 1.85 |
| 70 | 137 | 14.5 | 2.10 |
| 150 | 122 | 15.0 | 2.20 |
Anionic Polymerization
Anionic polymerization is a chain-growth polymerization that proceeds via a carbanionic active center. It is particularly effective for monomers with electron-withdrawing groups, though it can also be applied to vinylsilanes. This method offers excellent control over molecular weight and can produce polymers with a narrow molecular weight distribution. The initiation is typically achieved using organolithium compounds, such as n-butyllithium or sec-butyllithium, in a non-polar solvent like hexane (B92381) or a polar solvent like tetrahydrofuran (B95107) (THF).
Proposed Reaction Pathway for Anionic Polymerization of this compound
References
Application Notes and Protocols: Tetravinylsilane as an Electrolyte Additive in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetravinylsilane (TVSi) is emerging as a promising multifunctional electrolyte additive for high-energy-density lithium-ion batteries, particularly those employing silicon (Si) anodes and nickel-rich cathodes.[1] Its unique molecular structure, featuring four vinyl groups, allows it to polymerize in-situ on the electrode surfaces. This polymerization forms a stable and flexible solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI) on the cathode.[1] These engineered interphases are crucial for mitigating the challenges associated with next-generation battery chemistries, such as the large volume changes of Si anodes during cycling and the interfacial side reactions of Ni-rich cathodes.[1] Silane-based additives, in a broader context, are recognized for their ability to scavenge harmful species like hydrofluoric acid (HF) within the electrolyte, further enhancing battery stability.[1][2]
Mechanism of Action
This compound's primary role is to electropolymerize on both the anode and cathode surfaces during the initial formation cycles of the battery. This process creates protective films that are ionically conductive but electronically insulating, which is a key characteristic of an effective SEI.[3][4][5]
-
On the Silicon Anode: TVSi polymerizes to form a composite SEI with an interpenetrating network structure. This structure consists of a flexible silane-based polymer embedded with rigid inorganic components.[1] This flexible and robust SEI can accommodate the significant volume expansion and contraction of the silicon anode during lithiation and delithiation, preventing the continuous rupture and reformation of the SEI layer that consumes electrolyte and lithium inventory, leading to capacity fade.[1]
-
On the Nickel-Rich Cathode: On the cathode side, TVSi contributes to a dense and stable cathode electrolyte interphase (CEI).[1] This CEI acts as a barrier to mitigate side reactions between the electrolyte and the highly reactive cathode surface.[1] Furthermore, silanes are known to scavenge hydrofluoric acid (HF) in the electrolyte, which is formed from the decomposition of the common LiPF₆ salt and can lead to the dissolution of transition metals from the cathode, degrading its performance.[1][2]
Data Presentation: Performance Enhancements
The addition of a small amount of this compound to a standard lithium-ion battery electrolyte has been shown to significantly improve key performance metrics. The following tables summarize the quantitative data from studies on Si||Li half-cells and LiNi₀.₉₂Mn₀.₀₅Co₀.₀₃O₂||Si full cells.
Table 1: Cycling Stability and Capacity Retention in a Si||Li Half-Cell with and without 1% TVSi Additive
| Metric | Baseline Electrolyte (BE) | BE + 1% TVSi |
| Capacity Retention after 300 cycles at 25°C | Faded significantly | ~70% |
| Capacity Retention after 150 cycles at 45°C | Near zero | ~70%[1] |
Table 2: Performance of LiNi₀.₉₂Mn₀.₀₅Co₀.₀₃O₂||Si Full Cells with and without 1% TVSi Additive
| Metric | Baseline Electrolyte (BE) | BE + 1% TVSi |
| Specific Capacity Retention after 200 cycles | 67% | 83%[1] |
| Capacity Retention after 150 cycles at 45°C | Complete failure | 77%[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as an electrolyte additive.
Protocol 1: Electrolyte Preparation
-
Baseline Electrolyte (BE): A common electrolyte formulation is 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC) with a volume ratio of 3:7. Often, fluoroethylene carbonate (FEC) is also included (e.g., 10 wt%) as an SEI-forming additive.[1]
-
TVSi-Containing Electrolyte: To the baseline electrolyte, add this compound to the desired concentration, typically 1 wt%.[1]
-
Handling and Storage: All electrolyte preparation should be conducted in an argon-filled glovebox with water and oxygen levels below 0.1 ppm.[6] Store the electrolyte in a tightly sealed container in the glovebox.
Protocol 2: Coin Cell Assembly (CR2032)
This protocol is for assembling a coin cell to test the electrochemical performance of the prepared electrolytes.
-
Electrode and Separator Preparation: Dry the cathodes (e.g., LiNi₀.₉₂Mn₀.₀₅Co₀.₀₃O₂) at 110°C and the anodes (e.g., nano-Si) and separator (e.g., polypropylene) at 70°C in a vacuum oven overnight before transferring them into a glovebox.
-
Assembly: In an argon-filled glovebox, assemble the CR2032 coin cells in the following order:
-
Negative case
-
Anode
-
Separator
-
Add a few drops of the prepared electrolyte to wet the separator and anode.
-
Cathode
-
Stainless steel spacer
-
Spring
-
Positive case
-
-
Crimping: Crimp the coin cell using a coin cell crimper to ensure a proper seal.
-
Resting: Let the assembled cells rest for at least 12 hours before electrochemical testing to ensure full wetting of the electrodes.
Protocol 3: Electrochemical Cycling
-
Formation Cycles: Perform initial formation cycles at a low C-rate (e.g., 0.1C or 0.2C) for the first few cycles to allow for the stable formation of the SEI and CEI.[1]
-
Cycling Performance Test: Cycle the cells at a desired C-rate (e.g., 1C) between the specified voltage limits (e.g., 3.0-4.4 V) for an extended number of cycles (e.g., 200-300 cycles).[1]
-
Rate Capability Test: To evaluate the performance at different current densities, cycle the cells at various C-rates (e.g., 0.2C, 0.5C, 1C, 2C, 5C).
-
Data Acquisition: Record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle using a battery cycler.
Protocol 4: Post-Mortem Analysis (XPS)
X-ray Photoelectron Spectroscopy (XPS) is used to analyze the chemical composition of the SEI and CEI layers.[7][8]
-
Cell Disassembly: After cycling, carefully disassemble the coin cells inside an argon-filled glovebox.
-
Electrode Washing: Gently rinse the retrieved electrodes with a solvent like dimethyl carbonate (DMC) to remove any residual electrolyte salt.[6]
-
Sample Transfer: Transfer the washed electrodes to the XPS chamber using an air-sensitive sample holder to prevent exposure to air and moisture.
-
Data Acquisition: Acquire XPS spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Si 2p).
-
Data Analysis: Analyze the spectra to identify the chemical species present in the SEI and CEI, such as silane-derived polymers, LiF, and lithium carbonates.[1][7]
Visualizations
Proposed Mechanism of TVSi on Electrode Surfaces
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Review of Electrolyte Additives for Ternary Cathode Lithium-ion Battery [ccspublishing.org.cn]
- 3. youtube.com [youtube.com]
- 4. US10541447B2 - Non-aqueous electrolyte solution for lithium secondary battery and lithium secondary battery including the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kratos.com [kratos.com]
- 8. diva-portal.org [diva-portal.org]
Application Notes and Protocols: Techniques for Grafting Tetravinylsilane onto Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of polymers is a critical area of research in the development of advanced materials for biomedical and pharmaceutical applications. Grafting tetravinylsilane (TVS), a reactive organosilicon monomer with four vinyl groups, onto polymer backbones offers a versatile method to tailor surface properties, enhance biocompatibility, and introduce functionalities for drug delivery and biomolecule immobilization. The resulting polysiloxane-like surface layers can improve thermal stability, hydrophobicity, and provide sites for further chemical modification or crosslinking.
These application notes provide an overview of various techniques for grafting TVS onto polymer backbones, with a focus on plasma-initiated polymerization, radiation-induced grafting, and chemical-initiated grafting. Detailed protocols for key experimental methods are provided to guide researchers in the surface functionalization of polymers for applications in drug development.
Key Grafting Techniques
Three primary methods for grafting TVS onto polymer backbones are detailed below: Plasma-Initiated Polymerization, Radiation-Induced Grafting, and Chemical-Initiated Grafting.
Plasma-Initiated Polymerization
Plasma-initiated polymerization is a solvent-free and efficient method for creating thin, highly crosslinked, and pinhole-free polymer films on a substrate.[1] In this process, TVS vapor is introduced into a low-pressure plasma discharge, where it is activated and fragmented, leading to polymerization and deposition onto the polymer substrate.[1] This technique is particularly advantageous for directly attaching the polymer to the desired surface as the chains grow.[1]
Application Notes:
The physicochemical properties of the plasma-polymerized this compound (pp-TVS) films can be precisely controlled by adjusting the plasma parameters, such as the effective power.[2][3] This allows for the tuning of properties like film thickness, surface roughness, chemical composition (C/Si ratio), and mechanical properties to suit specific applications.[2][3] For instance, increasing the effective power can lead to a higher degree of crosslinking, resulting in increased Young's modulus and hardness.[2] The ability to control the surface energy and biocompatibility makes this technique promising for creating coatings on medical devices to improve their interaction with biological systems.[4]
Quantitative Data Summary:
| Parameter | Range of Values | Controlling Factor | Reference |
| Deposition Rate | 8 - 233 nm/min | Effective RF Power | [2][3] |
| Surface Roughness (RMS) | 2.0 - 5.8 nm | Effective RF Power | [3] |
| C/Si Ratio | Varies with power | Effective RF Power | [3] |
| Refractive Index (@633 nm) | 1.63 - 1.75 | Effective RF Power | [3] |
| Young's Modulus | 11 - 122 GPa | Effective RF Power | [2][3] |
| Hardness | 1.4 - 14.6 GPa | Effective RF Power | [2][3] |
Experimental Protocol: Plasma-Initiated Polymerization of this compound
Materials:
-
Polymer substrate (e.g., polyethylene (B3416737), polypropylene, PTFE film)
-
This compound (TVS, purity ≥ 97%)
-
Argon gas (high purity)
-
Plasma-enhanced chemical vapor deposition (PECVD) reactor with a radio frequency (RF) generator (13.56 MHz)
Procedure:
-
Substrate Preparation: Clean the polymer substrate ultrasonically in a sequence of acetone, isopropanol, and deionized water, each for 15 minutes. Dry the substrate in a stream of nitrogen gas.
-
Plasma Reactor Setup: Place the cleaned substrate onto the grounded electrode within the PECVD chamber.
-
Chamber Purging: Evacuate the chamber to a base pressure of less than 10 Pa. Purge the chamber with argon gas for 10 minutes to remove any residual air and contaminants.
-
Argon Plasma Pre-treatment: Ignite an argon plasma at a pressure of 20 Pa and an RF power of 50 W for 5 minutes to further clean and activate the substrate surface.
-
TVS Deposition:
-
Stop the argon flow and evacuate the chamber.
-
Introduce TVS vapor into the chamber at a controlled flow rate (e.g., 5 sccm).
-
Set the desired deposition pressure (e.g., 10 Pa).
-
Ignite the plasma at the desired effective RF power (e.g., ranging from 0.1 W to 150 W) to initiate the polymerization of TVS.
-
Maintain the plasma for the desired deposition time to achieve the target film thickness.
-
-
Post-treatment and Characterization:
-
After deposition, turn off the RF power and stop the TVS flow.
-
Allow the chamber to cool down before venting with argon gas.
-
Remove the pp-TVS coated substrate.
-
Characterize the grafted film using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of Si-C and Si-O-Si bonds, X-ray photoelectron spectroscopy (XPS) for elemental composition, atomic force microscopy (AFM) for surface morphology and roughness, and nanoindentation for mechanical properties.
-
Logical Workflow for Plasma-Initiated Polymerization:
Radiation-Induced Grafting
Radiation-induced grafting (RIG) is a versatile and clean method for modifying polymer surfaces without the need for catalysts or initiators.[5] High-energy radiation, such as gamma-rays or electron beams, is used to generate free radicals on the polymer backbone.[5] These radicals then initiate the polymerization of TVS, leading to the formation of grafted chains.
Application Notes:
RIG is particularly suitable for modifying the surfaces of pre-formed polymeric materials in various shapes like films, fibers, and membranes.[6] The degree of grafting can be controlled by adjusting the radiation dose and monomer concentration.[5] This technique can be used to introduce a high density of functional groups onto the polymer surface.[6] The resulting polysiloxane-grafted surfaces can exhibit improved biocompatibility and can serve as a platform for the covalent immobilization of proteins or drug molecules, which is of significant interest in the development of drug delivery systems and bioactive implants.[7]
Experimental Protocol: Gamma-Ray Induced Grafting of this compound (Proposed Method)
Materials:
-
Polymer substrate (e.g., polyethylene film)
-
This compound (TVS)
-
Methanol (B129727) (solvent)
-
Nitrogen gas (high purity)
-
Glass ampoules
-
Gamma radiation source (e.g., Cobalt-60)
Procedure:
-
Substrate Preparation: Cut the polymer film into appropriate dimensions and clean as described in the plasma polymerization protocol.
-
Monomer Solution Preparation: Prepare a solution of TVS in methanol at the desired concentration (e.g., 10-50% v/v). De-aerate the solution by bubbling with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the radical polymerization.
-
Sample Preparation: Place the cleaned polymer substrate into a glass ampoule. Add the de-aerated TVS/methanol solution to the ampoule, ensuring the substrate is fully immersed.
-
Degassing: Freeze the ampoule in liquid nitrogen, evacuate it to a high vacuum, and then thaw. Repeat this freeze-thaw cycle three times to ensure complete removal of oxygen.
-
Irradiation: Seal the ampoule under vacuum. Expose the ampoule to a gamma radiation source at a specific dose rate for a predetermined time to achieve the desired total absorbed dose (e.g., 10-100 kGy).
-
Post-Grafting Treatment:
-
After irradiation, open the ampoule and remove the grafted polymer film.
-
Wash the film extensively with a suitable solvent (e.g., toluene (B28343) or acetone) to remove any homopolymer and unreacted monomer. Soxhlet extraction for 24 hours is recommended for complete removal of the homopolymer.
-
Dry the grafted film in a vacuum oven at 50°C to a constant weight.
-
-
Characterization:
-
Determine the degree of grafting (DG) gravimetrically using the formula: DG (%) = [(W_g - W_i) / W_i] x 100, where W_g is the weight of the grafted film and W_i is the initial weight of the film.
-
Characterize the grafted surface using FTIR, XPS, and AFM.
-
Signaling Pathway for Radiation-Induced Grafting:
Chemical-Initiated Grafting
Chemical-initiated grafting involves the use of a chemical initiator to generate free radicals on the polymer backbone, which then initiate the polymerization of TVS.[8] This method offers good control over the grafting process and can be carried out using standard laboratory equipment. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize well-defined grafted polymer chains with controlled molecular weight and narrow molecular weight distribution.[3]
Application Notes:
Chemical-initiated grafting, particularly CRP, allows for the synthesis of complex polymer architectures, such as block and graft copolymers.[3] This level of control is highly desirable for creating "smart" materials for drug delivery that can respond to specific stimuli (e.g., pH, temperature).[9] The polysiloxane grafts can enhance the biocompatibility of the polymer, while the precise control over the graft chain length and density allows for fine-tuning of drug loading and release kinetics.[10]
Experimental Protocol: "Grafting From" using ATRP (Proposed Method)
This protocol describes a two-step process: first, the immobilization of an ATRP initiator onto a polymer backbone containing suitable functional groups (e.g., hydroxyl groups), and second, the "grafting from" polymerization of TVS.
Materials:
-
Polymer with hydroxyl groups (e.g., Poly(2-hydroxyethyl methacrylate) - PHEMA)
-
2-bromoisobutyryl bromide (BIBB - ATRP initiator)
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
This compound (TVS)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA - ligand)
-
Anisole (solvent)
-
Nitrogen gas (high purity)
Procedure:
Step 1: Immobilization of ATRP Initiator
-
Dissolve the hydroxyl-containing polymer (e.g., PHEMA) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of 2-bromoisobutyryl bromide.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the polymer-macroinitiator in a suitable non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.
-
Characterize the macroinitiator using FTIR and NMR to confirm the presence of the initiator groups.
Step 2: ATRP of this compound
-
In a Schlenk flask, add the polymer-macroinitiator, TVS, and anisole.
-
In a separate flask, add CuBr and PMDETA.
-
De-aerate both flasks by several freeze-pump-thaw cycles.
-
Under a nitrogen atmosphere, transfer the monomer/macroinitiator solution to the catalyst/ligand mixture.
-
Place the reaction flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90°C) and stir.
-
Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion by gas chromatography (GC).
-
After the desired reaction time, stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the grafted polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
-
Characterize the resulting graft copolymer by GPC (to determine molecular weight and dispersity), NMR, and FTIR.
Logical Relationship for "Grafting From" ATRP:
Applications in Drug Development
The unique properties of this compound-grafted polymers open up numerous possibilities in the field of drug development.
-
Controlled Drug Release: The crosslinkable nature of the four vinyl groups in TVS allows for the formation of hydrogel networks on the polymer surface.[11] The crosslinking density can be controlled, which in turn can modulate the swelling behavior and porosity of the hydrogel, thereby enabling controlled and sustained release of encapsulated drugs.[11]
-
Enhanced Biocompatibility: Polysiloxane-based materials are known for their excellent biocompatibility.[6] Grafting TVS onto polymer surfaces can create a siloxane-rich interface, potentially reducing protein adsorption and platelet adhesion, which is crucial for implantable medical devices and drug delivery systems that come into contact with blood.[6]
-
Drug Carrier Functionalization: The vinyl groups on the grafted TVS can serve as reactive sites for further chemical modification. This allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery or the conjugation of drug molecules to create polymer-drug conjugates.[12]
-
Biomolecule Immobilization: The functionalized surface can be used for the immobilization of enzymes or other proteins.[13] This is relevant for the development of biosensors, biocatalytic systems, and bioactive coatings for medical implants.
Conclusion
Grafting this compound onto polymer backbones is a powerful and versatile strategy for modifying the surface properties of materials for advanced biomedical and pharmaceutical applications. Plasma-initiated polymerization offers a robust and scalable method for creating well-defined, crosslinked pp-TVS films with tunable properties. While specific protocols for radiation-induced and chemical-initiated grafting of TVS are less documented, the general principles of these techniques provide a strong foundation for further research and development. The unique combination of a siloxane character, crosslinking capability, and reactive vinyl groups makes TVS-grafted polymers highly promising for the development of innovative drug delivery systems, biocompatible coatings, and platforms for biomolecule immobilization. Further exploration of these techniques will undoubtedly lead to new advancements in the field of drug development and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro biocompatibility evaluation of novel urethane-siloxane co-polymers based on poly(ϵ-caprolactone)-block-poly(dimethylsiloxane)-block-poly(ϵ-caprolactone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Electron beam grafting of polymers [inis.iaea.org]
- 6. Enhanced Tensile Properties, Biostability, and Biocompatibility of Siloxane–Cross-Linked Polyurethane Containing Ordered Hard Segments for Durable Implant Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Silane Crosslinked Chitosan Based Electrospun Nanofiber for Controlled Release of Benzocaine [frontiersin.org]
- 8. Surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.stmjournals.com [journals.stmjournals.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
application of Tetravinylsilane in the fabrication of microelectronics
Application Note AP-TVS-ME-2025
Introduction
Tetravinylsilane (TVS), an organosilicon compound with the chemical formula Si(CH=CH₂)₄, is a versatile precursor for the fabrication of thin films in the microelectronics industry.[1][2] Its four reactive vinyl groups make it an excellent candidate for plasma polymerization, enabling the deposition of highly cross-linked and mechanically robust films.[3][4] This application note details the use of TVS in Plasma-Enhanced Chemical Vapor Deposition (PECVD) for creating low-dielectric constant (low-k) SiCOH films, which are crucial for reducing the RC delay in advanced integrated circuits.[5][6]
The unique molecular structure of TVS allows for the formation of films with a tunable degree of organic and inorganic character, providing control over their physicochemical properties.[3] By adjusting deposition parameters such as plasma power, precursor flow rate, and substrate temperature, properties like dielectric constant, refractive index, hardness, and Young's modulus can be precisely tailored to meet the demands of specific microelectronic applications.[3][7]
Key Applications in Microelectronics
-
Low-k Dielectric Films: TVS is a key precursor for depositing carbon-doped silicon oxide (SiCOH) films.[5][8] These films exhibit low dielectric constants, making them ideal for use as interlayer dielectrics to insulate copper interconnects in advanced semiconductor devices.[5][6] The incorporation of carbon from the vinyl groups helps to create nanoporosity in the film after annealing, which further reduces the dielectric constant.[5]
-
Hard Masks and Etch Stops: The mechanical hardness of plasma-polymerized TVS films allows them to be used as hard masks and etch-stop layers during the patterning of semiconductor wafers.[7][9]
-
Surface Modification: TVS-based plasma coatings can be used to modify the surface properties of various substrates, improving adhesion for subsequent layers in the fabrication process.[7]
Physicochemical Properties of TVS-based Films
The properties of plasma-polymerized TVS (pp-TVS) films are highly dependent on the deposition conditions, particularly the effective plasma power. An increase in plasma power leads to greater fragmentation of the TVS monomer, resulting in a more highly cross-linked polymer network.[3] This increased cross-linking significantly influences the mechanical and optical properties of the film.
Data Presentation
Table 1: Effect of RF Plasma Power on the Properties of pp-TVS Films
| RF Power (W) | Young's Modulus (GPa) | Hardness (GPa) | Refractive Index (@633 nm) | Deposition Rate (nm/min) |
| 10 | 8.3 | 0.9 | 1.7 | 8 |
| 70 | 58 | 9.5 | - | - |
| 150 | 122 | 15 | 2.2 | 165 |
Data synthesized from multiple sources for illustrative comparison.[3][7][10]
Table 2: Electrical Properties of SiCOH Films Deposited with TVS
| Property | Value | Conditions |
| Dielectric Constant (k) | 2.4 | After annealing at 450°C |
| Leakage Current Density | 1.18 x 10⁻⁸ A/cm² | at 1 MV/cm |
| Breakdown Field Strength | > 4.0 MV/cm | at 1 mA/cm² |
Data sourced from studies on SiCOH films using TVS as a precursor.[5]
Experimental Protocols
Protocol 1: Deposition of Low-k SiCOH Films using PECVD
This protocol describes a general procedure for the deposition of SiCOH films using this compound as a precursor in a PECVD system.
1. Substrate Preparation:
- Begin with clean, infrared-transparent silicon wafers.
- Perform an in-situ cleaning procedure using an Argon (Ar) plasma pretreatment to remove any organic contaminants from the wafer surface.
2. Deposition Parameters:
- Precursor: this compound (TVS, 97% purity).
- Oxidant Gas: Oxygen (O₂).
- Carrier Gas: Argon (Ar).
- RF Frequency: 13.56 MHz.
- Deposition Temperature: Typically ambient to 300°C.
- Plasma Power: Ranging from 10 W to 150 W to control film properties.
- O₂/TVS Ratio: Varied to control the carbon content and stoichiometry of the film. A typical starting ratio would be 1:1.
- Chamber Pressure: Maintained in the range of 50-200 mTorr.
3. Deposition Process:
- Introduce the silicon wafer into the PECVD chamber.
- Pump the chamber down to the base pressure.
- Introduce Argon gas and initiate the plasma cleaning step.
- Introduce the TVS precursor and Oxygen oxidant gas at the desired flow rates.
- Ignite the plasma at the set RF power to initiate film deposition.
- Continue the deposition until the desired film thickness is achieved.
- Extinguish the plasma and stop the gas flow.
- Allow the substrate to cool before removal from the chamber.
4. Post-Deposition Annealing:
- Transfer the coated wafer to a tube furnace.
- Anneal the film at a temperature up to 450°C in an inert atmosphere (e.g., Ar) for 30 minutes. This step helps to remove thermally unstable organic phases, induce nanoporosity, and lower the dielectric constant.[5]
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound (TVS).
PECVD Experimental Workflow
Caption: Workflow for PECVD of SiCOH films using TVS.
Simplified Plasma Polymerization of TVS
Caption: Simplified mechanism of TVS plasma polymerization.
References
- 1. Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications [cfsilicones.com]
- 2. zmsilane.com [zmsilane.com]
- 3. ispc-conference.org [ispc-conference.org]
- 4. Plasma polymerization - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Plasma polymerization of 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane onto silicone oils | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Chemical Vapor Deposition with Tetravinylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of chemical vapor deposition (CVD) utilizing tetravinylsilane (TVS) as a precursor. These guidelines are intended for professionals in research and development who are exploring the synthesis of thin films for various applications, including protective coatings, dielectric layers, and functionalized surfaces for biomedical devices.
Introduction
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, solid thin films on a substrate through the chemical reaction of vapor-phase precursors. This compound (Si(CH=CH₂)₄, TVS) is an organosilicon precursor notable for its four vinyl groups, which make it highly reactive and suitable for forming silicon-containing thin films, such as silicon carbide (SiC) and carbon-doped silicon oxides (SiCOH). The pyrolysis of TVS typically occurs at lower temperatures compared to saturated organosilanes, leading to the formation of carbon-rich films.[1] The composition and properties of the deposited films can be tailored by controlling various process parameters.
This document outlines the experimental setup for a standard thermal CVD process using TVS, including safety precautions, a detailed protocol, and methods for film characterization.
Health and Safety Precautions
This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation. It is imperative to handle this chemical with appropriate safety measures in a well-ventilated area.
Personal Protective Equipment (PPE):
-
Gloves: Neoprene or nitrile rubber gloves.
-
Eye Protection: Chemical safety goggles. Contact lenses should not be worn.
-
Skin and Body Protection: Wear suitable protective clothing.
-
Respiratory Protection: Use a NIOSH-certified organic vapor respirator, especially in areas with potential for vapor accumulation.
Handling and Storage:
-
Avoid all contact with skin and eyes, and do not breathe in vapors.
-
Work in a well-ventilated area, such as a fume hood.
-
Ground all containers and transfer equipment to prevent static discharge.
-
Use only non-sparking tools.
-
Store in a cool, dry, well-ventilated area away from ignition sources.
Emergency Procedures:
-
Inhalation: Move the individual to fresh air. Seek medical attention if they feel unwell.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Fire: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.
Experimental Setup and Materials
A typical thermal CVD setup for depositing thin films from a liquid precursor like this compound consists of a gas delivery system, a precursor delivery system, a reaction chamber (furnace), a substrate holder, and an exhaust system.
Equipment:
-
CVD Reactor: A horizontal or vertical tube furnace capable of reaching temperatures up to 1000°C. The reaction tube is typically made of quartz.
-
Gas Delivery System: Mass flow controllers (MFCs) for precise control of carrier and reactive gas flow rates.
-
Precursor Delivery System: A bubbler or vaporizer to introduce TVS vapor into the reaction chamber. The bubbler should be placed in a temperature-controlled bath to maintain a constant vapor pressure.
-
Substrate Holder: A graphite (B72142) or quartz boat to hold the substrates in the center of the furnace.
-
Vacuum System: A rotary vane pump and a turbomolecular pump to achieve the desired base and process pressures.
-
Exhaust System: A cold trap and a scrubbing system to safely handle unreacted precursors and byproducts.
-
Substrates: Silicon wafers, quartz slides, or other materials depending on the application.
Materials:
-
Precursor: this compound (TVS, Si(CH=CH₂)₄), high purity.
-
Carrier Gas: High-purity inert gas such as Argon (Ar) or Nitrogen (N₂). Hydrogen (H₂) can also be used as a carrier gas and may influence the film composition.[1]
-
Cleaning Solvents: Acetone, isopropanol, and deionized water for substrate cleaning.
Experimental Protocols
Substrate Preparation
Proper cleaning of the substrate is crucial for achieving good film adhesion and uniformity.
-
Place the substrates in a beaker and sonicate for 15 minutes each in acetone, followed by isopropanol, and finally deionized water.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Perform a plasma cleaning step (e.g., with oxygen or argon plasma) to remove any residual organic contaminants and to activate the surface.
Deposition Protocol
The following is a general protocol for the thermal CVD of a silicon carbide-based film from this compound. The specific parameters should be optimized based on the desired film properties and the specific CVD system used.
-
System Preparation:
-
Place the cleaned substrates into the substrate holder and position it in the center of the quartz reaction tube.
-
Seal the reactor and pump down to a base pressure of approximately 10⁻⁶ Torr.
-
Leak-check the system to ensure its integrity.
-
-
Deposition Process:
-
Heat the furnace to the desired deposition temperature (e.g., 700-900°C).
-
Set the temperature of the TVS bubbler to maintain a constant vapor pressure (e.g., 30-50°C).
-
Introduce the carrier gas (e.g., Argon) through the TVS bubbler at a controlled flow rate (e.g., 10-50 sccm) using a mass flow controller.
-
Introduce an additional flow of the carrier gas as a dilution gas if necessary (e.g., 100-500 sccm).
-
Adjust the pumping speed and gas flow rates to achieve the desired process pressure (e.g., 1-10 Torr for Low-Pressure CVD or atmospheric pressure for APCVD).
-
Allow the deposition to proceed for the desired duration to achieve the target film thickness.
-
-
System Shutdown:
-
After the deposition is complete, stop the flow of the TVS precursor by closing the valve to the bubbler.
-
Continue flowing the carrier gas while the furnace cools down to room temperature.
-
Once cooled, vent the chamber with the carrier gas to atmospheric pressure.
-
Carefully remove the coated substrates from the reactor.
-
Data Presentation
The following table summarizes typical process parameters for the thermal CVD of silicon-carbon films using this compound. These values should serve as a starting point for process optimization.
| Parameter | Typical Range | Unit | Notes |
| Substrate Temperature | 600 - 900 | °C | The primary driver for precursor decomposition. Higher temperatures generally lead to more crystalline films. |
| TVS Bubbler Temperature | 30 - 60 | °C | Controls the vapor pressure and thus the concentration of the precursor in the gas stream. |
| Carrier Gas Flow Rate (through bubbler) | 10 - 100 | sccm | Determines the amount of precursor delivered to the reaction chamber. |
| Dilution Gas Flow Rate | 50 - 500 | sccm | Used to adjust the partial pressure of the precursor and influence film uniformity. |
| Process Pressure | 1 - 760 | Torr | Can be varied from low pressure (LPCVD) to atmospheric pressure (APCVD), affecting gas phase reactions and film conformity. |
| Carrier Gas Type | Ar, N₂, H₂ | - | The choice of carrier gas can influence the film's chemical composition. For instance, using H₂ may reduce the carbon content in the film.[1] |
| Deposition Time | 15 - 120 | min | Determines the final thickness of the deposited film. |
Film Characterization
After deposition, the films should be characterized to determine their physical and chemical properties.
-
Thickness and Surface Morphology: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
-
Crystallinity and Phase: X-ray Diffraction (XRD).
-
Chemical Composition and Bonding: X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Optical Properties: Ellipsometry or UV-Vis Spectroscopy to determine the refractive index and bandgap.
-
Mechanical Properties: Nanoindentation for hardness and elastic modulus.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in a typical CVD process with this compound.
Caption: Experimental workflow for CVD of this compound.
Caption: Influence of process parameters on film properties.
References
Application Notes and Protocols for Tetravinylsilane-Based Hydrophobic Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetravinylsilane (TVS) in creating hydrophobic coatings, with a focus on two prominent vapor deposition techniques: Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Initiated Chemical Vapor Deposition (iCVD). Detailed experimental protocols and quantitative data are presented to guide researchers in the development and characterization of these functional surfaces.
Introduction to this compound for Hydrophobic Surfaces
This compound [Si(CH=CH₂)₄] is a volatile organosilicon compound that serves as an excellent precursor for the deposition of thin films. Its four vinyl groups are highly reactive under plasma or initiated conditions, leading to the formation of a cross-linked polymeric network. The resulting plasma-polymerized this compound (pp-TVS) films can exhibit a range of physicochemical properties, including high hardness, and tunable refractive indices.[1] Of particular interest is the ability to create hydrophobic surfaces, which are essential in various applications, including biomedical devices to reduce biofouling, microfluidics for controlling fluid flow, and as protective coatings to prevent corrosion.
The hydrophobicity of a surface is primarily determined by its chemical composition and surface topography. Coatings derived from organosilicons like this compound can render a surface hydrophobic by introducing non-polar hydrocarbon functionalities, thereby lowering the surface energy and increasing the water contact angle.
Plasma-Enhanced Chemical Vapor Deposition (PECVD) of this compound
PECVD is a versatile technique for depositing thin films at relatively low temperatures. It utilizes plasma to activate and fragment the precursor molecules, which then deposit and polymerize on a substrate. The properties of the resulting film are highly dependent on the plasma parameters.
Experimental Protocol for PECVD of this compound
This protocol describes a general procedure for depositing hydrophobic coatings from this compound using a capacitively coupled plasma (CCP) reactor.
Materials and Equipment:
-
This compound (TVS) precursor (≥97% purity)
-
Substrates (e.g., silicon wafers, glass slides, or other materials of interest)
-
PECVD reactor with a radio-frequency (RF) power supply (13.56 MHz)
-
Vacuum pump capable of reaching a base pressure of at least 1x10⁻⁵ Pa
-
Mass flow controllers (MFCs) for precursor and process gases (e.g., Argon)
-
Pressure gauge
-
Substrate heater (optional)
-
Contact angle goniometer for hydrophobicity characterization
Procedure:
-
Substrate Preparation: Clean the substrates thoroughly to remove any organic contaminants. This can be achieved by sequential ultrasonication in acetone, isopropyl alcohol, and deionized water, followed by drying with a stream of nitrogen.
-
Substrate Pre-treatment (Optional but Recommended): To enhance film adhesion, a pre-treatment step using an inert gas plasma is recommended. Place the cleaned substrates into the PECVD chamber. Introduce Argon gas at a controlled flow rate (e.g., 10 sccm) and maintain a low pressure (e.g., 5.0 Pa). Apply a low RF power (e.g., 5 W) for a duration of 10 minutes to activate the substrate surface.[1]
-
Deposition Process:
-
Evacuate the chamber to a base pressure of at least 1x10⁻⁵ Pa.[1]
-
Introduce this compound vapor into the chamber at a controlled flow rate (e.g., 3.8 sccm) using a mass flow controller.[1]
-
Adjust the chamber pressure to the desired setpoint (e.g., 2.7 Pa).[1]
-
Apply RF power to ignite the plasma. The effective power can be controlled, for instance, in a pulsed regime to precisely tune the film properties.[1]
-
Maintain the plasma for the desired deposition time to achieve the target film thickness.
-
-
Post-Deposition:
-
Turn off the RF power and stop the precursor flow.
-
Allow the chamber to cool down before venting with an inert gas like nitrogen.
-
Remove the coated substrates for characterization.
-
Quantitative Data for PECVD of this compound
| Effective Power (W) | Deposition Rate (nm/min) | Surface Roughness (RMS, nm) | Young's Modulus (GPa) | Hardness (GPa) | Refractive Index (@633 nm) |
| 0.1 | 8 | 2.0 | 13.3 | 1.93 | 1.63 |
| 1.0 | - | - | - | - | - |
| 10 | 165 | 5.8 | 30 | 5.9 | 1.75 |
| 25 | - | - | - | - | - |
| 50 | - | - | - | - | - |
| 100 | - | - | - | - | - |
| 150 | - | - | 122 | 14.6 | 2.2 |
Data compiled from multiple sources focusing on the plasma polymerization of this compound.[1][2]
Note on Hydrophobicity: For similar organosilicon precursors like HMDSO, water contact angles around 103° have been achieved at low plasma energy, indicating a hydrophobic character.[1] It is expected that pp-TVS films deposited at lower effective power, which retain more of their organic vinyl groups, will exhibit higher water contact angles.
Experimental Workflow for PECVD
Initiated Chemical Vapor Deposition (iCVD) of this compound
Initiated Chemical Vapor Deposition (iCVD) is a solvent-free method that allows for the gentle deposition of polymer thin films. In this process, an initiator is thermally decomposed over a heated filament, creating free radicals that then initiate the polymerization of the monomer on a cooled substrate. This technique is particularly suitable for coating delicate or complex substrates without causing thermal damage.
Experimental Protocol for iCVD of this compound
This protocol provides a general method for depositing hydrophobic coatings using this compound via iCVD.
Materials and Equipment:
-
This compound (TVS) or a similar vinylsilane precursor (e.g., 2,4,6,8-tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane, V4D4)
-
Initiator (e.g., tert-butyl peroxide, TBPO)
-
Substrates
-
iCVD reactor with a heated filament array and a cooled substrate stage
-
Vacuum pump
-
Mass flow controllers (MFCs) for precursor and initiator
-
Pressure gauge
-
Contact angle goniometer
Procedure:
-
Substrate Preparation: Clean substrates as described in the PECVD protocol.
-
Reactor Setup:
-
Place the cleaned substrates on the cooled stage within the iCVD reactor.
-
Set the substrate stage temperature to a low value (e.g., 38°C) to promote monomer adsorption and polymerization.
-
Heat the filament to a temperature sufficient to decompose the initiator (e.g., 200-300°C).
-
-
Deposition Process:
-
Evacuate the chamber to a low pressure.
-
Introduce the initiator (e.g., TBPO) into the chamber at a controlled flow rate.
-
Introduce the this compound precursor into the chamber at a controlled flow rate. For liquid precursors like TVS, the vial may be heated (e.g., to 70°C) to ensure a sufficient vapor pressure.
-
Maintain a stable pressure within the reactor during deposition.
-
The deposition rate can be monitored in-situ using laser interferometry. Continue the deposition until the desired film thickness is achieved.
-
-
Post-Deposition:
-
Turn off the filament heating and stop the precursor and initiator flows.
-
Bring the chamber back to atmospheric pressure.
-
Remove the coated substrates for characterization.
-
Quantitative Data for iCVD of Vinylsilane
The following data is for a coating created using a similar vinylsilane precursor, 2,4,6,8-tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane (V4D4), which provides a strong indication of the expected performance for iCVD of this compound.
| Precursor | Deposition Temperature (°C) | Resulting Water Contact Angle (°) |
| V4D4 | 38 | 121.9 ± 4.9 |
Data is for a stacked hydrophobic film including pV4D4.[3]
Logical Relationship in iCVD
Characterization of Hydrophobic Coatings
The primary method for characterizing the hydrophobicity of the deposited this compound coatings is by measuring the static water contact angle. A contact angle greater than 90° indicates a hydrophobic surface. Other characterization techniques can include:
-
Atomic Force Microscopy (AFM): To assess the surface topography and roughness of the coating.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups present in the film and confirm the polymerization of the vinyl groups.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the coating.
-
Nanoindentation: To measure the mechanical properties such as hardness and Young's modulus.
By carefully controlling the deposition parameters in either PECVD or iCVD, researchers can tailor the properties of this compound-based coatings to achieve the desired level of hydrophobicity and mechanical performance for a wide range of scientific and industrial applications.
References
Tetravinylsilane: A Versatile Precursor for Silicon Carbide Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of silicon carbide (SiC) using tetravinylsilane (TVSi) as a single-source precursor. This compound offers a viable route to produce high-purity SiC materials through various methods, including Chemical Vapor Deposition (CVD) and Polymer-Derived Ceramics (PDC). Its molecular structure, containing a central silicon atom bonded to four vinyl groups, provides an inherent 1:4 silicon-to-carbon ratio, making it a carbon-rich precursor.
Introduction to Silicon Carbide Synthesis from this compound
Silicon carbide is a high-performance ceramic material known for its exceptional hardness, high thermal conductivity, and chemical inertness, making it suitable for a wide range of applications, including semiconductors, abrasives, and structural components in harsh environments.[1][2] The use of single-source precursors like this compound simplifies the synthesis process by eliminating the need to control the flow of separate silicon and carbon sources.
Two primary methods for synthesizing SiC from this compound are:
-
Chemical Vapor Deposition (CVD): In this process, gaseous this compound is introduced into a reaction chamber where it thermally decomposes on a heated substrate to form a thin film of silicon carbide.[3]
-
Polymer-Derived Ceramics (PDC): This route involves the initial polymerization of this compound to form a preceramic polymer, poly(this compound). This polymer can then be shaped and subsequently pyrolyzed at high temperatures in an inert atmosphere to yield a SiC ceramic.[4]
Data Presentation: Synthesis Parameters and Material Properties
The following tables summarize key quantitative data from experimental studies on the synthesis of SiC from this compound.
Table 1: Chemical Vapor Deposition (CVD) of SiC from this compound
| Parameter | Value | Reference |
| Precursor | This compound (TVSi) | [1][3] |
| Carrier Gas | Helium (He) or Hydrogen (H2) | [1] |
| Substrate Temperature | 500 - 1000 °C | [1] |
| Deposition Pressure | Atmospheric Pressure | [1] |
| Resulting Material | Carbon-rich SixC1–x coatings | [1] |
| Characterization | TEM, XPS, IR, Raman Spectroscopy | [1] |
Note: The pyrolysis of TVSi occurs at lower temperatures compared to tetraethylsilane (B1293383) (TESi) and results in carbon-rich deposits. The use of hydrogen as a carrier gas can reduce the carbon content in the final SiC material.[1]
Table 2: Properties of Silicon Carbide
| Property | Value |
| Density | 3.16 g/cm³ |
| Flexural Strength | 400–860 GPa |
| Coefficient of Thermal Expansion (CTE) | 4 to 6 x 10⁻⁶ K⁻¹ |
| Thermal Conductivity | ~125 W·m⁻¹·K⁻¹ |
| Chemical Composition | Primarily β-SiC |
Note: Properties can vary depending on the synthesis method and specific process parameters.
Experimental Protocols
Protocol for Chemical Vapor Deposition (CVD) of SiC Films
This protocol is based on the methodology described by Morancho et al. for the organometallic chemical vapor deposition (OMCVD) of SiC films.[3]
Materials and Equipment:
-
This compound (TVSi) precursor
-
Helium (He) and Hydrogen (H₂) carrier gases
-
Horizontal hot-wall CVD reactor
-
Substrates (e.g., silicon wafers)
-
Gas flow controllers
-
Vacuum system
-
Characterization equipment (TEM, XPS, IR, Raman spectrometers)
Procedure:
-
Substrate Preparation: Clean the substrates to remove any surface contaminants.
-
Reactor Setup: Place the cleaned substrates into the CVD reactor.
-
System Purge: Purge the reactor with an inert gas (e.g., Helium) to remove any residual air and moisture.
-
Heating: Heat the reactor to the desired deposition temperature (e.g., 800 °C).
-
Precursor Introduction: Introduce the this compound vapor into the reactor using a carrier gas (Helium or Hydrogen) at a controlled flow rate.
-
Deposition: Allow the deposition to proceed for the desired duration to achieve the target film thickness. The TVSi will thermally decompose on the hot substrate surface, forming a SiC film.
-
Cooling and Purging: After deposition, stop the precursor flow and cool the reactor down to room temperature under a continuous flow of the carrier gas.
-
Characterization: Analyze the deposited films using appropriate techniques to determine their composition, structure, and properties.
Protocol for Polymer-Derived SiC Ceramics
This protocol outlines the general steps for synthesizing SiC via the PDC route, starting with the polymerization of this compound.
Part A: Synthesis of Poly(this compound) - Preceramic Polymer
Detailed experimental procedures for the specific polymerization of this compound are not extensively reported in the available literature. The following is a general approach based on the polymerization of related vinylsilanes.[4]
Materials and Equipment:
-
This compound (TVSi) monomer
-
Radical initiator (e.g., AIBN) or a transition metal catalyst
-
Anhydrous solvent (e.g., toluene)
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask with condenser and magnetic stirrer
-
Precipitation solvent (e.g., methanol)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve this compound in the anhydrous solvent in the reaction flask.
-
Initiation: Add the radical initiator or catalyst to the solution.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and stir for a defined period to allow polymerization to occur.
-
Precipitation: After the reaction is complete, cool the solution and precipitate the polymer by adding it to a non-solvent like methanol.
-
Isolation and Drying: Collect the precipitated poly(this compound) by filtration and wash it with the precipitation solvent. Dry the polymer under vacuum to remove any residual solvent.
Part B: Pyrolysis of Poly(this compound) to SiC Ceramic
Materials and Equipment:
-
Poly(this compound)
-
Tube furnace with programmable temperature control
-
Ceramic boats
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Sample Preparation: Place the dried poly(this compound) in a ceramic boat.
-
Furnace Setup: Place the ceramic boat in the center of the tube furnace.
-
Inert Atmosphere: Purge the furnace with an inert gas to remove oxygen. Maintain a constant flow of the inert gas throughout the pyrolysis process.
-
Heating Program:
-
Crosslinking (optional but recommended): Heat the polymer to a low temperature (e.g., 200-400 °C) and hold for a period to induce crosslinking, which increases the ceramic yield.
-
Pyrolysis: Ramp the temperature to the final pyrolysis temperature (typically >1000 °C) at a controlled rate.
-
Dwell: Hold at the peak temperature for several hours to ensure complete conversion to ceramic.
-
-
Cooling: Cool the furnace down to room temperature under the inert atmosphere.
-
Characterization: The resulting black or dark gray material is the silicon carbide ceramic. Characterize its properties as required.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Overview of CVD and PDC routes for SiC synthesis from this compound.
Caption: Hypothesized thermal decomposition pathway of this compound to SiC.
Caption: Step-by-step experimental workflow for the CVD of SiC from this compound.
References
Application Notes and Protocols for Monitoring Tetravinylsilane Polymerization Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetravinylsilane (TVS) is a tetra-functional monomer capable of forming highly cross-linked polymer networks. The kinetics of its polymerization are of critical importance in various applications, including the synthesis of dental materials, coatings, and as a cross-linking agent in polymer chemistry. Precise monitoring and control of the polymerization process are essential to achieve desired material properties such as mechanical strength, thermal stability, and chemical resistance.
These application notes provide detailed protocols for monitoring the polymerization kinetics of this compound using several powerful analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Each section includes the principles of the technique, a detailed experimental protocol, and a template for data presentation.
Analytical Techniques and Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a valuable technique for monitoring the polymerization of TVS by tracking the disappearance of the vinyl functional groups. The carbon-carbon double bond (C=C) in the vinyl group has a characteristic absorption band in the infrared spectrum. As the polymerization proceeds, these double bonds are consumed, leading to a decrease in the intensity of this absorption band. The degree of conversion can be calculated by comparing the peak area of the vinyl C=C stretching vibration at different time points to its initial area. An internal standard, a peak that does not change during the reaction, is often used for normalization.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound with the desired initiator (e.g., a photoinitiator for photopolymerization or a thermal initiator for thermal polymerization) and any solvent if required.
-
For in-situ monitoring, an Attenuated Total Reflectance (ATR) FTIR probe is recommended.
-
-
Instrument Setup:
-
Set the FTIR spectrometer to acquire spectra in the mid-IR range (typically 4000-650 cm⁻¹).
-
Set the spectral resolution to 4 cm⁻¹.
-
Choose an appropriate acquisition time per spectrum (e.g., 30 seconds) to balance time resolution and signal-to-noise ratio.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the solvent.
-
Introduce the TVS monomer mixture onto the ATR crystal or into the reaction cell.
-
Record an initial spectrum (t=0) before initiating the polymerization.
-
Initiate the polymerization (e.g., by turning on a UV lamp for photopolymerization or by heating for thermal polymerization).
-
Continuously acquire spectra at regular intervals throughout the polymerization process until the reaction is complete.
-
-
Data Analysis:
-
Identify the characteristic absorption peak of the vinyl C=C stretch, which is typically around 1600 cm⁻¹.
-
Identify a suitable internal standard peak that does not change during the reaction (e.g., a Si-C vibration).
-
Calculate the area of the C=C peak and the internal standard peak for each spectrum.
-
The conversion at time 't' can be calculated using the following formula: Conversion (%) = [1 - (Area(C=C)t / Area(IS)t) / (Area(C=C)0 / Area(IS)0)] * 100 where 't' is the time, and '0' is the initial time.
-
Plot conversion as a function of time to obtain the polymerization kinetics.
-
Logical Relationship for FTIR Data Analysis
Caption: Workflow for monitoring TVS polymerization kinetics using FTIR.
Raman Spectroscopy
Principle: Similar to FTIR, Raman spectroscopy can monitor the consumption of vinyl groups during the polymerization of TVS. The C=C stretching vibration in the vinyl group is also Raman active and typically exhibits a strong signal. The intensity of this peak decreases as the polymerization progresses. Raman spectroscopy is particularly advantageous for in-situ monitoring as it can be performed through glass or quartz reaction vessels using fiber optic probes, and it is less sensitive to water interference than FTIR.
Experimental Protocol:
-
Sample Preparation:
-
Prepare the this compound monomer mixture with the desired initiator and solvent in a glass vial or reactor.
-
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a laser of appropriate wavelength (e.g., 785 nm to minimize fluorescence).
-
Focus the laser beam into the sample volume.
-
Set the spectral range to cover the C=C stretching region (around 1600 cm⁻¹) and a suitable internal standard region.
-
Optimize the acquisition time and laser power to obtain a good signal-to-noise ratio without inducing sample degradation.
-
-
Data Acquisition:
-
Record an initial Raman spectrum of the unreacted monomer mixture (t=0).
-
Initiate the polymerization.
-
Collect Raman spectra at regular intervals throughout the reaction.
-
-
Data Analysis:
-
Identify the Raman peak corresponding to the vinyl C=C stretch (around 1600 cm⁻¹).
-
Select an internal standard peak that remains constant during polymerization (e.g., a Si-C vibration or a solvent peak).
-
Calculate the ratio of the intensity of the C=C peak to the internal standard peak at each time point.
-
Calculate the conversion using a similar formula as for FTIR, substituting peak intensities for areas.
-
Plot conversion versus time to determine the polymerization kinetics.
-
Experimental Workflow for Raman Spectroscopy
Caption: Experimental workflow for Raman spectroscopy analysis of TVS polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy is a powerful tool for monitoring polymerization kinetics by observing the disappearance of the vinyl proton signals of the TVS monomer and the appearance of new signals corresponding to the polymer backbone. The vinyl protons of TVS have characteristic chemical shifts. As the polymerization proceeds, the intensity of these signals decreases, while broad signals from the saturated polymer backbone appear. The conversion can be quantified by integrating the vinyl proton signals relative to an internal standard.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the this compound monomer, initiator, and a suitable internal standard (e.g., a solvent with a distinct, non-overlapping peak like deuterated chloroform) in an NMR tube.
-
The internal standard is crucial for quantitative analysis.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer.
-
Tune and shim the spectrometer for the sample.
-
Set up a series of ¹H NMR acquisitions to be run at specific time intervals.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) before initiating the polymerization.
-
Initiate the polymerization inside the NMR spectrometer (e.g., using a light source for photopolymerization or by setting the sample temperature for thermal polymerization).
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify the signals corresponding to the vinyl protons of TVS (typically in the 5.8-6.2 ppm range).
-
Identify the signal of the internal standard.
-
Integrate the vinyl proton signals and the internal standard signal in each spectrum.
-
Calculate the monomer concentration at each time point relative to the constant concentration of the internal standard.
-
Calculate the conversion as a function of time.
-
Plot conversion versus time to obtain the kinetic profile.
-
Signaling Pathway for NMR Kinetic Analysis
Caption: Conceptual pathway for NMR-based kinetic analysis of TVS polymerization.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow associated with a chemical reaction as a function of temperature or time. The polymerization of vinyl groups is an exothermic process, and the heat released is directly proportional to the extent of the reaction. By monitoring the heat flow during the polymerization of TVS, the rate of reaction and the total conversion can be determined.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount (5-10 mg) of the this compound and initiator mixture into a DSC pan.
-
Seal the pan hermetically to prevent monomer evaporation.
-
Prepare an empty sealed pan as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
For isothermal measurements, rapidly heat the sample to the desired reaction temperature and hold it constant.
-
For non-isothermal measurements, heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) through the polymerization temperature range.
-
-
Data Acquisition:
-
Record the heat flow as a function of time (isothermal) or temperature (non-isothermal).
-
Continue the measurement until the exothermic peak returns to the baseline, indicating the completion of the reaction.
-
-
Data Analysis:
-
Integrate the area of the exothermic peak to determine the total heat of polymerization (ΔH_total).
-
For isothermal measurements, the rate of reaction at any time 't' is proportional to the heat flow at that time. The conversion can be calculated by integrating the heat flow up to time 't' and dividing by the total heat of polymerization.
-
For non-isothermal measurements, the conversion at a given temperature is the partial area of the exotherm up to that temperature divided by the total area.
-
Kinetic parameters such as the activation energy can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis for non-isothermal data.
-
Workflow for DSC Kinetic Analysis
Caption: Workflow for determining TVS polymerization kinetics using DSC.
Data Presentation
Quantitative data obtained from the kinetic studies should be summarized in clearly structured tables for easy comparison. Below are example templates for presenting the data.
Table 1: Illustrative Conversion vs. Time Data for TVS Polymerization at Different Temperatures (Isothermal)
| Time (min) | Conversion at 60°C (%) | Conversion at 70°C (%) | Conversion at 80°C (%) |
| 0 | 0.0 | 0.0 | 0.0 |
| 5 | 15.2 | 25.8 | 40.1 |
| 10 | 28.9 | 45.3 | 65.7 |
| 20 | 50.1 | 70.2 | 88.9 |
| 30 | 65.8 | 85.1 | 95.3 |
| 60 | 88.5 | 96.3 | 98.1 |
Table 2: Illustrative Kinetic Parameters for TVS Polymerization
| Analytical Technique | Initiator | Temperature (°C) | Rate Constant (k) (min⁻¹) | Activation Energy (Ea) (kJ/mol) |
| FTIR | AIBN | 60 | 0.045 | 85.2 |
| FTIR | AIBN | 70 | 0.092 | 85.2 |
| FTIR | AIBN | 80 | 0.185 | 85.2 |
| DSC (Isothermal) | Benzoyl Peroxide | 70 | 0.110 | 88.5 |
| DSC (Isothermal) | Benzoyl Peroxide | 80 | 0.225 | 88.5 |
| DSC (Isothermal) | Benzoyl Peroxide | 90 | 0.450 | 88.5 |
Table 3: Illustrative ¹H NMR Chemical Shifts for TVS Monomer and Polymer
| Species | Protons | Chemical Shift (ppm) |
| This compound (Monomer) | Vinyl (=CH₂) | 5.8 - 6.0 |
| This compound (Monomer) | Vinyl (-CH=) | 6.0 - 6.2 |
| Poly(this compound) | Backbone (-CH₂-CH-) | 1.0 - 2.0 (broad) |
Concluding Remarks
The choice of analytical technique for monitoring this compound polymerization kinetics will depend on the specific experimental conditions and the information required. FTIR and Raman spectroscopy are excellent for real-time, in-situ monitoring of the disappearance of vinyl groups. NMR spectroscopy provides detailed structural information and is highly quantitative, though it may have lower time resolution. DSC is a powerful method for determining the overall heat of reaction and for studying the kinetics under both isothermal and non-isothermal conditions. By applying the protocols outlined in these application notes, researchers can gain a comprehensive understanding of the polymerization kinetics of this compound, enabling the development of advanced materials with tailored properties.
Application Notes and Protocols for the Formulation of Adhesives and Sealants with Tetravinylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetravinylsilane (TVS) is a tetra-functional organosilane molecule characterized by the presence of four reactive vinyl groups covalently bonded to a central silicon atom.[1] This unique structure makes it a potent crosslinking agent for the formulation of high-performance adhesives and sealants. The vinyl groups can readily participate in polymerization reactions, enabling precise control over the molecular architecture of silicone-based networks.[1] This leads to materials with enhanced mechanical strength, thermal stability, and chemical resistance.[1] While primarily known as a chemical intermediate in the synthesis of silicone compounds, its application as a crosslinker in adhesive and sealant formulations is an area of growing interest.[2]
These application notes provide a comprehensive overview of the formulation principles, experimental protocols, and potential performance characteristics when incorporating this compound into adhesive and sealant systems.
Principle of Action: Crosslinking and Adhesion Promotion
In adhesive and sealant formulations, this compound primarily functions as a crosslinking agent. The four vinyl groups can react with various polymer backbones, such as those in silicone rubbers, through mechanisms like hydrosilylation or free-radical polymerization. This creates a dense, three-dimensional network structure that significantly improves the cohesive strength and durability of the cured material.
While this compound itself does not possess hydrolyzable groups for direct bonding to inorganic substrates like traditional silane (B1218182) coupling agents, it can be used in conjunction with other silanes to enhance overall performance. Furthermore, plasma polymerization of this compound has been shown to effectively modify surfaces, such as glass fibers, to improve interfacial adhesion with a polymer matrix.[3]
Key Applications
The use of this compound as a crosslinking agent is particularly beneficial for applications demanding:
-
High Mechanical Strength: The tetra-functional nature of TVS allows for a high crosslink density, leading to adhesives and sealants with superior tensile strength and tear resistance.
-
Enhanced Thermal Stability: The stable silicon-carbon bonds within the crosslinked network contribute to improved performance at elevated temperatures.
-
Increased Chemical Resistance: A densely crosslinked polymer matrix is less susceptible to swelling and degradation when exposed to solvents and other chemicals.
Data Presentation
| Formulation ID | Polymer Matrix | This compound (wt%) | Other Additives (wt%) | Cure Conditions | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Adhesion to Substrate (e.g., Al, Glass) |
| TVS-001 | ||||||||
| TVS-002 | ||||||||
| Control | 0 |
Experimental Protocols
The following protocols are provided as a general guideline for the formulation and evaluation of an experimental adhesive incorporating this compound. Researchers should adapt these protocols based on their specific polymer system and available equipment.
Protocol 1: Formulation of a this compound-Crosslinked Silicone Adhesive
1. Materials and Reagents:
-
Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS-Vi)
-
Hydride-terminated polydimethylsiloxane (PDMS-H) (if using a hydrosilylation cure)
-
This compound (TVS)
-
Platinum catalyst (e.g., Karstedt's catalyst for hydrosilylation) or a free-radical initiator (e.g., dicumyl peroxide for peroxide cure)
-
Fumed silica (B1680970) (as a reinforcing filler)
-
Adhesion promoter (optional, e.g., an amino-functional silane)
-
Toluene or other suitable solvent (for viscosity adjustment)
2. Equipment:
-
Dual asymmetric centrifugal mixer or a planetary mixer
-
Vacuum oven
-
Tensile tester
-
Shore durometer
3. Procedure:
-
Preparation of the Polymer Base:
-
In a mixing cup, combine the vinyl-terminated PDMS and fumed silica.
-
Mix at high speed (e.g., 2000 rpm) for 3-5 minutes until the fumed silica is well dispersed and a homogenous paste is formed.
-
Degas the mixture under vacuum to remove entrapped air.
-
-
Addition of Crosslinkers and Catalyst:
-
Add the hydride-terminated PDMS (for hydrosilylation) to the base mixture and mix thoroughly.
-
Add the desired amount of this compound to the mixture. The concentration of TVS should be optimized based on the desired crosslink density.
-
If using an adhesion promoter, add it at this stage.
-
In a separate, small container, dilute the platinum catalyst in a small amount of solvent.
-
Add the catalyst solution to the main mixture and mix for a final 1-2 minutes at a moderate speed.
-
-
Curing:
-
Cast the formulated adhesive onto the desired substrate or into a mold for mechanical testing.
-
Cure the adhesive according to the requirements of the catalyst system (e.g., at room temperature or an elevated temperature in an oven).
-
Protocol 2: Evaluation of Adhesive Properties
-
Tensile Testing:
-
Prepare dog-bone shaped specimens of the cured adhesive according to ASTM D412.
-
Measure the tensile strength and elongation at break using a universal testing machine at a specified crosshead speed.
-
-
Hardness Measurement:
-
Measure the Shore A hardness of a cured, flat specimen of at least 6 mm thickness using a durometer, following ASTM D2240.
-
-
Adhesion Testing (Lap Shear):
-
Prepare lap shear specimens by bonding two substrate coupons (e.g., aluminum) with the formulated adhesive, following ASTM D1002.
-
Measure the shear strength required to break the bond using a tensile tester.
-
Mandatory Visualizations
Caption: Hydrosilylation crosslinking with this compound.
Caption: Experimental workflow for adhesive development.
References
Troubleshooting & Optimization
preventing premature polymerization of Tetravinylsilane during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information to prevent the premature polymerization of Tetravinylsilane (TVS) during storage and handling. By following these recommendations, you can ensure the stability and integrity of your material for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is premature polymerization and why is it a concern for this compound (TVS)?
A1: Premature polymerization is the unwanted self-reaction of monomer molecules (in this case, TVS) to form polymers, appearing as an increase in viscosity, gel formation, or complete solidification. This process is a concern because it alters the chemical properties of TVS, rendering it unusable for its intended application. The polymerization of vinyl groups is often a radical chain reaction that can be initiated by external factors.
Q2: What are the primary causes of premature polymerization in TVS?
A2: The polymerization of TVS can be initiated by several factors, including:
-
Heat: Elevated temperatures provide the activation energy for polymerization to occur. Hazardous polymerization may occur if TVS is heated above 100°C.[1]
-
Light: Ultraviolet (UV) radiation can generate free radicals, which initiate the polymerization process.
-
Contamination: The presence of radical initiators, such as peroxides, strong acids, and oxidizing agents, can trigger polymerization.[1]
-
Oxygen: While seemingly counterintuitive, for certain types of inhibitors (phenolic inhibitors), a small amount of oxygen is required for them to function effectively. However, oxygen can also contribute to the formation of peroxides over time, which are polymerization initiators.
Q3: What are the ideal storage conditions for this compound?
A3: To maximize the shelf life of TVS and prevent premature polymerization, it is crucial to store it in a cool, dark, and dry environment.[2][3] Key storage recommendations include:
-
Temperature: Store in a cool, well-ventilated place.[1][2] Some sources recommend refrigeration (<15°C).
-
Light: Keep in an opaque or amber-colored container to protect from light.
-
Atmosphere: For long-term storage, blanketing the container with a dry, inert gas such as nitrogen or argon is highly recommended to displace oxygen and moisture.[3]
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.[1][2][3] Opened containers should be carefully resealed and kept upright to prevent leakage.[2]
Q4: What types of materials are suitable for storing this compound?
A4: Based on manufacturer information and general chemical compatibility guidelines, the following materials are recommended for storing TVS:
-
Fluorinated High-Density Polyethylene (HDPE) plastic containers.[2]
-
Glass ampules.
-
Metal containers or drums.
General chemical compatibility charts suggest that stainless steel, HDPE, and polypropylene (B1209903) have good resistance to a wide range of chemicals and are likely suitable for TVS storage. Always ensure the container has a tight-fitting seal.
Q5: Are chemical inhibitors used to stabilize this compound?
A5: While specific information on inhibitors added to commercially available TVS is not always disclosed, it is a common practice to add small amounts of inhibitors to vinyl-containing compounds to prevent premature polymerization. Common classes of inhibitors for vinyl monomers include:
-
Phenolic Compounds: Such as Butylated Hydroxytoluene (BHT) and 4-methoxyphenol (B1676288) (MEHQ). These are widely used in other vinylsilane products.
-
Secondary or Tertiary Aromatic Amines: These have been patented for use as polymerization inhibitors for silanes, particularly during purification by distillation.
The concentration of these inhibitors is typically in the parts-per-million (ppm) range.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity | - Initial stage of polymerization.- Exposure to heat or light.- Contamination. | - Immediately move the container to a cool, dark place.- If the viscosity increase is minor, the material might still be usable for non-critical applications, but a small-scale functional test is recommended.- If the viscosity is significantly high, do not use the product. Dispose of it according to safety guidelines. |
| Cloudiness or Haze | - Formation of insoluble polymer particles. | - Do not use the product. The presence of solid polymer indicates advanced polymerization.- Dispose of the material safely. |
| Solid Formation or Gels | - Advanced stage of polymerization. | - Do not attempt to use or salvage the remaining liquid. The polymerization is likely ongoing.- Dispose of the container and its contents according to hazardous waste protocols. |
| Spontaneous Temperature Increase | - Runaway polymerization is occurring. This is a serious safety hazard. | - IMMEDIATE ACTION REQUIRED. Evacuate the immediate area.- If safe to do so, cool the container externally with water spray.- Notify your institution's safety officer immediately. |
| Incomplete or Slow Polymerization in Your Experiment | - The inhibitor present in the TVS is interfering with your reaction. | - The inhibitor can be removed prior to use by passing the TVS through an inhibitor-remover column.- Consult technical literature for methods of inhibitor removal compatible with your experimental setup. |
Quantitative Data on Storage Stability
While specific, publicly available quantitative data on the shelf life of this compound with various inhibitors at different temperatures is limited, the principles of chemical kinetics provide a general understanding. The rate of polymerization is highly dependent on temperature, following the Arrhenius equation. As a rule of thumb, for many chemical reactions, the rate doubles for every 10°C increase in temperature.
| Storage Condition | Expected Shelf Life | Rationale |
| Refrigerated (2-8°C) with Inhibitor | Longest | Low temperature significantly reduces the rate of thermally induced polymerization. The inhibitor provides additional protection against stray radicals. |
| Room Temperature (~20-25°C) with Inhibitor | Moderate | Polymerization will occur at a slow but measurable rate. The inhibitor will be consumed over time. Shelf life is limited. |
| Elevated Temperature (>30°C) with Inhibitor | Short | The rate of polymerization increases significantly. The inhibitor will be depleted more rapidly. |
| Any Temperature without Inhibitor | Very Short | Highly susceptible to rapid polymerization, especially when exposed to heat, light, or contaminants. |
Note: This table provides a qualitative summary. For specific shelf-life information, it is essential to consult the manufacturer's certificate of analysis and safety data sheet.
Experimental Protocols
Protocol 1: Visual Inspection for Premature Polymerization
Objective: To quickly assess the physical state of stored this compound for signs of polymerization.
Materials:
-
Container of this compound
-
Clean, dry glass rod or pipette
-
White background
Procedure:
-
Visual Inspection (Clarity):
-
Place the sealed container of TVS in front of a white background.
-
Gently swirl the container and observe the liquid.
-
Note any signs of cloudiness, haziness, or the presence of solid particles. A stable product should be a clear, colorless to light yellow liquid.
-
-
Visual Inspection (Viscosity):
-
In a well-ventilated fume hood, carefully open the container.
-
Dip a clean, dry glass rod or pipette into the liquid.
-
Slowly withdraw the rod/pipette and observe how the liquid flows from the tip.
-
Compare the flow to a fresh, uncompromised sample if available. A noticeable thickening or "stringiness" indicates an increase in viscosity.
-
Protocol 2: Monitoring Polymerization by Gas Chromatography (GC)
Objective: To quantitatively determine the purity of this compound and detect the presence of oligomers (polymers of a few monomer units), which indicates the onset of polymerization.
Materials and Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent)
-
High-purity helium or nitrogen as carrier gas
-
Volumetric flasks and pipettes
-
Suitable volatile solvent (e.g., hexane (B92381) or dichloromethane)
-
This compound sample
-
Internal standard (e.g., a non-reactive hydrocarbon with a distinct retention time)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of an internal standard in the chosen solvent at a known concentration.
-
Accurately weigh a small amount of the TVS sample and dissolve it in a known volume of the solvent containing the internal standard. A dilution factor of 1:100 is a good starting point.
-
-
GC Analysis:
-
Set up the GC method with an appropriate temperature program to separate the solvent, internal standard, TVS monomer, and any potential dimers or trimers.
-
Example GC Conditions (starting point, optimization may be required):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: 50°C hold for 2 minutes, then ramp to 280°C at 15°C/minute, hold for 5 minutes.
-
Carrier Gas Flow: Constant flow (e.g., 1 mL/min).
-
-
Inject a known volume of the prepared sample into the GC.
-
-
Data Analysis:
-
Identify the peaks corresponding to the internal standard and the TVS monomer based on their retention times (determined by running standards).
-
Peaks eluting after the TVS monomer are likely dimers, trimers, and other oligomers.
-
Calculate the purity of the TVS by comparing the peak area of the TVS monomer to the peak area of the internal standard and correcting for response factors.
-
An increase in the area of the oligomer peaks over time in stored samples indicates that polymerization is occurring.
-
Visualizations
Caption: Troubleshooting flowchart for identifying and addressing premature polymerization of this compound.
Caption: Recommended workflow for the proper storage of this compound.
References
troubleshooting poor adhesion of Tetravinylsilane-based coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetravinylsilane (TVS)-based coatings. Poor adhesion is a common issue that can compromise experimental outcomes. This guide offers insights into potential causes and solutions to ensure robust and reliable coating performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My TVS-based coating is delaminating from the substrate. What are the most common causes?
A1: Delamination, or poor adhesion, of TVS-based coatings typically stems from one or more of the following issues:
-
Inadequate Surface Preparation: This is the most frequent cause of adhesion failure.[1][2] The substrate surface must be meticulously clean and properly activated to ensure strong bonding. Contaminants like oils, grease, dust, or even a layer of adsorbed moisture can act as a weak boundary layer, preventing the coating from forming a durable interface with the substrate.[1]
-
Substrate Incompatibility: TVS coatings, especially when deposited via plasma-enhanced chemical vapor deposition (PECVD), form strong covalent bonds (e.g., Si-O-Si) with siliceous surfaces like glass or silicon wafers.[1][3] Adhesion to polymeric or metallic substrates can be more challenging without appropriate surface modification.
-
Incorrect Plasma Deposition (PECVD) Parameters: The energy of the plasma plays a critical role in the chemical structure and properties of the deposited film.[4] Parameters such as RF power, monomer flow rate, and chamber pressure must be optimized. Incorrect settings can lead to a poorly cross-linked film with high internal stress, which promotes delamination.[5]
-
Post-Deposition Contamination or Handling: The integrity of the coating can be compromised by improper handling after deposition. Contact with bare hands, for instance, can transfer oils that weaken the coating's bond over time.[1]
Q2: How can I improve my substrate preparation routine for better TVS coating adhesion?
A2: A thorough surface preparation protocol is crucial. A multi-step cleaning process is highly recommended:
-
Initial Cleaning: Begin by removing gross contaminants. This can be achieved by sonicating the substrate in a detergent solution followed by extensive rinsing with deionized water.
-
Solvent Degreasing: Sonicate the substrate in a sequence of organic solvents such as acetone (B3395972) and methanol (B129727) (or isopropanol) to remove organic residues.
-
Drying: Thoroughly dry the substrate, for example, in an oven at 110°C, to remove any residual moisture.[5]
-
Surface Activation (Plasma Treatment): Before introducing TVS, it is highly beneficial to pre-treat the substrate with an argon or oxygen plasma.[6][7] This step removes the final layers of organic contamination and creates reactive functional groups (like hydroxyl groups) on the surface, which promotes covalent bonding with the silane (B1218182) coating.[7]
Q3: The coating adheres initially but fails over time, especially in a humid environment. Why is this happening?
A3: This phenomenon, known as hydrolytic instability, is a known challenge for silane-based coatings. The Si-O-Si bonds that form the backbone of the coating and the Si-O-Substrate bonds at the interface can be susceptible to hydrolysis (cleavage by water molecules). This weakens the interfacial adhesion, leading to delayed failure. To mitigate this, ensure a high degree of cross-linking within the plasma-polymerized film by optimizing deposition parameters (e.g., higher effective power). A denser, more cross-linked film is less permeable to moisture.[4]
Q4: Can I use TVS coatings on plastic substrates like polypropylene (B1209903) or PTFE? Adhesion is proving to be very difficult.
A4: Yes, but it requires significant surface modification of the plastic. Most plastics are low-energy, non-polar surfaces, making them difficult to bond with.[8] To achieve good adhesion, you must first activate the polymer surface. A common and effective method is to pre-treat the plastic with an oxygen or argon plasma.[7][9] This plasma treatment introduces polar functional groups and increases the surface energy, making the surface more receptive to the TVS coating.[8][10] For particularly challenging materials like PTFE, plasma-enhanced chemical vapor deposition (PECVD) can be used to create a more receptive surface chemistry.[11]
Q5: How do I know if my PECVD process parameters are optimal for adhesion?
A5: The optimal parameters create a highly cross-linked, stable film with good interfacial bonding. The effective power of the plasma is a key variable.
-
Low Power: Very low power may result in an organic-like, poorly cross-linked film that may have poor mechanical properties and adhesion.[4]
-
High Power: Increasing the power generally leads to more fragmentation of the TVS monomer, resulting in a more inorganic, harder, and more cross-linked film, which can improve adhesion.[6][12] However, excessively high power can lead to high internal stress, which can be detrimental to adhesion.[5]
A systematic study where you vary the RF power while keeping other parameters constant is recommended. You can then evaluate the adhesion of each resulting film using a standardized test (see Experimental Protocols section).
Data Presentation: PECVD Parameters and Mechanical Properties
The following table summarizes the effect of effective RF power on the physicochemical properties of plasma-polymerized TVS films. Note the trend of increasing hardness and elastic modulus with higher power, which is often correlated with improved cohesive strength and adhesion.
| Effective Power (W) | Deposition Rate (nm/min) | Hardness (GPa) | Elastic Modulus (GPa) | Refractive Index (at 633 nm) |
| 0.05 | 8 | 1.4 | 11 | 1.63 |
| 0.10 | - | 0.9 | 8.3 | - |
| 1.0 | - | - | - | - |
| 10 | 165 | 5.9 | 30 | 1.75 |
| 70 | - | 9.5 | 58 | - |
Data compiled from multiple sources for illustrative purposes.[4][12]
Mandatory Visualizations
Troubleshooting Workflow for Poor Adhesion
Caption: Troubleshooting workflow for poor TVS coating adhesion.
Relationship between Cause and Effect in Adhesion Failure
Caption: Causal relationships in coating adhesion failure.
Experimental Protocols
Protocol 1: Substrate Preparation for Silanization
This protocol describes a standard procedure for cleaning glass or silicon substrates prior to TVS deposition.
Materials:
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Detergent solution (e.g., 2% Alconox)
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Methanol or Isopropanol (B130326) (reagent grade)
-
Beakers and slide holders
-
Sonicator
-
Oven or hot plate
-
Nitrogen gas line (optional)
Procedure:
-
Place substrates in a slide holder and immerse in a beaker containing the detergent solution.
-
Sonicate for 20 minutes at room temperature.
-
Rinse the substrates thoroughly with DI water at least 10-15 times, until no foam is visible.
-
Transfer the substrates to a beaker with acetone and sonicate for 20 minutes.
-
Transfer the substrates to a beaker with methanol or isopropanol and sonicate for another 20 minutes.
-
Rinse the substrates one final time with DI water.
-
Dry the substrates under a stream of nitrogen gas or in an oven at 110°C for at least 10 minutes.
-
Store the clean substrates in a desiccator or vacuum chamber until ready for use. For best results, proceed immediately to the plasma pre-treatment and coating deposition step.
Protocol 2: Adhesion Testing by Tape Test (ASTM D3359 - Method B)
This protocol provides a method for assessing the adhesion of thin TVS coatings on flat substrates. It is a qualitative but highly effective test for laboratory settings.[13][14]
Materials:
-
Coated substrate
-
Cutting tool: A sharp razor blade, scalpel, or a specialized cross-hatch cutter with multiple blades.
-
Cutting guide or template (if using a single blade).
-
Pressure-sensitive tape with an adhesion strength of 4.4 ± 0.25 N/cm width (e.g., Permacel P-99 or equivalent).
-
Soft brush.
-
Illuminated magnifier.
Procedure:
-
Place the coated substrate on a firm, flat surface.
-
Make a series of six parallel cuts through the coating down to the substrate. The spacing should be 2 mm for coatings up to 50 µm thick.
-
Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a grid of 25 squares.
-
Gently brush the grid area to remove any loose flakes of the coating.
-
Cut a piece of the specified pressure-sensitive tape and apply it over the grid. Press the tape down firmly with your finger to ensure good contact with the coating.
-
Within 90 seconds of application, remove the tape by seizing the free end and pulling it off rapidly at an angle as close to 180° as possible.[14]
-
Inspect the grid area of the coating using the illuminated magnifier.
-
Classify the adhesion result according to the ASTM D3359 scale:
| Classification | Percent Area Removed | Description |
| 5B | 0% | The edges of the cuts are completely smooth; none of the squares of the lattice is detached. |
| 4B | Less than 5% | Small flakes of the coating are detached at intersections; less than 5% of the area is affected. |
| 3B | 5% to 15% | Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice. |
| 2B | 15% to 35% | The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice. |
| 1B | 35% to 65% | The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65%. |
| 0B | Greater than 65% | Flaking and detachment worse than Grade 1. |
This table is a summary based on the ASTM D3359 standard.[14][15]
References
- 1. Silane adhesion mechanism in dental applications and surface treatments: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dakenchem.com [dakenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of residual stress on the adhesion and surface morphology of PECVD-coated polypropylene [inis.iaea.org]
- 6. ispc-conference.org [ispc-conference.org]
- 7. Adhesion Testing and Adhesive Failure Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. foreverest.net [foreverest.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. micomlab.com [micomlab.com]
- 14. cdn1.npcdn.net [cdn1.npcdn.net]
- 15. hightower-labs.com [hightower-labs.com]
Technical Support Center: Optimizing Tetravinylsilane Concentration for Maximum Crosslink Density
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing tetravinylsilane (TVS) concentration to achieve maximum crosslink density in their polymer systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for crosslinking with this compound (TVS)?
A1: The primary mechanism is a hydrosilylation reaction. In this process, the vinyl groups of this compound react with silicon hydride (Si-H) groups present on the polymer backbone in the presence of a platinum catalyst. This forms stable ethylene (B1197577) bridges between polymer chains, creating a crosslinked network.[1][2]
Q2: How does this compound concentration affect the crosslink density of my polymer?
A2: Generally, increasing the concentration of this compound, up to a certain point, will increase the crosslink density of the resulting polymer network. TVS acts as a tetra-functional crosslinking agent, meaning each molecule can form up to four crosslinks. A higher concentration of TVS provides more potential crosslinking sites. However, an excessively high concentration can lead to a brittle network or incomplete reactions.
Q3: What are the common methods to measure and quantify crosslink density?
A3: Several methods can be used to characterize the crosslink density of your polymer network:
-
Swelling Studies: This is a widely used and relatively simple method. The crosslinked polymer is immersed in a suitable solvent. A lower degree of swelling indicates a higher crosslink density.[3][4] The Flory-Rehner equation can be used to calculate the crosslink density from the swelling data.[5]
-
Dynamic Mechanical Analysis (DMA) and Rheology: These techniques measure the viscoelastic properties of the material. The storage modulus (G' or E') in the rubbery plateau region is directly proportional to the crosslink density.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR techniques, such as double quantum (DQ) NMR, can provide a quantitative measure of crosslink density and even information about the distribution of crosslinks.[7]
Troubleshooting Guide
Problem: Low Crosslink Density or Incomplete Curing
-
Possible Cause 1: Inactive Catalyst
-
Solution: The platinum catalyst used in hydrosilylation can be sensitive to certain chemical groups (e.g., sulfur, amines, tin compounds) which can act as poisons. Ensure all your reagents and equipment are clean and free from potential inhibitors. Consider using a fresh batch of catalyst.
-
-
Possible Cause 2: Incorrect Stoichiometry
-
Solution: The molar ratio of Si-H groups to the vinyl groups from TVS is critical. An imbalance can lead to an incomplete reaction and a high number of unreacted functional groups. A common starting point is a 1:1 molar ratio, but optimization may be required for your specific system.
-
-
Possible Cause 3: Side Reactions
-
Solution: Isomerization of vinyl groups can sometimes occur, rendering them unreactive towards hydrosilylation.[8] This can be influenced by the catalyst type and reaction temperature. Ensure your reaction temperature is within the recommended range for your catalyst.
-
-
Possible Cause 4: Insufficient Mixing or Curing Time/Temperature
-
Solution: Ensure that the TVS and catalyst are homogeneously dispersed throughout the polymer matrix. Insufficient curing time or temperature will not allow the crosslinking reaction to go to completion. Review your curing protocol and consider increasing the time or temperature as appropriate for your system.
-
Problem: The Crosslinked Polymer is Brittle
-
Possible Cause: Excessively High Crosslink Density
-
Solution: While the goal is to maximize crosslink density, an overly crosslinked network can become brittle and lose its desired elastomeric properties. Reduce the concentration of this compound in your formulation. You may also consider incorporating a monofunctional silane (B1218182) to act as a chain terminator, which can help to control the network structure.
-
Data Presentation
The following table summarizes the effect of varying the composition of a polysiloxane network on its thermal and swelling behavior, which are indicative of crosslink density. In this experiment, a hydrosilyl-terminated polydimethylsiloxane (B3030410) was cured with 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (B36056) (a derivative of TVS). The crosslink density was controlled by varying the percentage of a monofunctional end-capper (1,1,3,3-tetramethyldisiloxane). A higher percentage of end-capper leads to a lower crosslink density.
| End-capper (% v/w) | Decomposition Temp. at 10% Mass Loss (°C) | Swelling Ratio (q) | Molecular Weight between Crosslinks (Mc) ( g/mol ) | Crosslink Density (n) (mol/g) |
| 10 | 478 | 1.83 | 250 | 0.00400 |
| 20 | 467 | 2.05 | 340 | 0.00294 |
| 30 | 450 | 2.30 | 490 | 0.00204 |
| 40 | 436 | 2.65 | 730 | 0.00137 |
| 50 | 406 | 3.20 | 1200 | 0.00083 |
Data adapted from a study on a polysiloxane network.[5] The swelling ratio was determined using toluene (B28343) as the solvent. The crosslink density (n) is inversely proportional to the molecular weight between crosslinks (Mc).
Experimental Protocols
Protocol 1: Preparation of a TVS-Crosslinked Polydimethylsiloxane (PDMS) Network
This protocol describes a general procedure for crosslinking a hydride-terminated PDMS with this compound via a hydrosilylation reaction.
Materials:
-
Hydride-terminated polydimethylsiloxane (PDMS-H)
-
This compound (TVS)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Toluene (or other suitable solvent)
-
Methanol
-
Deionized water
Procedure:
-
Preparation of the Pre-polymer Solution:
-
In a clean, dry flask, dissolve a known amount of PDMS-H in toluene to achieve the desired concentration.
-
Stir the solution until the polymer is completely dissolved.
-
-
Addition of this compound:
-
Calculate the required amount of TVS to achieve the desired molar ratio of Si-H groups to vinyl groups.
-
Add the calculated amount of TVS to the PDMS-H solution and stir thoroughly to ensure homogeneous mixing.
-
-
Catalyst Addition and Curing:
-
Add the platinum catalyst to the mixture. The concentration of the catalyst is typically in the range of 5-10 ppm.
-
Continue stirring for a short period to ensure the catalyst is well-dispersed.
-
Pour the mixture into a mold.
-
Cure the mixture in an oven at a specified temperature (e.g., 70-100 °C) for a set duration (e.g., 1-4 hours) until the crosslinking is complete.
-
-
Post-Curing and Purification:
-
After curing, remove the crosslinked polymer from the mold.
-
To remove any unreacted components, the polymer can be swollen in a good solvent (e.g., toluene) and then dried to a constant weight in a vacuum oven.
-
Protocol 2: Determination of Crosslink Density by Swelling Measurement
Materials:
-
Crosslinked polymer sample
-
A suitable solvent (e.g., toluene for PDMS)
-
Analytical balance
-
Vials
Procedure:
-
Sample Preparation:
-
Cut a small piece of the crosslinked polymer (approximately 0.1-0.2 g).
-
Accurately weigh the dry sample (m_dry).
-
-
Swelling:
-
Place the weighed sample in a vial and add an excess of the chosen solvent.
-
Seal the vial and allow the sample to swell for a sufficient period (e.g., 48-72 hours) to reach equilibrium.
-
-
Measurement of Swollen Weight:
-
Carefully remove the swollen sample from the vial.
-
Quickly blot the surface of the sample with filter paper to remove excess solvent.
-
Immediately weigh the swollen sample (m_swollen).
-
-
Calculation:
-
The swelling ratio (q) can be calculated as: q = m_swollen / m_dry
-
The volume fraction of the polymer in the swollen gel (v) can be calculated if the densities of the polymer and solvent are known.
-
The crosslink density can then be estimated using the Flory-Rehner equation.[5]
-
Visualizations
Caption: Hydrosilylation reaction pathway for crosslinking with TVS.
Caption: Troubleshooting workflow for suboptimal crosslink density.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recyclable Polydimethylsiloxane Network Crosslinked by Dynamic Transesterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Quantitative Crosslinking Density Analysis of Elastomers Using Multi-Quantum Solid-State Nuclear Magnetic Resonance -Textile Science and Engineering | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Reactions of Tetravinylsilane
Welcome to the technical support center for managing reactions with tetravinylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during catalytic processes involving this compound. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound (TVS) with catalysts?
A1: When using this compound in catalytic reactions like hydrosilylation or metathesis, several side reactions can occur, leading to reduced yield of the desired product and complex product mixtures. The most common side reactions include:
-
Oligomerization/Polymerization : The vinyl groups of TVS can react with each other, leading to the formation of higher molecular weight oligomers or polymers. This is a common issue in hydrosilylation reactions.[1][2]
-
Isomerization : The vinyl groups can isomerize to other forms, particularly when using platinum-based catalysts like Karstedt's catalyst, which can catalyze the isomerization of terminal alkenes.[2][3][4]
-
Dehydrogenative Silylation : This reaction results in the formation of a C-Si bond and H₂ gas and is a known side reaction in hydrosilylation catalyzed by transition metals.[1][2][4]
-
Hydrogenation : The vinyl double bonds can be reduced (hydrogenated), which is another possible side reaction during hydrosilylation.[1][2][4]
-
Self-Metathesis : In olefin metathesis reactions using catalysts like Grubbs' catalyst, TVS can potentially react with itself, although it has been found to be relatively inactive for self-metathesis, which allows it to be used in excess to minimize self-metathesis of other olefin partners.[5]
Q2: How do different types of catalysts influence the side reaction profile of this compound?
A2: The choice of catalyst is critical and significantly impacts the type and extent of side reactions.
-
Platinum-Based Catalysts (e.g., Karstedt's, Speier's) : These are highly active for hydrosilylation but are also known to promote a range of side reactions, including alkene isomerization, oligomerization, and hydrogenation.[1][2][4] The formation of colloidal platinum black can lead to catalyst deactivation and an increase in undesired processes.[4]
-
Ruthenium-Based Catalysts (e.g., Grubbs' Catalyst) : These are primarily used for olefin metathesis. While highly effective for cross-metathesis, they can be deactivated by certain functional groups.[5] To avoid unwanted side reactions like isomerization, additives may be necessary.[6] The key to success is often optimizing substrate concentrations to prevent unwanted substrate polymerization while promoting the desired reaction.[6]
-
Other Transition Metal Catalysts (Rh, Pd, Fe, etc.) : Catalysts based on rhodium, palladium, and iron can also be used for hydrosilylation.[1][7] For instance, iron and cobalt complexes are known to promote dehydrogenative silylation.[2]
Q3: What are common catalyst poisons in reactions involving this compound, and how can they be avoided?
A3: Catalyst poisoning leads to a loss of catalytic activity and can promote side reactions.[8] For platinum-based catalysts like Karstedt's catalyst, common poisons include:
-
Amines
-
Phosphorus compounds
-
Sulfur compounds
-
Arsenic
-
Tin compounds[9]
To avoid poisoning, it is crucial to use high-purity, purified reagents and solvents. If a tin catalyst is required for another step (e.g., condensation curing), that step should be performed after the hydrosilylation is complete.[9]
Q4: Can reaction conditions be modified to suppress side reactions?
A4: Yes, optimizing reaction conditions is a key strategy for minimizing side reactions.
-
Temperature : Higher temperatures can sometimes increase the rate of side reactions, such as isomerization or thermal decomposition of the catalyst.[10] It is often beneficial to start at a lower temperature and monitor the reaction.[10] However, some catalysts require elevated temperatures for activation.[4]
-
Concentration : In cross-metathesis, using an excess of a less reactive olefin (like this compound) can help minimize the self-metathesis of the more reactive olefin partner.[5] In hydrosilylation, high concentrations of monomers can favor polymerization.
-
Solvent : The choice of solvent can impact catalyst stability and solubility. Common solvents for hydrosilylation include toluene, xylene, and siloxanes.[9] Using a non-polar solvent is generally preferred for many catalytic reactions.[10]
-
Atmosphere : Many catalysts are sensitive to air and moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst and unwanted side reactions with water.[9]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during reactions with this compound.
Issue 1: High levels of oligomerization or polymerization.
Q: My reaction is producing a significant amount of high molecular weight, insoluble material instead of the desired product. What is causing this, and how can I fix it?
A: Uncontrolled oligomerization or polymerization is a frequent side reaction when using multifunctional reagents like this compound, especially in hydrosilylation reactions.[1][2] The multiple vinyl groups provide sites for chain growth.
Troubleshooting Steps:
-
Lower Catalyst Concentration : High catalyst loading can sometimes lead to runaway reactions. For platinum-catalyzed hydrosilylations involving monomers with low flash points, using a low Pt level (below 20 ppm) is recommended for safety and control.[11]
-
Control Temperature : Exothermic polymerization can be difficult to control. Running the reaction at a lower temperature or using a jacketed reactor for better heat dissipation can prevent thermal runaways.
-
Use an Inhibitor : For platinum-catalyzed systems, inhibitors like dimethyl maleate (B1232345) can be added to increase the pot-life and prevent premature curing or polymerization, especially at room temperature.[2]
-
Modify Addition Rate : Adding one of the reactants (e.g., the hydrosilane) slowly to the mixture of this compound and catalyst can help maintain a low instantaneous concentration of the reactive species, disfavoring polymerization.
| Factor | High Polymerization Risk | Recommended Action | Rationale |
| Catalyst Conc. | High | Decrease concentration | Reduces the number of active sites available for chain propagation at any given time. |
| Temperature | High / Uncontrolled | Lower temperature / Improve heat transfer | Reduces reaction rate and prevents exothermic runaways that accelerate polymerization. |
| Reactant Conc. | High | Use semi-batch addition (slow feed) | Keeps the concentration of the limiting reactant low, favoring the desired reaction over polymerization. |
| Inhibitors | Absent | Add a suitable inhibitor (e.g., maleates for Pt)[2] | Temporarily coordinates to the metal center, moderating its activity until thermally activated. |
Issue 2: Low product yield with evidence of catalyst deactivation (e.g., color change, precipitation).
Q: The reaction starts but then slows down or stops, and I observe a black precipitate. How can I improve catalyst stability and lifetime?
A: Catalyst deactivation is a common problem, particularly the formation of platinum black in hydrosilylation reactions catalyzed by platinum(0) complexes like Karstedt's catalyst.[4] This deactivation reduces the concentration of the active catalyst, leading to low conversion and an increase in side products.[4]
Troubleshooting Workflow:
The following workflow can help diagnose and solve issues related to catalyst deactivation.
Issue 3: Formation of unexpected isomers of the product.
Q: My product analysis (e.g., by NMR or GC-MS) shows multiple isomers instead of the single expected product. What is causing this isomerization?
A: Isomerization of the double bond is a well-documented side reaction, especially in hydrosilylation catalyzed by platinum complexes.[2][3][4] The catalyst can promote the migration of the double bond along the carbon chain, leading to a mixture of products.
Logical Flow for Mitigation:
Experimental Protocols
Protocol: General Procedure for Minimizing Side Reactions in a Pt-Catalyzed Hydrosilylation
This protocol provides a general methodology for the hydrosilylation of an alkene with a hydrosilane, using this compound as a crosslinker, with an emphasis on minimizing common side reactions.
1. Reagent and Glassware Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. If necessary, purify solvents by passing them through an activated alumina (B75360) column.
-
Purify liquid reagents by distillation or by passing them through a plug of activated alumina to remove impurities and potential catalyst poisons.
2. Reaction Setup:
-
Set up the reaction in a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
In the flask, dissolve the this compound and the alkene substrate in the chosen anhydrous solvent (e.g., toluene).
-
If using an inhibitor to control the reaction onset (e.g., dimethyl maleate), add it to the flask at this stage (typically a few equivalents relative to the catalyst).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
3. Catalyst and Reagent Addition:
-
Add the platinum catalyst (e.g., Karstedt's catalyst, typically 5-20 ppm Pt) to the reaction mixture.
-
Prepare the hydrosilane in a syringe for slow, controlled addition via a syringe pump. This helps to control the reaction exotherm and minimize polymerization.
-
Begin the slow addition of the hydrosilane to the stirred reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C).
4. Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC, or ¹H NMR by periodically taking small aliquots.
-
Aim for the shortest reaction time necessary for full conversion of the limiting reagent to minimize the time for side reactions like isomerization to occur.
-
Once the reaction is complete, cool the mixture to room temperature. If necessary, the catalyst can be removed by filtration through a pad of silica (B1680970) gel or by treatment with activated carbon.
-
Remove the solvent under reduced pressure and purify the product using an appropriate method (e.g., distillation or column chromatography).
References
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry | MDPI [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. React App [pmc.umicore.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Karstedt catalysts | Johnson Matthey [matthey.com]
- 10. benchchem.com [benchchem.com]
- 11. American Chemical Society: Chemical & Engineering Safety Letters [pubsapp.acs.org]
Technical Support Center: Plasma-Polymerized Tetravinylsilane (pp-TVS) Films
Welcome to the technical support center for the deposition of plasma-polymerized tetravinylsilane (pp-TVS) films. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve high-quality, uniform films in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the plasma polymerization of this compound, focusing on improving film uniformity and quality.
Issue 1: Non-uniform Film Thickness Across the Substrate
-
Q1: My pp-TVS film is thicker at the center and thinner at the edges (or vice-versa). What is causing this?
A1: This is a common uniformity issue often related to plasma density distribution within the reactor. The primary causes include:
-
Standing Wave Effect: In large-area reactors operating at high frequencies (VHF), electromagnetic waves can create standing waves, leading to non-uniform power distribution. This results in a plasma that is denser at the center ("center-peaked") or at the edges ("edge-peaked"), directly translating to a non-uniform deposition rate.[1][2][3]
-
Monomer Flow Dynamics: The way the this compound (TVS) monomer is introduced and flows through the chamber significantly impacts uniformity. A low flow rate can lead to monomer depletion, causing the film to be thinner downstream.[4] Conversely, a high flow rate may not allow enough residence time for uniform dissociation and deposition, leading to thicker films downstream.[4]
-
Reactor and Electrode Geometry: The physical configuration of your plasma reactor, including the shape of the chamber and the arrangement of the electrodes, influences the electric field and plasma distribution.[5][6] An asymmetric reactor design or improper substrate placement can lead to predictable patterns of non-uniformity.
-
-
Q2: How can I resolve thickness gradients in my pp-TVS films?
A2: To improve thickness uniformity, consider the following adjustments:
-
Optimize Monomer Flow:
-
Adjust the TVS flow rate to find a balance between monomer availability and residence time. This often requires systematic experimentation.
-
Improve monomer distribution by using a "showerhead" gas inlet or a diffuser ring to introduce the gas more evenly across the substrate surface.[4]
-
-
Modify Plasma Parameters:
-
Pressure: Increasing the chamber pressure can sometimes dampen the standing wave effect by increasing electron-neutral collisions, though it may also narrow the discharge region.[1][7]
-
Power: For non-uniformity caused by power concentration, adjusting the RF power can help. In some cases, higher power can expand the discharge region, but may also exacerbate the standing wave effect.[1][2] Pulsed plasma deposition is a key technique where the duty cycle (ton/toff) can be adjusted to control the effective power, offering finer control over film properties and potentially improving uniformity.[8]
-
-
Adjust Reactor Configuration:
-
Electrode Spacing: Modifying the distance between the electrodes can alter the plasma sheath and boundary conditions, which can be adjusted to minimize non-uniformity.[3]
-
Substrate Placement: Ensure your substrate is placed centrally within the most uniform region of the plasma. You may need to map the plasma uniformity in your specific reactor.
-
-
Issue 2: Poor Film Quality (Pinholes, Cracks, or Poor Adhesion)
-
Q3: I am observing small pinholes or cracks in my deposited pp-TVS film. What is the cause?
A3: These defects typically stem from contamination, internal film stress, or particulates.
-
Contamination: Dust particles, residual cleaning solvents, or outgassing from chamber walls can mask small areas of the substrate, leading to pinholes.[9][10]
-
Internal Stress: A mismatch in the coefficient of thermal expansion between the pp-TVS film and the substrate can cause cracking, especially with thicker films.[9] High RF power can lead to more cross-linking and higher internal stress.[11]
-
Trapped Gas: Air bubbles or volatile materials trapped under the film during deposition can lead to blisters or bubbles.[9]
-
-
Q4: My pp-TVS film is peeling or delaminating from the substrate. How can I improve adhesion?
A4: Poor adhesion is almost always a surface issue.
-
Inadequate Substrate Cleaning: The substrate surface must be meticulously clean to ensure strong bonding. Organic residues or native oxide layers can act as a weak boundary.
-
Surface Energy Mismatch: If the surface energy of the substrate is too low, the deposited film may not wet and adhere properly.
-
Solution: Implement a substrate pre-treatment step. An argon (Ar) plasma clean immediately before deposition is highly effective at removing surface contaminants and activating the surface to improve film adhesion.[8]
-
Frequently Asked Questions (FAQs)
-
Q5: How do I choose the right plasma power for my TVS deposition?
A5: The choice of power is a critical parameter that dictates the film's chemical structure and properties.
-
Low Power: Lower effective power preserves more of the monomer's original vinyl groups, resulting in a more "polymer-like" film with a lower degree of cross-linking.[4]
-
High Power: Higher effective power causes greater fragmentation of the TVS monomer, leading to a highly cross-linked, harder, and more "inorganic" or "ceramic-like" film (amorphous hydrogenated silicon carbide, a-CSi:H).[1] This also increases the film's Young's modulus and hardness.[4]
-
Recommendation: Start with a low-to-moderate effective power (e.g., 0.1 - 25 W in a pulsed system) and systematically increase it while monitoring film properties to find the optimal value for your application.[4]
-
-
Q6: What is the purpose of using pulsed plasma instead of a continuous wave?
A6: Pulsed plasma provides greater control over the energy delivered to the plasma. By adjusting the "on" time (ton) and "off" time (toff), you can control the effective power without changing the peak power. This allows for the deposition of films with tailored properties, such as preserving functional groups (at low effective power) while still having enough energy to sustain a stable plasma.[8] This control is instrumental in optimizing film chemistry and reducing internal stress.
-
Q7: What characterization techniques are essential for evaluating the uniformity of my pp-TVS films?
A7: A combination of techniques is recommended:
-
Spectroscopic Ellipsometry: Excellent for non-destructive measurement of film thickness and refractive index at multiple points across the substrate to quantify uniformity.[12]
-
Profilometry: A direct method to measure step-heights and determine film thickness variation across the substrate.[13]
-
Atomic Force Microscopy (AFM): Provides nanoscale information on surface topography, roughness, and can help identify defects like pinholes or cracks.[14]
-
X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR): Used to analyze the chemical composition of the film at different locations on the substrate to check for compositional uniformity.[12][14]
-
Data Presentation
The following tables summarize the expected impact of key plasma parameters on pp-TVS film properties, which can be used to guide troubleshooting efforts.
Table 1: Effect of Effective RF Power on pp-TVS Film Properties
| Effective Power | Cross-Linking | Hardness & Young's Modulus | C/Si Ratio | Vinyl Group Content | Refractive Index |
| Low (e.g., 0.1 W) | Low | Low (Polymer-like) | Lower | Higher | Lower |
| High (e.g., 150 W) | High | High (Ceramic-like) | Higher | Lower | Higher |
Data synthesized from principles described in multiple sources.[1][4]
Table 2: Troubleshooting Summary for Film Non-Uniformity
| Observation | Potential Cause | Recommended Action(s) |
| Center-heavy or Edge-heavy deposition | Standing Wave Effect | Modify frequency/pressure; Use techniques to break wave symmetry.[1][2] |
| Thickness gradient along gas flow direction | Monomer Depletion / Residence Time | Optimize monomer flow rate; Use a showerhead gas inlet.[4] |
| Inconsistent, patchy deposition | Poor Substrate Cleaning / Plasma Instability | Improve substrate cleaning protocol; Check plasma stability.[9] |
| Random pinholes or particulates | Contamination | Clean reactor thoroughly; Check for leaks; Filter gas lines.[9][15] |
Experimental Protocols
Protocol 1: Standard Method for Uniform pp-TVS Film Deposition
This protocol outlines a standard procedure for depositing a uniform pp-TVS film using a capacitively coupled plasma-enhanced chemical vapor deposition (PECVD) system.
-
Substrate Preparation:
-
Clean substrates (e.g., silicon wafers) via sonication in a sequence of appropriate solvents (e.g., acetone, isopropanol).
-
Dry the substrates thoroughly with a nitrogen gun and place them on the lower electrode of the PECVD chamber.
-
-
System Pump-Down:
-
Evacuate the reaction chamber to a base pressure of at least 1x10⁻³ Pa to minimize atmospheric contaminants.[8]
-
-
Substrate Pre-treatment (In-Situ Plasma Cleaning):
-
Introduce Argon (Ar) gas at a flow rate of 10 sccm.
-
Set the pressure to 5.0 Pa.
-
Ignite the plasma at a continuous wave power of 5 W and treat the substrates for 10 minutes to improve film adhesion.[8]
-
-
Deposition of pp-TVS Film:
-
Stop the argon flow and evacuate the chamber again.
-
Introduce this compound (TVS) monomer vapor into the chamber at a controlled flow rate (e.g., 3.8 sccm).
-
Allow the pressure to stabilize at the desired deposition pressure (e.g., 2.7 Pa).[8]
-
Set the RF generator (13.56 MHz) to a pulsed mode.
-
Set the desired effective power (e.g., 10 W) by adjusting the pulse on-time (ton, e.g., 1 ms) and off-time (toff).
-
Ignite the plasma to begin deposition.
-
Continue the deposition for the time required to achieve the target film thickness.
-
-
Post-Deposition and Venting:
-
Turn off the RF power and the monomer flow.
-
Allow the system to cool and purge with an inert gas like Argon if necessary.
-
Slowly vent the chamber to atmospheric pressure before removing the coated substrates.
-
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for Non-Uniform Films
A logical workflow for diagnosing and resolving non-uniformity in pp-TVS films.
Diagram 2: Key Parameters Influencing Film Uniformity
Relationship between process parameters and final pp-TVS film uniformity.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. US7754294B2 - Method of improving the uniformity of PECVD-deposited thin films - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. [PDF] Growth of functional plasma polymers influenced by reactor geometry in capacitively coupled discharges | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ispc-conference.org [ispc-conference.org]
- 9. msesupplies.com [msesupplies.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mit.imt.si [mit.imt.si]
- 13. ispc-conference.org [ispc-conference.org]
- 14. iosrjournals.org [iosrjournals.org]
- 15. Defects in Thin Films | Journal Article | PNNL [pnnl.gov]
Technical Support Center: Navigating the Scale-Up of Tetravinylsilane Synthesis
Welcome to the Technical Support Center for Tetravinylsilane (TVS) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of TVS production. Here you will find comprehensive troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure a safe, efficient, and successful synthesis process.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the scale-up of this compound synthesis, particularly when utilizing the Grignard reaction.
| Problem | Potential Causes | Recommended Solutions |
| 1. Grignard Reaction Fails to Initiate | - Presence of Moisture: Glassware or solvents may not be completely anhydrous. Grignard reagents are extremely sensitive to water. - Passivated Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting. - Impure Reagents: Contaminants in the vinyl chloride or silicon tetrachloride can quench the reaction. | - Rigorous Drying: Flame-dry all glassware under vacuum and ensure all solvents are freshly distilled and anhydrous. - Magnesium Activation: Use mechanical stirring to break the oxide layer, or add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. - Reagent Purity: Use high-purity reagents and consider purifying them before use if necessary. |
| 2. Low Yield of this compound | - Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion. - Side Reactions: Formation of byproducts such as partially vinylated silanes (e.g., vinyltrichlorosilane, divinyldichlorosilane) or Wurtz-type coupling products. - Loss During Work-up: Product may be lost during the quenching, extraction, or distillation steps. | - Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring with techniques like GC-MS. Consider extending the reaction time or adjusting the temperature. - Control Stoichiometry and Addition: Maintain a precise stoichiometric ratio of vinyl Grignard reagent to silicon tetrachloride. A slow, controlled addition of the silicon tetrachloride to the Grignard reagent at a low temperature can minimize side reactions. - Careful Work-up: Perform the aqueous work-up at a low temperature to minimize hydrolysis of the product. Use efficient extraction and distillation techniques. |
| 3. Uncontrolled Exothermic Reaction (Runaway Reaction) | - Rapid Addition of Reagents: Adding the silicon tetrachloride too quickly to the Grignard reagent can lead to a rapid and dangerous release of heat. - Poor Heat Dissipation: In larger reactors, the surface-area-to-volume ratio decreases, making heat removal less efficient. - Delayed Initiation: An accumulation of unreacted reagents can lead to a sudden and violent reaction once initiated. | - Controlled Addition: Utilize a syringe pump or a dropping funnel for slow and controlled addition of the silicon tetrachloride. Monitor the internal temperature closely. - Efficient Cooling: Use a reactor with a cooling jacket and a cryostat for precise temperature control. Ensure good agitation to promote heat transfer. - Confirm Initiation: Ensure the reaction has initiated before adding the bulk of the reagents. A small initial addition can be used to confirm initiation. |
| 4. Product Contamination with Impurities | - Partially Substituted Silanes: Incomplete reaction can leave vinyltrichlorosilane, divinyldichlorosilane, and trivinylchlorosilane (B155444) in the product mixture. - Solvent Adducts: Formation of adducts with the solvent (e.g., THF). - Magnesium Salts: Incomplete removal of magnesium salts during the work-up. | - Fractional Distillation: The primary method for purifying TVS is fractional distillation under reduced pressure. A column with a high number of theoretical plates is recommended for efficient separation of closely boiling impurities. - Aqueous Wash: Thoroughly wash the organic phase with dilute acid and then with brine to remove magnesium salts. - Dryness: Ensure the final product is thoroughly dried, as residual moisture can lead to hydrolysis over time. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take when scaling up this compound synthesis?
A1: The scale-up of TVS synthesis involves significant safety risks that must be carefully managed. Key precautions include:
-
Inert Atmosphere: The Grignard reaction is highly sensitive to air and moisture. All steps must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reaction Control: The reaction is highly exothermic. A robust cooling system and controlled reagent addition are essential to prevent a runaway reaction.
-
Flammable Solvents: Ethereal solvents like THF and diethyl ether are highly flammable. All equipment must be properly grounded to prevent static discharge, and the reaction should be conducted in a well-ventilated area away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.
Q2: What is the recommended order of addition for the reagents in a large-scale Grignard synthesis of TVS?
A2: For a full substitution to obtain this compound, the recommended procedure is the "normal addition," where the silicon tetrachloride is added slowly to the prepared vinyl Grignard reagent.[1] This helps to maintain an excess of the Grignard reagent throughout the reaction, favoring the complete substitution of the chlorine atoms on the silicon.
Q3: How can I monitor the progress of the reaction and determine its endpoint?
A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture (under inert atmosphere) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting material (silicon tetrachloride) and the formation of the desired product (this compound) can be tracked. The reaction is considered complete when the starting material is no longer detected.
Q4: What are the typical byproducts in the synthesis of this compound, and how can they be minimized?
A4: Typical byproducts include partially substituted vinylchlorosilanes (vinyltrichlorosilane, divinyldichlorosilane, trivinylchlorosilane) and products from Wurtz-type coupling. To minimize these:
-
Use a slight excess of the vinyl Grignard reagent to drive the reaction towards complete substitution.
-
Maintain a low reaction temperature and ensure slow, controlled addition of silicon tetrachloride to disfavor side reactions.
Q5: What are the best practices for purifying this compound at an industrial scale?
A5: Fractional distillation under reduced pressure is the standard method for purifying TVS on a large scale.[2][3] Key considerations include:
-
High-Efficiency Column: Use a packed column with a high number of theoretical plates to effectively separate TVS from closely boiling impurities.
-
Vacuum: Distillation under vacuum is necessary to lower the boiling point of TVS and prevent thermal decomposition.
-
Inert Atmosphere: The distillation should be performed under an inert atmosphere to prevent contamination and potential side reactions.
Experimental Protocols
Large-Scale Synthesis of this compound via Grignard Reaction
This protocol outlines a general procedure for the synthesis of this compound on a larger scale. All operations must be performed under a dry, inert atmosphere (nitrogen or argon) and with strict adherence to all safety precautions.
Reagents and Materials:
-
Magnesium turnings
-
Vinyl chloride
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Reactor with mechanical stirrer, condenser, dropping funnel, and temperature probe
-
Cooling system (cryostat)
Procedure:
-
Preparation: Flame-dry all glassware and assemble the reactor under a positive pressure of inert gas.
-
Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings and a crystal of iodine.
-
Add a portion of the anhydrous THF.
-
Slowly bubble vinyl chloride gas through the stirred suspension or add a solution of vinyl chloride in THF. The initiation of the reaction is indicated by a temperature increase and a change in the color of the solution.
-
Once the reaction is initiated, continue the addition of vinyl chloride at a rate that maintains a gentle reflux, using the cooling system to control the temperature.
-
After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Silicon Tetrachloride:
-
Cool the Grignard reagent solution to 0-5 °C.
-
Slowly add a solution of silicon tetrachloride in anhydrous THF from the dropping funnel over several hours. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., diethyl ether or pentane).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
-
Data Presentation
| Parameter | Lab Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) | Industrial Scale (e.g., 100 kg) |
| Typical Yield | 70-85% | 65-80% | 60-75% |
| Purity (before distillation) | 80-90% | 75-85% | 70-80% |
| Purity (after distillation) | >98% | >98% | >98% |
| Common Impurities | Vinyltrichlorosilane, Divinyldichlorosilane | Divinyldichlorosilane, Trivinylchlorosilane, Solvent adducts | Trivinylchlorosilane, Wurtz-coupling byproducts, Oligomeric siloxanes (if moisture is present) |
| Typical Reaction Time | 4-6 hours | 12-24 hours | 24-48 hours |
| Typical Temperature | 0-25 °C | 0-10 °C | -5 to 5 °C |
Visualizations
Caption: Experimental Workflow for Scaled-Up this compound Synthesis.
Caption: Troubleshooting Decision Tree for TVS Scale-Up.
References
Technical Support Center: Controlling the Molecular Weight of Tetravinylsilane Polymers
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the control of molecular weight and prevention of premature gelation during the polymerization of tetravinylsilane (TVSi).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (TVSi) polymerization reaction formed an insoluble gel almost immediately. Why did this happen and how can I prevent it?
A1: This is the most common challenge when polymerizing this compound.
-
Cause: this compound is a tetrafunctional monomer, meaning each molecule has four reactive vinyl groups. During polymerization, as polymer chains grow, these multiple reactive sites can easily form bonds with other growing chains. This process, known as crosslinking, rapidly creates a three-dimensional polymer network, resulting in an insoluble gel. Gelation can occur at very low monomer conversion.
-
Solution: To obtain a soluble (non-crosslinked) polymer, you must suppress intermolecular (between-chain) reactions and favor chain termination or intramolecular cyclization. The primary strategies are:
-
High Dilution: Conduct the polymerization in a very dilute solution of the monomer. This reduces the proximity of growing polymer chains to each other, thereby lowering the probability of intermolecular crosslinking.
-
Use of Chain Transfer Agents (CTAs): Incorporate a high concentration of an efficient chain transfer agent to terminate polymer chains at a low molecular weight, before they have a significant chance to crosslink.[1][2]
-
High Initiator Concentration: Using a higher concentration of initiator will generate a larger number of shorter polymer chains, reducing the likelihood of crosslinking.[3]
-
Stop the Reaction at Low Conversion: The reaction must be quenched well before the gel point is reached. This often means accepting a low polymer yield to ensure solubility.
-
Q2: I successfully avoided gelation, but the molecular weight of my polymer is too high and the polydispersity is broad. How can I achieve a lower, more controlled molecular weight?
A2: Achieving a lower molecular weight requires adjusting reaction parameters to increase the rate of chain termination relative to propagation.
-
Cause: Even without gelation, the multi-vinyl nature of TVSi can lead to branched structures and high molecular weights. Broad polydispersity indicates that a wide range of polymer chain sizes are being formed.
-
Solution:
-
Increase Chain Transfer Agent (CTA) Concentration: This is the most effective method. The CTA terminates growing chains and initiates new ones, directly reducing the average molecular weight.[1][3]
-
Increase Initiator Concentration: A higher concentration of initiator produces more initial radicals, leading to a greater number of polymer chains that are, on average, shorter.[3]
-
Adjust Monomer Concentration: While high dilution is necessary to prevent gelation, fine-tuning the monomer concentration can also influence molecular weight. Ensure the solution is dilute enough to prevent gelation but concentrated enough for the reaction to proceed.
-
Q3: What is the role of a chain transfer agent (CTA), and how do I choose one for this compound polymerization?
A3: A chain transfer agent (CTA) is a molecule that can react with a growing polymer radical, terminating the chain and creating a new radical that can start a new polymer chain.[2] This is a primary method for controlling molecular weight in free-radical polymerization.[3]
-
Role: The main function of a CTA is to lower the average molecular weight of the polymer.[1] Its effectiveness is measured by the chain transfer constant (Cs).
-
Selection: For vinyl polymerizations, thiols are highly effective and commonly used CTAs due to the reactive S-H bond.[4]
-
Recommended CTA: 1-Dodecanethiol (dodecyl mercaptan) is an excellent and widely used choice.
-
Considerations: The chosen CTA should be soluble in the reaction solvent and should not introduce undesirable functionality into the final polymer, depending on the application.
-
Q4: How does initiator concentration affect the molecular weight of my this compound polymer?
A4: Initiator concentration is inversely related to the polymer's molecular weight.
-
Mechanism: In free-radical polymerization, a higher initiator concentration generates a higher concentration of primary radicals. This leads to the simultaneous growth of many polymer chains. With a finite amount of monomer available, having more growing chains means each chain will be shorter, on average, resulting in a lower overall molecular weight.[3]
-
Practical Application: If your polymer's molecular weight is too high, increasing the amount of initiator (e.g., AIBN or BPO) can help to reduce it. However, this must be balanced, as very high initiator concentrations can affect reaction kinetics and lead to a higher proportion of end-groups derived from the initiator.
Q5: My polymer is soluble, but the yield is very low. How can I increase the yield without causing gelation?
A5: Balancing yield and solubility is the central challenge for multi-vinyl monomers.
-
Problem: The conditions required to prevent gelation (high dilution, high CTA/initiator concentration, low conversion) are often detrimental to achieving high yields.
-
Strategies for Optimization:
-
Systematic Variation of Parameters: Carefully and systematically increase the monomer concentration or decrease the CTA/initiator concentration in small increments. It is crucial to monitor the reaction closely and stop it before any signs of gelation (e.g., a significant increase in viscosity).
-
"Pseudo-High Dilution" (Slow Monomer Addition): A more advanced technique is to maintain a low instantaneous concentration of the monomer. This can be achieved by starting the reaction with only the solvent, initiator, and CTA, and then slowly feeding the this compound monomer into the reactor over a long period. This keeps the monomer concentration low at all times, discouraging crosslinking while allowing for higher overall conversion.
-
Quantitative Data on Control Parameters
The following table provides an illustrative summary of the expected trends when adjusting key parameters in this compound polymerization. Note: This data is representative and intended for educational purposes, as specific experimental values for TVSi are not widely published. Actual results will vary based on precise conditions.
| Experiment ID | [TVSi] (mol/L) | [Initiator] (mol/L) | [CTA] (mol/L) | Expected Mn ( g/mol ) | Expected PDI (Mw/Mn) | Outcome/Comment |
| TVSi-1 (Baseline) | 0.5 | 0.005 | 0 | - | - | High risk of immediate gelation. |
| TVSi-2 (High Dilution) | 0.1 | 0.005 | 0 | > 50,000 | > 3.0 | Reduced gelation risk, but likely high MW and broad PDI. |
| TVSi-3 (Add CTA) | 0.1 | 0.005 | 0.01 | ~15,000 | ~2.5 | Lower MW achieved. Soluble polymer likely. |
| TVSi-4 (Increase CTA) | 0.1 | 0.005 | 0.02 | ~8,000 | ~2.2 | Effective MW reduction. [1] |
| TVSi-5 (Increase Init.) | 0.1 | 0.010 | 0.01 | ~10,000 | ~2.4 | Lower MW compared to TVSi-3.[3] |
| TVSi-6 (Combined) | 0.1 | 0.010 | 0.02 | ~5,000 | ~2.1 | Optimal for achieving low MW soluble polymer. |
Experimental Protocols
Protocol: Controlled Free-Radical Polymerization of TVSi for Soluble Polymer Synthesis
This protocol outlines a general method to synthesize soluble poly(this compound) by controlling for molecular weight and preventing gelation.
Materials:
-
This compound (TVSi), inhibitor removed (e.g., by passing through a column of basic alumina).
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane).
-
Free-radical initiator (e.g., Azobisisobutyronitrile, AIBN).
-
Chain Transfer Agent (CTA) (e.g., 1-Dodecanethiol).
-
Reaction flask with condenser, magnetic stirrer, and nitrogen/argon inlet.
-
Schlenk line or glovebox for inert atmosphere techniques.
-
Precipitation solvent (e.g., Methanol or Hexane).
Methodology:
-
System Preparation: Assemble the reaction flask and ensure it is clean, dry, and free of oxygen. Purge the entire system with an inert gas (Nitrogen or Argon) for at least 30 minutes.
-
Reagent Preparation (Example for 100 mL total volume, targeting ~5,000 g/mol ):
-
In the purged reaction flask, add 90 mL of anhydrous, deoxygenated toluene.
-
Add the initiator, AIBN (e.g., corresponding to 0.01 mol/L).
-
Add the chain transfer agent, 1-Dodecanethiol (e.g., corresponding to 0.02 mol/L).
-
-
Initiation: Heat the solvent/initiator/CTA mixture to the desired reaction temperature (e.g., 70 °C for AIBN) under a positive pressure of inert gas and stir to ensure complete dissolution and thermal equilibration.
-
Monomer Addition:
-
Prepare a solution of inhibitor-free TVSi in the remaining 10 mL of solvent (to achieve a final concentration of 0.1 mol/L).
-
Crucially, add the TVSi solution to the heated reaction flask slowly over a period of 2-4 hours using a syringe pump. This maintains a low instantaneous monomer concentration.
-
-
Polymerization: After the monomer addition is complete, allow the reaction to proceed for a predetermined time (e.g., 2-6 hours). The optimal time should be determined experimentally to maximize yield before the risk of gelation increases.
-
Reaction Quenching: Stop the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.
-
Polymer Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove about half the solvent.
-
Pour the concentrated polymer solution slowly into a large volume of a vigorously stirring non-solvent (e.g., methanol) to precipitate the polymer.
-
Isolate the polymer by filtration or decantation.
-
-
Purification: Re-dissolve the polymer in a small amount of a good solvent (e.g., THF or Chloroform) and re-precipitate to remove unreacted monomer and CTA.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.
-
Characterization: Characterize the polymer's molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Visualizations
Caption: Troubleshooting workflow for optimizing this compound polymerization.
Caption: Logical relationships between key parameters and polymerization outcomes.
References
overcoming solubility issues of Tetravinylsilane in specific monomer mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with tetravinylsilane in specific monomer mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (TVS) is a nonpolar, tetra-functional organosilane molecule used as a crosslinking agent in polymer synthesis to enhance mechanical strength, thermal stability, and chemical resistance.[1] Its nonpolar nature can lead to poor solubility in more polar monomer mixtures, such as those containing acrylates and methacrylates, resulting in phase separation, cloudy solutions, and non-uniform polymer networks.
Q2: How can I predict the solubility of this compound in my monomer mixture?
The principle of "like dissolves like" is a useful starting point; nonpolar molecules tend to dissolve in nonpolar solvents.[2][3] For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be used.[4] HSP theory characterizes a substance's solubility behavior based on three parameters:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Substances with similar HSP values are more likely to be miscible.[5] The "Hansen Distance" (Ra) quantifies the difference between two substances' HSPs; a smaller Ra indicates higher compatibility.
Q3: What are the Hansen Solubility Parameters for this compound and common monomers?
The following table summarizes the estimated HSP for this compound and the known HSPs for several common monomers and solvents.
| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound (TVS) | 16.5 | 1.0 | 0.5 |
| Styrene | 18.6 | 1.0 | 4.1 |
| Methyl Methacrylate (B99206) (MMA) | 15.5 | 4.0 | 4.5 |
| Butyl Acrylate (BA) | 16.0 | 3.7 | 5.5 |
| Toluene (B28343) | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
HSP values for monomers and solvents are from published sources. HSP values for this compound are estimated based on its chemical structure and known nonpolar properties.
Troubleshooting Guides
Issue 1: My mixture of this compound and an acrylate/methacrylate monomer is cloudy or has formed two separate layers.
This indicates phase separation due to the significant difference in polarity and, therefore, Hansen Solubility Parameters between the nonpolar TVS and the more polar monomer.
Analysis of Miscibility using Hansen Distance
The Hansen Distance (Ra) between two substances can be calculated using the following formula:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value suggests better miscibility. The table below shows the calculated Hansen Distance between this compound and various monomers.
| Mixture | Hansen Distance (Ra) | Predicted Miscibility |
| TVS in Styrene | 4.6 | Likely Miscible |
| TVS in Methyl Methacrylate (MMA) | 5.8 | Borderline/Limited Miscibility |
| TVS in Butyl Acrylate (BA) | 6.2 | Likely Immiscible |
| TVS in Toluene | 2.4 | Highly Miscible |
| TVS in Hexane | 2.0 | Highly Miscible |
As the data shows, the large Hansen Distance between TVS and monomers like MMA and BA predicts poor miscibility, which aligns with the observation of phase separation.
Logical Workflow for Troubleshooting Phase Separation
The following diagram outlines the steps to diagnose and resolve solubility issues with this compound.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Solution: The Co-solvent Method
To overcome the miscibility gap, a nonpolar co-solvent can be introduced. The ideal co-solvent will have HSP values that are intermediate between this compound and the monomer, effectively "bridging the gap" in polarity. Toluene is an excellent candidate for many systems.
The diagram below illustrates the relationship between the Hansen Solubility Parameters of TVS, a polar monomer (like MMA), and a bridging co-solvent (like Toluene).
Caption: HSP relationship showing a co-solvent bridging the polarity gap.
Experimental Protocols
Protocol: Solubilization of this compound in a Methyl Methacrylate (MMA) Formulation using a Toluene Co-solvent
This protocol provides a method for preparing a homogeneous mixture of this compound in methyl methacrylate, a system prone to phase separation.
Materials:
-
This compound (TVS)
-
Methyl Methacrylate (MMA), inhibitor removed
-
Toluene, anhydrous
-
Free-radical initiator (e.g., AIBN or BPO)
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle and temperature controller
Safety Precautions:
-
This compound is flammable and can polymerize violently if heated or contaminated.[9] Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ensure the reaction setup is properly grounded to prevent static discharge.[10]
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a magnetic stir bar, condenser, and an inlet for inert gas.
-
Co-solvent and TVS Addition: Under a gentle flow of inert gas, add the desired amount of toluene to the reaction vessel. Begin stirring. Slowly add the required amount of this compound to the toluene. A clear solution should form.
-
Monomer Addition: While continuing to stir, slowly add the methyl methacrylate to the solution of TVS and toluene. The mixture should remain clear and homogeneous.
-
Initiator Addition: Once a homogeneous solution of monomers and co-solvent is achieved, dissolve the free-radical initiator in the mixture.
-
Polymerization: Heat the mixture to the desired reaction temperature to initiate polymerization. Monitor the reaction for any signs of phase separation as the polymer chains begin to form. The presence of the co-solvent should maintain a single phase throughout the initial stages of polymerization.
-
Post-Polymerization: After the polymerization is complete, the co-solvent can be removed, if necessary, by vacuum drying, depending on the final application of the polymer.
By following this co-solvent approach, researchers can successfully incorporate nonpolar crosslinkers like this compound into more polar polymer systems, leading to the formation of uniform, highly crosslinked materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Solvent-Induced Pathway Complexity of Supramolecular Polymerization Unveiled Using the Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance [onlytrainings.com]
- 10. agilent.com [agilent.com]
strategies to minimize defects in Tetravinylsilane-derived materials
Welcome to the technical support center for Tetravinylsilane (TVS)-derived materials. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis and processing of these materials. Our goal is to help you minimize defects and optimize the performance of your TVS-derived polymers and composites.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Premature Polymerization of TVS Monomer
Q: My this compound (TVS) monomer appears more viscous than usual, or I see solid particles. What is happening and is it still usable?
A: An increase in viscosity or the presence of solids indicates that the TVS has begun to polymerize prematurely. The vinyl groups are susceptible to free-radical polymerization, which can be initiated by heat, UV light, or the presence of radical initiators like peroxides.[1] The ethoxy groups on related silanes are also sensitive to hydrolysis from moisture, which can lead to condensation and oligomerization.[1]
-
Assessment: A minor increase in viscosity might mean the material is still usable for non-critical applications, but its performance will be compromised. The presence of solid particles or gel-like substances means the polymerization has progressed significantly, and the material is likely unsuitable for most applications.[1]
-
Action: Do not use material that contains visible solids or has gelled. If viscosity has only slightly increased, perform a quality control check or a small-scale functional test before committing to a large-scale experiment. For future prevention, review your storage and handling procedures. TVS should be stored in a cool, dark, dry environment, and the container must be tightly sealed to prevent moisture and oxygen exposure.[1] For long-term storage, blanketing with an inert gas like nitrogen or argon is recommended.[1]
Issue 2: Voids and Porosity in Cured Material
Q: My final cured TVS material has significant voids and high porosity. How can I reduce this?
A: Voids and porosity are common defects in polymer composites that can reduce mechanical properties like interlaminar shear strength and fatigue resistance.[2] They are typically caused by trapped air, moisture, or other volatile components that vaporize during the curing process.[3][4]
-
Possible Causes & Solutions:
-
Trapped Air: Air can be introduced during the mixing of TVS with catalysts, crosslinkers, or fillers.
-
Solution: Degas the resin mixture under vacuum before curing. This helps remove dissolved air and other volatile contaminants.
-
-
Moisture: Moisture absorbed by the matrix can vaporize during a high-temperature cure, creating voids.[3]
-
Solution: Ensure all starting materials, fillers, and substrates are thoroughly dried before use. Conduct the experiment in a low-humidity environment or under an inert atmosphere.
-
-
Improper Curing: If the curing temperature is raised too quickly, volatiles may not have enough time to escape before the resin gels, leading to trapped bubbles.
-
Solution: Optimize your curing cycle. Use a slower heating ramp rate or incorporate a B-stage (partial cure at a lower temperature) to allow volatiles to escape before full polymerization.
-
-
Issue 3: Cracking and Brittleness
Q: The cured TVS-derived material is very brittle and develops cracks. How can I improve its toughness?
A: Cracks and brittleness often result from excessive internal stresses generated during polymerization and cooling.[3] These stresses can be exacerbated by a high degree of cross-linking, an overly rapid curing process, or a significant mismatch in the coefficient of thermal expansion (CTE) between the polymer and any incorporated fillers or substrates.
-
Possible Causes & Solutions:
-
High Cross-link Density: While a high cross-link density increases stiffness, it can also reduce toughness and lead to a more brittle material.
-
Solution: Adjust the stoichiometry of your formulation. Modify the ratio of TVS to other co-monomers or cross-linking agents to achieve the desired balance of mechanical properties.
-
-
Curing-Induced Stress: Rapid, high-temperature curing can build significant internal stress.
-
Solution: Implement a step-wise curing or post-curing annealing schedule. Curing at a lower temperature for a longer duration or holding the material at an elevated temperature below its glass transition temperature after the initial cure can help relax internal stresses.
-
-
Contamination: Foreign materials introduced during manufacturing can act as stress concentration points, initiating cracks.[3]
-
Solution: Maintain a clean working environment. Ensure all mixing vessels, substrates, and handling tools are free from contaminants.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: To prevent premature polymerization, TVS should be stored in a tightly sealed container in a cool, dark, and dry place.[1] The ideal temperature is typically refrigerated (2-8 °C). To prevent moisture ingress and oxygen exposure, which can promote the formation of radical-initiating peroxides, blanketing the container with a dry, inert gas like nitrogen or argon is highly recommended.[1]
Q2: How do I choose the right catalyst for my TVS polymerization? A2: The choice of catalyst is critical for controlling the polymerization process and the final properties of the material.[5] For TVS, which undergoes polymerization via its vinyl groups, common catalysts include:
-
Platinum-based catalysts (e.g., Karstedt's catalyst): Used for hydrosilylation reactions if TVS is being cross-linked with Si-H functional compounds.
-
Peroxides and Azo compounds (e.g., AIBN): Used for free-radical polymerization, typically initiated by heat or UV light. The catalyst must be active, used in the correct concentration, and not poisoned by impurities in the system.[6]
Q3: What is the purpose of a post-curing treatment? A3: Post-curing involves heating the material for a period of time after it has solidified. This process is crucial for several reasons:
-
Completing the Reaction: It ensures that the polymerization reaction proceeds to completion, maximizing the cross-link density and improving mechanical properties and chemical resistance.
-
Stress Relief: As mentioned in the troubleshooting guide, post-curing can relieve internal stresses that developed during the initial cure, reducing brittleness and the likelihood of cracking.[7]
-
Improving Thermal Stability: It can enhance the dimensional and thermal stability of the final material.
Q4: My TVS-derived composite shows poor adhesion to the reinforcement fibers. How can this be improved? A4: Poor adhesion at the fiber-matrix interface is a common failure mode in composites.[4] TVS itself can be used to functionalize surfaces to improve adhesion. Strategies include:
-
Fiber Sizing: Ensure the sizing on your fibers is compatible with the silane (B1218182) matrix.
-
Surface Treatment: The surface of the reinforcement can be treated to improve wetting and chemical bonding. Plasma polymerization of TVS onto glass fibers, for instance, has been shown to enhance interfacial adhesion in polyester (B1180765) composites.[8]
-
Coupling Agents: Use of a silane coupling agent that can react with both the fiber surface and the TVS matrix can create strong covalent bonds across the interface.
Data Presentation
Table 1: Common Inhibitors for Vinyl Monomer Stabilization
| Inhibitor | Typical Concentration (ppm) | Characteristics |
| 4-Methoxyphenol (MEHQ) | 50 - 1000 | Very common, requires oxygen to be effective. |
| Butylated Hydroxytoluene (BHT) | 200 - 1000 | Effective, but can be more volatile than MEHQ. |
| Phenothiazine (PTZ) | 100 - 500 | Effective at higher temperatures but may impart color.[1] |
Table 2: Effect of Curing Temperature on Defect Formation (Illustrative)
| Curing Temperature | Ramp Rate | Dwell Time | Observed Defects | Recommended Action |
| Low (<100°C) | Slow (1°C/min) | Long (4-6 hrs) | Incomplete cure, poor mechanical properties. | Increase temperature or add catalyst. |
| Moderate (120-150°C) | Slow (1°C/min) | Medium (2-3 hrs) | Minimal defects, good overall properties. | Optimal range for many systems. |
| High (>180°C) | Fast (>5°C/min) | Short (0.5-1 hr) | Voids from trapped volatiles, high internal stress, cracking upon cooling. | Reduce ramp rate, add a lower temp dwell step. |
Experimental Protocols
Protocol 1: Monomer Degassing Prior to Curing
-
Objective: To remove dissolved air and other volatile impurities from the TVS resin mixture to prevent void formation during curing.
-
Materials:
-
TVS resin mixture (with catalyst, crosslinkers, etc.)
-
Vacuum flask or chamber
-
Vacuum pump with cold trap
-
Stir plate and magnetic stir bar (optional)
-
-
Methodology:
-
Place the freshly prepared TVS resin mixture into the vacuum flask. Ensure the volume does not exceed 50% of the flask's capacity to prevent overflow.
-
If desired, add a magnetic stir bar for gentle agitation, which can facilitate bubble release.
-
Connect the flask to the vacuum pump. Ensure all connections are secure.
-
Slowly and carefully apply the vacuum. The mixture will begin to bubble vigorously as dissolved gases are removed.
-
Maintain the vacuum, adjusting the level as needed to control the bubbling and prevent the mixture from foaming over.
-
Continue degassing until bubbling subsides to a minimum, typically for 15-30 minutes.
-
Gently release the vacuum. The monomer is now ready for casting and curing.
-
Protocol 2: Basic Thermal Curing Procedure
-
Objective: To polymerize the TVS resin into a solid material using a controlled thermal process.
-
Materials:
-
Degassed TVS resin mixture
-
Appropriate mold
-
Programmable oven or hot plate
-
Personal Protective Equipment (PPE)
-
-
Methodology:
-
Preheat the oven to the initial curing temperature (e.g., 80°C).
-
Carefully pour the degassed TVS resin into the prepared mold, avoiding the introduction of new air bubbles.
-
Place the mold into the preheated oven.
-
Execute the curing schedule. A typical schedule might be:
-
Ramp to 80°C and hold for 1 hour (B-stage).
-
Ramp to 150°C at a rate of 2°C/minute.
-
Hold at 150°C for 2 hours for the primary cure.
-
-
After the primary cure, turn off the oven and allow the part to cool slowly to room temperature inside the oven to minimize thermal shock and stress.
-
Once cooled, remove the part from the mold.
-
If required, perform a post-cure by placing the demolded part back in the oven at a temperature slightly above its intended service temperature (e.g., 160°C) for 1-2 hours.
-
Visual Guides
Caption: A typical experimental workflow to prevent monomer-related defects.
Caption: A logical flowchart for diagnosing and solving common curing defects.
References
- 1. benchchem.com [benchchem.com]
- 2. designsociety.org [designsociety.org]
- 3. compositematerialshub.com [compositematerialshub.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | TVSi | Si(CH2)4 – Ereztech [ereztech.com]
refining purification techniques to remove inhibitors from Tetravinylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification techniques to remove inhibitors from Tetravinylsilane (TVS).
Frequently Asked Questions (FAQs)
Q1: What are the common inhibitors found in commercially available this compound (TVS)?
A1: While manufacturers' specific formulations are proprietary, inhibitors commonly used for vinyl-functional monomers and organosilanes include phenolic compounds such as hydroquinone (B1673460) (HQ), hydroquinone monomethyl ether (MEHQ), and 4-tert-butylcatechol (B165716) (TBC). For vinyl-functional silicones, other potential inhibitors include acetylenic alcohols (e.g., methylisobutynol) and t-butylhydroperoxide, which are often used to control platinum-catalyzed reactions.[1] It is recommended to consult the supplier's safety data sheet (SDS) or contact their technical support for any available information on the inhibitor used in a specific batch of TVS.
Q2: Why is it necessary to remove these inhibitors before using this compound?
A2: Inhibitors are added to prevent premature polymerization of TVS during storage and transport.[2] However, their presence can interfere with subsequent reactions, such as polymerization or other chemical modifications. For instance, in controlled polymerization reactions, the presence of unknown quantities of inhibitors can lead to unpredictable induction periods and reaction kinetics. For applications in materials science and drug development, high purity of the monomer is often essential to achieve desired material properties and avoid unintended side effects.
Q3: What are the primary methods for removing inhibitors from this compound?
A3: The two most common and effective methods for removing inhibitors from TVS are:
-
Adsorption using a column of activated alumina (B75360): This technique is effective for removing phenolic inhibitors.[3][4]
-
Vacuum distillation: This method separates the lower-boiling TVS from higher-boiling inhibitors.[5]
The choice of method depends on the nature of the inhibitor, the required purity of the TVS, and the scale of the purification.
Q4: Can silica (B1680970) gel be used for the purification of this compound?
A4: Caution should be exercised when using silica gel for the purification of this compound. As an organosilane, TVS can be sensitive to the acidic nature of standard silica gel, which may lead to degradation or hydrolysis, especially if moisture is present.[6] If column chromatography with silica gel is necessary, it is advisable to use deactivated (neutral) silica gel.
Q5: How can I assess the purity of this compound after purification?
A5: The purity of TVS can be effectively determined using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for identifying and quantifying volatile impurities.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure of TVS and can be used for quantitative analysis (qNMR) to determine purity.[10][11][12][13][14]
Troubleshooting Guides
Issue 1: Incomplete Inhibitor Removal
| Symptom | Possible Cause | Suggested Solution |
| Persistent inhibitor peak in GC-MS or NMR analysis after alumina column purification. | Insufficient amount of activated alumina used. | Increase the amount of activated alumina in the column. A general guideline is to use 20-50 times the weight of the adsorbent to the sample weight for difficult separations.[15] |
| Alumina is not sufficiently activated. | Ensure the activated alumina is properly activated by heating it at a high temperature (e.g., >200 °C) under vacuum before use to remove any adsorbed water. | |
| The inhibitor is not effectively adsorbed by alumina. | Consider using a different adsorbent, such as a specialized basic resin, or switch to vacuum distillation for purification. | |
| Inhibitor remains after vacuum distillation. | The boiling point difference between TVS and the inhibitor is small. | Use a fractionating column (e.g., a Vigreux column) to increase the separation efficiency. |
| The vacuum is not low enough. | A lower vacuum will decrease the boiling points and may increase the boiling point difference between TVS and the inhibitor.[15] |
Issue 2: Low Yield of Purified this compound
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of TVS on the alumina column. | Irreversible adsorption of TVS onto the activated alumina. | While less common for non-polar compounds, strong interactions can occur. Consider using a less active grade of alumina or deactivating it slightly with a small amount of water. |
| Low recovery after vacuum distillation. | Polymerization of TVS in the distillation flask due to excessive heat. | Use a lower distillation temperature by applying a higher vacuum. Ensure the heating mantle temperature is carefully controlled. |
| Leaks in the distillation apparatus. | Ensure all glass joints are properly sealed (greased for vacuum) to maintain a stable, low pressure.[15] |
Issue 3: Degradation of this compound During Purification
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new impurity peaks in the GC-MS or NMR spectrum after purification. | Hydrolysis of TVS due to the presence of water. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if a solvent is required for column chromatography. Store the purified TVS under an inert atmosphere (e.g., argon or nitrogen). |
| Degradation on an acidic stationary phase. | If using column chromatography, opt for neutral or basic alumina instead of silica gel.[3][4] | |
| Thermal degradation during distillation. | Minimize the time TVS is exposed to high temperatures. Use a high vacuum to keep the distillation temperature as low as possible. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂Si | [7] |
| Molecular Weight | 136.27 g/mol | [7] |
| Boiling Point | 130-131 °C | [16] |
| Density | 0.8 g/mL at 25 °C | [16] |
| Refractive Index (n20/D) | 1.461 | [16] |
Table 2: Common Adsorbents for Inhibitor Removal
| Adsorbent | Target Inhibitors | Key Characteristics |
| Activated Alumina (Basic or Neutral) | Phenolic compounds (Hydroquinone, MEHQ, TBC) | Effective for polar inhibitors. Should be activated before use.[3][4] |
| Activated Carbon | Broad range of organic impurities | High surface area, but may have lower selectivity.[4] |
| Molecular Sieves | Small molecules, water | Can be used for drying and removing small impurities.[17] |
Experimental Protocols
Protocol 1: Purification of this compound using an Activated Alumina Column
Objective: To remove phenolic inhibitors from this compound.
Materials:
-
This compound (inhibited)
-
Activated Alumina (basic or neutral, Brockmann I, standard grade, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
Anhydrous hexane (B92381) (optional, for slurry packing)
-
Dry collection flask
-
Nitrogen or Argon gas supply
Procedure:
-
Column Preparation:
-
Ensure the chromatography column and collection flask are thoroughly dried in an oven and cooled under a stream of inert gas.
-
Insert a small plug of glass wool at the bottom of the column to support the adsorbent.
-
Fill the column with activated alumina. For a small scale purification (e.g., 10-20 g of TVS), a column of about 2-3 cm in diameter filled to a height of 20-30 cm is a good starting point. The alumina can be dry-packed or slurry-packed with anhydrous hexane. If slurry-packing, allow the solvent to drain until it is level with the top of the alumina bed.
-
-
Sample Loading:
-
Carefully add the neat this compound to the top of the alumina column.
-
-
Elution:
-
Allow the TVS to percolate through the alumina column under gravity. Do not apply pressure, as this can lead to channeling and inefficient purification.
-
Collect the purified TVS in the dry collection flask under an inert atmosphere.
-
-
Monitoring and Storage:
-
Typically, the inhibitor will form a colored band at the top of the column. Collect the eluate until the band starts to migrate down the column.
-
Confirm the purity of the collected fractions using GC-MS or NMR.
-
Store the purified this compound under an inert atmosphere in a sealed, dry container at a low temperature.
-
Protocol 2: Purification of this compound by Vacuum Distillation
Objective: To separate this compound from non-volatile or high-boiling inhibitors.
Materials:
-
This compound (inhibited)
-
Vacuum distillation apparatus (distilling flask, fractionating column (optional), condenser, receiving flask)
-
Stir bar
-
Heating mantle
-
Vacuum pump and vacuum gauge
-
Cold trap
-
Inert gas supply
Procedure:
-
Apparatus Setup:
-
Assemble a clean, dry vacuum distillation apparatus. Ensure all joints are properly greased and sealed to maintain a good vacuum.[15]
-
Place a stir bar in the distillation flask.
-
Attach the apparatus to a vacuum pump through a cold trap to protect the pump.
-
-
Distillation:
-
Charge the distillation flask with the inhibited this compound.
-
Begin stirring and slowly evacuate the system to the desired pressure.
-
Once a stable vacuum is achieved, begin gently heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of TVS is 130-131 °C at atmospheric pressure and will be significantly lower under vacuum.
-
-
Completion and Storage:
-
Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature before slowly reintroducing an inert gas to bring the system back to atmospheric pressure.
-
Transfer the purified TVS to a dry, sealed container under an inert atmosphere for storage.
-
Visualizations
Caption: Workflow for TVS purification via activated alumina column.
Caption: Workflow for TVS purification via vacuum distillation.
Caption: Logical workflow for troubleshooting TVS purification.
References
- 1. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 2. userpages.umbc.edu [userpages.umbc.edu]
- 3. rsc.org [rsc.org]
- 4. FR2758554A1 - PROCESS FOR REMOVING POLYMERIZATION INHIBITORS FROM MONOMER MIXTURES USING OPTIMIZED FORM ALUMINA - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C8H12Si | CID 66188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 11. This compound(1112-55-6) 1H NMR spectrum [chemicalbook.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound | 1112-55-6 [chemicalbook.com]
- 17. CN101955496B - Process for purifying tetramethylsilane - Google Patents [patents.google.com]
influence of temperature and pressure on Tetravinylsilane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Tetravinylsilane (TVS) reactions. The information is tailored for professionals in research, development, and drug development who may encounter specific challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound (TVS) in research and development?
A1: this compound is a versatile precursor primarily used in the deposition of thin films. Its main applications include the synthesis of hydrogenated amorphous silicon carbide (a-SiC:H) films through plasma-enhanced chemical vapor deposition (PECVD) and as a monomer for creating plasma-polymerized TVS films (pp-TVS).[1] These films have potential uses as low-k dielectrics, gas barrier coatings, and for corrosion protection.[2]
Q2: How do temperature and RF power affect the properties of films deposited from TVS in a plasma polymerization process?
A2: In plasma polymerization of TVS, the effective RF power is a critical parameter that controls the physicochemical properties of the deposited films.[2] Generally, as the RF power increases, the monomer molecules are more fragmented, leading to a higher density of free radicals and a more cross-linked polymer network.[2] This results in films with increased hardness, higher Young's modulus, and a greater refractive index.[2][3] Conversely, the concentration of hydrogen and the content of vinyl groups within the film tend to decrease with higher power.[2]
Q3: What is the expected initiation mechanism for the thermal decomposition of this compound?
Q4: In a Chemical Vapor Deposition (CVD) process using a silane (B1218182) precursor, what are the typical rate-limiting regimes I might encounter?
A4: For CVD processes involving silane precursors, it is common to observe two primary kinetic regimes depending on the substrate temperature. At lower temperatures, the process is typically in a reaction-rate-limited regime, where the deposition rate is highly dependent on temperature. As the temperature increases, the process can transition to a mass-flow-limited regime, where the deposition rate becomes less dependent on temperature and is instead limited by the rate at which the precursor is supplied to the substrate surface.[6]
Troubleshooting Guides
Issue 1: Inconsistent Mechanical or Optical Properties in Plasma-Polymerized TVS Films
Symptoms:
-
Significant variation in hardness, Young's modulus, or refractive index between experimental runs.
-
Films are softer or have a lower refractive index than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Fluctuations in RF Power | The effective RF power delivered to the plasma is a primary determinant of film properties.[2] Ensure that your RF generator and matching network are stable and providing consistent power output. Calibrate your power meter regularly. |
| Inconsistent Monomer Flow Rate | The flow rate of TVS into the reaction chamber affects the precursor concentration and, consequently, the deposition rate and film properties. Verify the accuracy and stability of your mass flow controller. |
| Variable Chamber Pressure | The pressure within the deposition chamber influences the plasma density and the residence time of reactive species. Ensure your vacuum pumps and pressure controllers are functioning correctly to maintain a stable process pressure. |
| Substrate Temperature Variation | While RF power is a dominant factor, substrate temperature can also influence film properties. Ensure consistent and uniform heating of the substrate. |
Issue 2: Low Deposition Rate in a TVS-based CVD Process
Symptoms:
-
The deposited film is much thinner than anticipated for the given process time.
-
No film deposition is observed.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Substrate Temperature | The thermal decomposition of TVS is a prerequisite for film growth in thermal CVD. If the substrate temperature is too low, the precursor may not decompose effectively. Gradually increase the substrate temperature to find the optimal range for deposition. For other silanes, decomposition can be minimal below 450°C.[7] |
| Low Precursor Vapor Pressure | The delivery of TVS to the reaction chamber depends on its vapor pressure. If the TVS source is too cold, its vapor pressure may be insufficient. Gently heat the TVS container and delivery lines to increase the precursor flow. |
| Incorrect Carrier Gas Flow | The carrier gas flow rate can affect the residence time and partial pressure of the TVS precursor in the reaction zone. Optimize the carrier gas flow to ensure efficient transport of TVS to the substrate. |
| Reactor Contamination | Residues from previous experiments can interfere with the deposition process. Ensure the reaction chamber is thoroughly cleaned before starting a new deposition. |
Quantitative Data Summary
The following table summarizes the influence of effective RF power on the mechanical and optical properties of plasma-polymerized this compound films.
Table 1: Effect of Effective Power on pp-TVS Film Properties
| Effective Power (W) | Young's Modulus (GPa) | Hardness (GPa) | Refractive Index (@633 nm) |
| 0.1 | 13 | 1.9 | 1.7 |
| 10 | 30 | 5.9 | 1.75 |
| 150 | 122 | 15 | 2.2 |
Data extracted from studies on plasma polymerization of TVS.[1][2][3]
Experimental Protocols
Protocol 1: Plasma Polymerization of this compound (pp-TVS)
This protocol describes a general procedure for the deposition of pp-TVS films using a radio-frequency (RF) glow discharge system.
Materials and Equipment:
-
This compound (TVS, 97% purity)
-
Silicon wafers (or other desired substrates)
-
RF (13.56 MHz) plasma reactor with a capacitively coupled discharge
-
Vacuum pumps (rotary and diffusion/turbomolecular)
-
Mass flow controllers
-
Pressure gauges
-
RF power supply and matching network
Procedure:
-
Clean the silicon wafer substrates using a standard cleaning procedure (e.g., sonication in acetone (B3395972) and isopropanol).
-
Place the cleaned substrates into the plasma reactor chamber.
-
Evacuate the chamber to a base pressure of less than 10⁻³ Pa.
-
Introduce TVS vapor into the chamber at a controlled flow rate using a mass flow controller.
-
Set the desired process pressure by adjusting the pumping speed or a throttle valve.
-
Apply RF power to the electrodes to generate a plasma. The effective power can be controlled by pulsing the RF signal.
-
Maintain the plasma for the desired deposition time to achieve the target film thickness.
-
After deposition, turn off the RF power and the TVS flow.
-
Allow the chamber to cool before venting with an inert gas (e.g., nitrogen) and removing the coated substrates.
Visualizations
Caption: Experimental workflow for plasma polymerization of this compound.
Caption: Influence of RF power on pp-TVS film properties.
References
Technical Support Center: Gas Chromatography Analysis of Tetravinylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetravinylsilane in gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the GC analysis of this compound.
Issue 1: Peak Tailing
Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?
A1: Peak tailing for active compounds like organosilanes is a common issue in gas chromatography. It is often caused by unwanted interactions between the analyte and active sites within the GC system.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Active Sites in the Injector Liner | Use a deactivated liner (silylated) to minimize interaction with the analyte. Replace the liner regularly, especially when analyzing reactive compounds. |
| Column Contamination or Degradation | Condition the column according to the manufacturer's instructions. If tailing persists, trim the first 10-20 cm of the column from the inlet side to remove non-volatile residues and active sites.[1] |
| Inappropriate Column Phase | For silane (B1218182) analysis, consider using a specialized column, such as one with a stabilized trifluoropropyl methyl polysiloxane phase. These are designed to have high capacity, low bleed, and reduced surface activity. |
| Suboptimal Injector Temperature | A temperature that is too low can lead to slow vaporization and increased interaction time with the liner. Conversely, a temperature that is too high can cause degradation. Optimize the injector temperature, starting about 20-30°C above the boiling point of this compound (130-131°C) and adjusting as needed. |
| Moisture in the Carrier Gas | Moisture can create active sites in the system. Ensure high-purity carrier gas and use moisture traps. |
Issue 2: Ghost Peaks
Q2: I am observing unexpected peaks (ghost peaks) in my chromatogram when analyzing this compound. Where are these coming from?
A2: Ghost peaks are typically caused by contamination somewhere in the GC system or sample handling process. For silicon-containing compounds, a common source is siloxane contamination from various system components.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Septum Bleed | The injector septum can release siloxanes, especially at high temperatures. Use high-quality, low-bleed septa and replace them regularly (e.g., after every 100-150 injections). |
| Vial Cap Septa | Similar to the injector septum, the septa in sample vials can be a source of siloxane contamination. Use PTFE-lined caps (B75204) to minimize this. |
| Column Bleed | At high temperatures, the stationary phase of the column can degrade and release siloxanes. Ensure you are operating within the column's recommended temperature range. |
| Sample Carryover | Previous injections of concentrated samples can leave residues in the injector or on the column. Run a solvent blank after high-concentration samples to check for and clean out any carryover. A proper syringe and liner cleaning protocol between runs is also crucial. |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents to prepare your samples. |
Issue 3: Poor Reproducibility (Peak Area or Retention Time)
Q3: I am struggling with inconsistent peak areas and retention times for this compound. What should I check?
A3: Poor reproducibility can stem from a variety of issues, including leaks, inconsistent injection volumes, and unstable instrument conditions.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| System Leaks | Leaks in the carrier gas flow path (e.g., at the injector, detector, or column fittings) can cause fluctuations in flow rate and pressure, leading to retention time shifts. Use an electronic leak detector to systematically check all connections. |
| Inconsistent Injection Volume | If using manual injection, ensure a consistent and rapid injection technique. For autosamplers, check the syringe for bubbles or blockages and ensure it is properly installed. |
| Injector Temperature Fluctuations | Unstable injector temperature can lead to variable vaporization and, consequently, inconsistent peak areas. Verify the stability of the injector heating. |
| Column Oven Temperature Variations | Inconsistent oven temperature programming will directly impact retention times. Ensure the oven is properly calibrated and the temperature program is consistent between runs. |
| Sample Degradation | This compound may be sensitive to heat and moisture.[2] Ensure samples are stored properly and prepared fresh if possible. Degradation in the vial or during the injection process can lead to variable results. |
Issue 4: Analyte Degradation
Q4: I suspect my this compound is degrading in the GC system, as I see smaller, earlier-eluting peaks. How can I prevent this?
A4: this compound, with its reactive vinyl groups, has the potential to degrade or polymerize under the high temperatures of the GC inlet.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| High Injector Temperature | Excessive heat can cause thermal decomposition. Start with a lower injector temperature and gradually increase it to find the optimal balance between efficient vaporization and minimal degradation. |
| Active Sites in the Liner | Active sites can catalyze degradation reactions. Use a fresh, deactivated liner. |
| Potential for Polymerization | The vinyl groups on this compound can potentially polymerize at high temperatures. Using a lower injector temperature and a deactivated liner can help minimize this. Consider using a split injection with a higher split ratio to reduce the residence time of the analyte in the hot injector. |
Experimental Protocols
Protocol 1: GC Instrument Setup for this compound Analysis
This protocol provides a starting point for developing a GC method for this compound. Optimization will be required for specific instrumentation and applications.
-
Column: A non-polar or intermediate-polarity column is a good starting point. For more specific analysis of silanes, a stabilized trifluoropropyl methyl polysiloxane phase column (e.g., Agilent J&W Select Silanes) is recommended.
-
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector:
-
Type: Split/Splitless
-
Temperature: Start at 150°C and optimize as needed.
-
Liner: Deactivated, glass wool packed liner.
-
Split Ratio: Start with a 50:1 split ratio.
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Final Hold: Hold at 200°C for 5 minutes.
-
-
Detector:
-
Type: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
FID Temperature: 250°C.
-
MS Transfer Line Temperature: 230°C.
-
MS Ion Source Temperature: 230°C.
-
-
Sample Preparation:
-
Dilute this compound in a high-purity, non-polar solvent (e.g., hexane, heptane).
-
Ensure the sample is free of moisture.
-
Visualizations
Troubleshooting Workflow for this compound GC Analysis
Caption: A decision tree for troubleshooting common GC issues with this compound.
Potential Degradation/Reaction Pathway of this compound in GC System
Caption: Potential pathways for this compound degradation in a GC system.
References
Technical Support Center: Enhancing Mechanical Properties of Tetravinylsilane-Crosslinked Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) related to the enhancement of mechanical properties in tetravinylsilane (TVS)-crosslinked polymers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and characterization of TVS-crosslinked polymers in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Polymerization is too slow or incomplete. | - Insufficient initiator concentration: The amount of free radicals is too low to sustain the polymerization reaction.- Presence of inhibitors: Oxygen or other impurities in the monomer or solvent can scavenge free radicals.- Low reaction temperature: The temperature is not high enough to efficiently decompose the initiator. | - Increase initiator concentration: Gradually increase the initiator concentration in small increments.- De-gas the reaction mixture: Purge the monomer and solvent with an inert gas (e.g., nitrogen or argon) before adding the initiator.- Increase reaction temperature: Raise the temperature to the optimal range for the chosen initiator. |
| Polymer forms a gel-like or unevenly cured material. | - Poor mixing of components: The crosslinker (TVS) or initiator is not uniformly dispersed in the monomer.- Localized high concentration of initiator: This can lead to rapid, uncontrolled polymerization in certain areas.- Premature polymerization of TVS: TVS can slowly polymerize over time if not stored properly. | - Ensure thorough mixing: Use a magnetic stirrer or mechanical agitator to ensure all components are well-dispersed before initiating polymerization.- Add initiator slowly while stirring: This helps to distribute the initiator evenly throughout the monomer.- Use fresh or properly stored TVS: Store TVS in a cool, dark place and consider passing it through a column of inhibitor remover if it has been stored for an extended period. |
| The final polymer is brittle and fractures easily. | - High crosslink density: An excessive amount of TVS leads to a rigid network with limited chain mobility.- Incomplete polymerization: Unreacted monomer can act as a plasticizer, but can also create stress points.- Rapid cooling after polymerization: This can induce internal stresses in the material. | - Reduce TVS concentration: Decrease the molar ratio of TVS to the primary monomer.- Ensure complete conversion: Extend the polymerization time or consider a post-curing step at an elevated temperature.- Implement a controlled cooling process: Allow the polymer to cool slowly to room temperature after polymerization. |
| Inconsistent mechanical properties between batches. | - Variability in raw material purity: Monomer, crosslinker, or initiator from different suppliers or batches may have varying levels of impurities.- Inconsistent reaction conditions: Small variations in temperature, stirring speed, or reaction time can affect the final polymer structure.- Inaccurate measurements of components: Errors in weighing or measuring the monomer, TVS, and initiator. | - Use high-purity reagents: Source materials from a reputable supplier and check for purity specifications.- Maintain strict control over reaction parameters: Use a temperature-controlled reaction vessel and ensure consistent stirring and timing for each batch.- Calibrate weighing and measuring equipment: Regularly check the accuracy of balances and pipettes. |
Frequently Asked Questions (FAQs)
1. How does increasing the concentration of this compound (TVS) affect the mechanical properties of the polymer?
Increasing the concentration of TVS, a tetra-functional crosslinker, generally leads to a higher crosslink density in the polymer network. This has the following effects on mechanical properties:
-
Increased Tensile Strength and Young's Modulus: A more densely crosslinked network is more rigid and resistant to deformation, which typically increases the tensile strength and Young's modulus.
-
Decreased Elongation at Break: The increased rigidity restricts the mobility of the polymer chains, making the material less flexible and reducing its elongation at break. The polymer becomes more brittle at very high crosslinker concentrations.
2. What is the optimal concentration of initiator to use for polymerization?
The optimal initiator concentration depends on the desired molecular weight of the polymer chains between crosslinks and the desired polymerization rate.
-
Higher initiator concentration: Leads to the formation of more polymer chains, resulting in shorter chains between crosslinks and potentially a faster reaction rate. This can sometimes lead to a decrease in overall strength.
-
Lower initiator concentration: Results in fewer, but longer, polymer chains between crosslinks. This can lead to higher molecular weight and potentially improved mechanical properties, but the polymerization may be slower.
It is recommended to start with a low initiator concentration (e.g., 0.1-0.5 mol% relative to the monomer) and optimize from there based on the experimental results.
3. Can post-curing improve the mechanical properties of TVS-crosslinked polymers?
Yes, post-curing can significantly improve mechanical properties. The process involves heating the polymer below its degradation temperature for a specific period after the initial polymerization. This can:
-
Increase crosslinking: Drive the polymerization to a higher degree of conversion, crosslinking any remaining unreacted vinyl groups.
-
Relieve internal stresses: Annealing the polymer network can reduce internal stresses that may have formed during polymerization and cooling, which can improve toughness.
4. How can I measure the crosslink density of my TVS-crosslinked polymer?
The crosslink density can be estimated using several methods:
-
Swelling Tests: By measuring the amount of solvent a polymer sample absorbs at equilibrium, the crosslink density can be calculated using the Flory-Rehner equation. A higher crosslink density will result in less swelling.
-
Dynamic Mechanical Analysis (DMA): The storage modulus (E') in the rubbery plateau region, measured by DMA, is directly related to the crosslink density.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can sometimes be used to quantify the degree of vinyl group conversion, which is related to the extent of crosslinking.
Data Presentation
The following tables provide representative data on how the concentration of a crosslinking agent can influence the mechanical properties of a polymer. While this data is for polymethyl methacrylate (B99206) (PMMA) crosslinked with ethylene (B1197577) glycol dimethacrylate (EGDMA) and tetraethylene glycol dimethacrylate (TEGDMA), similar trends are expected for TVS-crosslinked polymers.[1][2]
Table 1: Effect of EGDMA Crosslinker Concentration on Mechanical Properties of PMMA
| EGDMA Concentration (vol%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Vickers Hardness (VHN) |
| 0 (Control) | 95.2 ± 5.7 | 2.8 ± 0.2 | 16.5 ± 1.1 |
| 5 | 102.1 ± 6.1 | 3.1 ± 0.3 | 17.1 ± 1.0 |
| 10 | 108.5 ± 7.3 | 3.3 ± 0.3 | 17.5 ± 1.2 |
| 15 | 115.3 ± 8.2 | 3.5 ± 0.4 | 17.8 ± 1.3 |
| 20 | 88.5 ± 7.3 | 2.6 ± 0.3 | 16.9 ± 1.1 |
Table 2: Effect of TEGDMA Crosslinker Concentration on Mechanical Properties of PMMA
| TEGDMA Concentration (vol%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Vickers Hardness (VHN) |
| 0 (Control) | 95.2 ± 5.7 | 2.8 ± 0.2 | 16.5 ± 1.1 |
| 5 | 98.9 ± 6.0 | 2.9 ± 0.2 | 16.8 ± 1.0 |
| 10 | 105.4 ± 6.8 | 3.2 ± 0.3 | 17.2 ± 1.1 |
| 15 | 112.1 ± 7.5 | 3.4 ± 0.3 | 17.6 ± 1.2 |
| 20 | 91.3 ± 7.0 | 2.7 ± 0.3 | 17.0 ± 1.1 |
Note: The data presented is based on studies using EGDMA and TEGDMA as crosslinkers and is intended to illustrate the general trends expected with increasing crosslinker concentration.[1][2] Actual values for TVS-crosslinked polymers will vary depending on the specific monomer system and experimental conditions.
Experimental Protocols
Protocol 1: Bulk Free-Radical Polymerization of Methyl Methacrylate (MMA) with this compound (TVS) as Crosslinker
This protocol describes a general procedure for the bulk polymerization of MMA using TVS as a crosslinking agent and benzoyl peroxide (BPO) as a thermal initiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (TVS)
-
Benzoyl peroxide (BPO)
-
Reaction vessel (e.g., glass vial or flask with a magnetic stir bar)
-
Inert gas (Nitrogen or Argon)
-
Heating and stirring module (e.g., hot plate with magnetic stirrer)
-
Mold for sample casting (e.g., silicone or Teflon)
Procedure:
-
Preparation of Monomer Mixture:
-
In the reaction vessel, combine the desired amounts of MMA and TVS. For example, to prepare a 2 mol% crosslinked polymer, you would add 98 mmol of MMA and 2 mmol of TVS.
-
Add the desired amount of initiator (e.g., 0.1 mol% relative to the total moles of vinyl groups). For the example above, this would be approximately 0.1 mmol of BPO.
-
Place the magnetic stir bar in the vessel.
-
-
De-gassing:
-
Seal the reaction vessel and purge with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
-
Polymerization:
-
Place the reaction vessel on the heating and stirring module and begin stirring.
-
Heat the mixture to the desired reaction temperature (typically 70-90°C for BPO).
-
Continue heating and stirring for the desired reaction time (typically 4-24 hours). The viscosity of the mixture will increase significantly as polymerization proceeds.
-
-
Casting and Curing:
-
Once the polymerization has reached the desired viscosity (a thick, viscous liquid), pour the mixture into the mold.
-
Place the mold in an oven at the reaction temperature to continue the curing process until the polymer is solid.
-
-
Post-Curing (Optional but Recommended):
-
After the initial curing, increase the oven temperature to just above the glass transition temperature of the polymer (for PMMA, this is around 110-120°C) and hold for several hours. This helps to ensure complete conversion and relieve internal stresses.
-
-
Cooling and Demolding:
-
Slowly cool the mold to room temperature.
-
Carefully remove the cured polymer sample from the mold.
-
Protocol 2: Mechanical Testing of Polymer Samples
This protocol outlines the general steps for preparing and testing polymer samples for their mechanical properties, such as tensile strength, Young's modulus, and elongation at break, according to ASTM standards (e.g., ASTM D638).
Materials and Equipment:
-
Cured polymer sheet
-
Dog-bone shaped cutting die (according to ASTM D638 specifications)
-
Hydraulic press or similar cutting device
-
Universal Testing Machine (UTM) with appropriate grips
-
Calipers for precise measurement of sample dimensions
Procedure:
-
Specimen Preparation:
-
Cut dog-bone shaped specimens from the cured polymer sheet using the cutting die and hydraulic press.
-
Ensure the edges of the specimens are smooth and free of nicks or cracks.
-
Measure the width and thickness of the gauge section of each specimen at several points using calipers and record the average values.
-
-
Testing:
-
Set up the UTM with the appropriate grips and load cell.
-
Securely clamp the dog-bone specimen in the grips, ensuring it is aligned vertically.
-
Set the crosshead speed (strain rate) according to the ASTM standard for the material being tested.
-
Start the test and record the load and displacement data until the specimen fractures.
-
-
Data Analysis:
-
From the load-displacement curve, calculate the stress and strain.
-
Tensile Strength: The maximum stress the material can withstand before fracturing.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of TVS-crosslinked polymers.
Caption: Relationship between TVS concentration and the resulting mechanical properties of the polymer.
References
Technical Support Center: Mitigating Moisture Effects on Tetravinylsilane (TVS) Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on handling, storing, and troubleshooting issues related to the moisture sensitivity of Tetravinylsilane (TVS). Adherence to these protocols is crucial for ensuring the stability and reactivity of TVS in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (Si(CH=CH₂)₄) is an organosilane compound with four reactive vinyl groups, making it a valuable crosslinking agent and monomer in the synthesis of silicon-containing polymers and materials. Its stability is critical because degradation can lead to the formation of unintended byproducts, altering its reactivity and compromising experimental outcomes.
Q2: How does moisture affect the stability of this compound?
This compound is highly sensitive to moisture.[1][2] The primary degradation pathway is hydrolysis, where water molecules react with the silicon-carbon bonds, although less readily than silicon-halogen or silicon-alkoxide bonds. This initial reaction forms vinyl-substituted silanols (compounds containing Si-OH groups). These silanols are often unstable and can undergo self-condensation to form siloxane oligomers or polymers (containing Si-O-Si linkages), leading to changes in the material's viscosity and chemical properties.[3][4]
Q3: What are the visible signs of this compound degradation due to moisture?
Visible signs of moisture-induced degradation can include:
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Increased Viscosity: The formation of siloxane oligomers and polymers will cause the liquid TVS to become more viscous.
-
Formation of Precipitates: In advanced stages of degradation, insoluble polysiloxanes may form as a white precipitate.
-
Changes in Refractive Index: The chemical composition change upon hydrolysis will alter the refractive index of the material.
Q4: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent exposure to atmospheric moisture.[6]
Q5: Can I use this compound that has been accidentally exposed to air?
Accidental exposure to air introduces moisture, which will initiate the hydrolysis process. The extent of degradation depends on the duration of exposure and the humidity level. It is highly recommended to test the purity of the exposed TVS before use (see Troubleshooting Guide). If significant degradation has occurred, using the material may lead to inconsistent and unreliable experimental results.
Q6: Are there any additives that can help mitigate moisture effects?
Yes, moisture scavengers can be used in formulations containing this compound to remove trace amounts of water.[7] Silane-based scavengers, such as vinyltrimethoxysilane, are particularly effective as they react rapidly with water.[6][8] However, the addition of any substance should be carefully considered based on the specific application to avoid unintended side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action(s) |
| Inconsistent reaction yields or unexpected byproducts. | Degradation of TVS due to moisture contamination. | 1. Verify Purity: Analyze the TVS sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify degradation products. 2. Use a Fresh Sample: If degradation is confirmed, use a new, unopened container of TVS. 3. Improve Handling Technique: Ensure all future handling is performed under a strict inert atmosphere. |
| Visible changes in TVS (increased viscosity, cloudiness, or precipitates). | Advanced hydrolysis and condensation of TVS. | 1. Do Not Use: The material is likely significantly degraded and will not perform as expected. 2. Proper Disposal: Dispose of the degraded material according to your institution's hazardous waste guidelines. 3. Review Storage Conditions: Ensure that storage containers are properly sealed and stored in a dry environment. |
| Difficulty reproducing a previously successful experiment. | Variation in the quality of TVS or other reagents.[1] | 1. Re-evaluate All Reagents: Verify the purity and dryness of all solvents and reagents used in the experiment. 2. Standardize Procedure: Ensure the experimental procedure, including reaction time and temperature, is followed precisely.[1] 3. Analyze a Retained Sample: If available, analyze a sample from the successful experiment to compare with the current batch of TVS. |
| Suspected moisture contamination in a sealed container. | Improper sealing or permeation of moisture through the container material over time. | 1. Test for Moisture: Use a Karl Fischer titrator to determine the water content of the TVS. 2. Consider a Moisture Scavenger: For applications where it is permissible, adding a compatible moisture scavenger can remove low levels of water. 3. Purification (Advanced): For valuable batches, distillation under vacuum and inert atmosphere may be possible, but this should be approached with caution due to the reactivity of TVS. |
Experimental Protocols
Protocol 1: Qualitative Assessment of this compound Degradation using FTIR Spectroscopy
Objective: To qualitatively detect the presence of hydrolysis products (silanols and siloxanes) in a TVS sample using Fourier Transform Infrared (FTIR) spectroscopy.
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), place a small drop of the TVS sample between two dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Alternatively, a sample can be prepared as a thin film on a KBr pellet.
-
-
FTIR Analysis:
-
Acquire the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plates or KBr pellet.
-
-
Data Interpretation:
-
Pure this compound: The spectrum should be dominated by peaks corresponding to C-H and Si-C vinyl group vibrations.
-
Degraded this compound: Look for the appearance of new absorption bands:
-
Broad band around 3200-3700 cm⁻¹: This is indicative of O-H stretching in silanol (B1196071) (Si-OH) groups.
-
Broad and strong band around 1000-1100 cm⁻¹: This corresponds to the Si-O-Si stretching of siloxane bridges.
-
-
Protocol 2: Quantitative Analysis of this compound Purity and Degradation Products by GC-MS
Objective: To quantify the purity of this compound and identify its volatile degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation:
-
Under an inert atmosphere, prepare a dilute solution of the TVS sample in a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene). A typical concentration is 1 mg/mL.
-
Prepare a series of calibration standards of pure TVS in the same solvent.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-1ms or equivalent).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum (characteristic fragments).
-
Search for peaks corresponding to potential degradation products, such as vinyl-substituted silanols and low-molecular-weight siloxanes. The mass spectra of these compounds will show characteristic Si-containing fragments.
-
Quantify the purity of TVS by comparing the peak area of the TVS in the sample to the calibration curve.
-
Diagrams
Caption: Simplified pathway of this compound degradation due to moisture.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Vinylsilane synthesis [organic-chemistry.org]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dakenchem.com [dakenchem.com]
- 5. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
- 6. Water Scavengers | Silane Hydrophobing Agents | Drying Agents | Silane | Silanes [powerchemical.net]
- 7. specialchem.com [specialchem.com]
- 8. Silane Water Scavengers - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
optimization of initiator concentration for Tetravinylsilane polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of initiator concentration for tetravinylsilane (TVS) polymerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of this compound, with a focus on problems related to initiator concentration.
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Yield | Insufficient Initiator Concentration: The concentration of the initiator may be too low to effectively initiate the polymerization of the TVS monomer. | Gradually increase the initiator concentration in small increments (e.g., 0.1 mol% steps) to find the optimal level for efficient polymerization. |
| Inhibitor Presence: The monomer may contain inhibitors that quench the radicals generated by the initiator, thus hindering polymerization. | Purify the this compound monomer before use to remove any inhibitors. This can be achieved by passing it through a column of activated basic alumina. | |
| Premature Gelation or Cross-linking | Excessive Initiator Concentration: A high concentration of initiator can lead to a rapid polymerization rate and extensive cross-linking, resulting in insoluble gel formation. | Reduce the initiator concentration. A lower concentration will slow down the reaction rate and allow for better control over the polymer structure. |
| High Reaction Temperature: Elevated temperatures can accelerate the polymerization rate and promote side reactions, leading to uncontrolled cross-linking. | Lower the reaction temperature to moderate the polymerization rate. | |
| Poorly Defined Polymer Structure (High Polydispersity) | Chain Transfer Reactions: High initiator concentrations can sometimes lead to an increase in chain transfer reactions, resulting in a broader molecular weight distribution. | Optimize the initiator concentration to a level that provides a good polymerization rate without promoting excessive chain transfer. |
| Non-uniform Initiation: Poor mixing of the initiator and monomer can lead to localized areas of high initiation rates, contributing to a broad polydispersity. | Ensure thorough and uniform mixing of the initiator and monomer at the start of the reaction. | |
| Inconsistent Batch-to-Batch Results | Variability in Initiator Activity: The initiator may have degraded over time or due to improper storage, leading to inconsistent initiation efficiency. | Use a fresh batch of initiator for each experiment and store it according to the manufacturer's recommendations (e.g., refrigerated, protected from light). |
| Oxygen Inhibition: The presence of oxygen can inhibit free-radical polymerization by reacting with the initiating radicals. | Degas the monomer and solvent thoroughly before adding the initiator. Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
1. What is a typical starting concentration range for initiators in this compound polymerization?
For free-radical polymerization of vinyl monomers like this compound, a common starting point for initiator concentration is typically in the range of 0.1 to 1.0 mol% with respect to the monomer. The optimal concentration will depend on the specific initiator used, the reaction temperature, and the desired polymer properties.
2. How does initiator concentration affect the molecular weight of the resulting poly(this compound)?
Generally, in free-radical polymerization, the molecular weight of the polymer is inversely proportional to the square root of the initiator concentration. Therefore, increasing the initiator concentration will lead to a higher concentration of growing polymer chains, which in turn results in a lower average molecular weight. Conversely, decreasing the initiator concentration will produce a polymer with a higher average molecular weight.
3. What are the signs of too high or too low initiator concentration?
-
Too High: Rapid, exothermic reaction, premature gelation, formation of an insoluble polymer, and a lower than expected average molecular weight.
-
Too Low: Very slow or no polymerization, low polymer yield, and potentially a very high molecular weight polymer if the reaction does proceed.
4. Can the type of initiator influence the optimal concentration?
Yes, different initiators have different decomposition kinetics (half-lives) at a given temperature. Initiators that decompose more rapidly will generate radicals at a higher rate, and therefore a lower concentration of such an initiator might be required compared to a more stable one. It is crucial to consider the half-life of the chosen initiator at the intended reaction temperature.
5. How can I accurately control the initiator concentration in my experiment?
To ensure precise control over the initiator concentration, it is recommended to prepare a stock solution of the initiator in a suitable solvent. This allows for accurate and reproducible addition of the initiator to the reaction mixture, especially when working with small quantities.
Experimental Workflow & Logical Relationships
The following diagrams illustrate the experimental workflow for optimizing initiator concentration and the logical relationship between initiator concentration and key polymer properties.
Validation & Comparative
A Comparative Analysis of Tetravinylsilane and Divinylbenzene as Crosslinkers for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent crosslinking agents: Tetravinylsilane (TVS) and Divinylbenzene (DVB). While DVB is a widely utilized and extensively studied crosslinker, particularly in polystyrene-based systems, TVS presents an alternative with distinct chemical characteristics. This document aims to objectively compare their performance based on available experimental data, offering insights into their respective impacts on polymer properties.
Chemical Structures and Fundamental Properties
The differing chemical structures of this compound and Divinylbenzene are foundational to their distinct behaviors as crosslinking agents. DVB is an aromatic hydrocarbon, whereas TVS is an organosilicon compound. This fundamental difference in their atomic composition and bond characteristics influences the resulting polymer network's architecture, flexibility, and stability.
| Property | This compound (TVS) | Divinylbenzene (DVB) |
| Chemical Structure | ||
| Molecular Formula | C₈H₁₂Si | C₁₀H₁₀ |
| Molecular Weight | 136.27 g/mol | 130.19 g/mol |
| Functionality | 4 (tetra-functional) | 2 (di-functional) |
| Appearance | Clear yellow liquid | Water-white to straw-colored liquid |
| Boiling Point | 130-131 °C | ~195 °C (mixture of isomers) |
| Density | ~0.800 g/mL at 25 °C | ~0.918 g/mL at 25 °C |
Performance Comparison of Crosslinked Polymers
The choice of crosslinker significantly impacts the macroscopic properties of the resulting polymer network. This section compares the effects of TVS and DVB on thermal stability, mechanical properties, and swelling behavior. It is important to note that while extensive data exists for DVB-crosslinked polystyrene, directly comparable quantitative data for TVS in the same polymer system is limited in the available scientific literature. The data for TVS is primarily derived from studies on silicone elastomers, and this context should be considered when making comparisons.
Thermal Stability
The thermal stability of a crosslinked polymer is a critical parameter for applications involving high temperatures. Thermogravimetric analysis (TGA) is commonly used to evaluate this property by measuring weight loss as a function of temperature.
Divinylbenzene (DVB) in Polystyrene:
The incorporation of DVB into a polystyrene matrix generally enhances its thermal stability.[1][2] The aromatic nature of DVB contributes to a more thermally robust network.[2] As the concentration of DVB increases, the onset of thermal degradation is typically shifted to higher temperatures.[2][3]
| DVB Concentration (mol%) | Onset Degradation Temperature (°C) | Reference |
| 5 | 339.8 | [3] |
| 10 | - | - |
| 20 | - | - |
| 40 | - | - |
| 50 | 365.1 | [3] |
| 75 | 376.9 | [3] |
This compound (TVS):
Mechanical Properties
The mechanical properties of a crosslinked polymer, such as its stiffness (Young's Modulus) and strength (tensile strength), are highly dependent on the crosslink density and the nature of the crosslinker.
Divinylbenzene (DVB) in Polystyrene:
Increasing the concentration of DVB in polystyrene leads to a more rigid material with a higher Young's modulus and tensile strength.[1] This is due to the formation of a denser, more tightly bound polymer network.
| DVB Content (%) | Young's Modulus (GPa) | Tensile Strength (MPa) | Reference |
| 0 | 3.01 | - | [1] |
| 3.7 | 3.59 | Increased | [1] |
| 7.1 | 3.90 | Increased | [1] |
| 11.1 | 4.22 | Increased | [1] |
This compound (TVS):
Data for TVS-crosslinked polystyrene is not available. However, looking at TVS and other vinylsilanes in silicone elastomers, the mechanical properties are tunable based on the crosslink density. Unfilled silicone elastomers generally have poor mechanical properties, but these are significantly enhanced with reinforcing fillers.[5] The use of vinylsilane crosslinkers in polyethylene (B3416737) has been shown to improve mechanical properties.[6][7][8] The tetra-functionality of TVS allows for the formation of a high-density crosslinked network, which would be expected to increase the rigidity and strength of the base polymer. The longer and more flexible Si-C bonds compared to C-C bonds might impart different elastic properties to the resulting network compared to DVB.
Swelling Behavior
The swelling behavior of a crosslinked polymer in a solvent is indicative of its crosslink density. A higher crosslink density results in a more constrained network that swells to a lesser extent. The swelling ratio is a common metric used to quantify this behavior.
Divinylbenzene (DVB) in Polystyrene:
The swelling of DVB-crosslinked polystyrene is inversely related to the DVB concentration. Higher DVB content leads to a lower equilibrium swelling ratio.[9][10][11][12]
| DVB Concentration (wt%) | Swelling Volume in Toluene (B28343) (mL/g) | Reference |
| 1 | 8.5 | [7] |
| 2 | 5.2 | [7] |
This compound (TVS):
Specific swelling data for TVS-crosslinked polystyrene is not available. The swelling behavior of a TVS-crosslinked polymer would depend on the base polymer and the resulting crosslink density. Given its tetra-functionality, TVS has the potential to create a very densely crosslinked network, which would lead to low swelling ratios. The organosilicon nature of the crosslinks might also influence the polymer's interaction with different solvents compared to the purely hydrocarbon crosslinks from DVB.
Experimental Protocols
Suspension Polymerization of Styrene (B11656) with Divinylbenzene (DVB)
This protocol describes a typical lab-scale suspension polymerization to produce crosslinked polystyrene beads.[13][14]
Materials:
-
Styrene (inhibitor removed)
-
Divinylbenzene (DVB) (inhibitor removed)
-
Benzoyl peroxide (BPO) (initiator)
-
Poly(vinyl alcohol) (PVA) (suspending agent)
-
Deionized water
-
Methanol (B129727) (for washing)
Procedure:
-
Aqueous Phase Preparation: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve PVA in deionized water with heating and stirring to create the aqueous phase.
-
Organic Phase Preparation: In a separate beaker, dissolve the desired amount of BPO in a mixture of styrene and DVB. The ratio of styrene to DVB will determine the crosslink density.
-
Suspension Formation: While vigorously stirring the aqueous phase, slowly add the organic phase to form a suspension of fine monomer droplets. The stirring speed will influence the final bead size.
-
Polymerization: Heat the suspension to the reaction temperature (typically 80-90 °C) under a nitrogen atmosphere to initiate polymerization. Maintain the temperature and stirring for several hours (e.g., 6-18 hours) to ensure high conversion.
-
Work-up: Cool the reaction mixture while continuing to stir. Filter the polymer beads and wash them thoroughly with deionized water and then methanol to remove unreacted monomers and the suspending agent.
-
Drying: Dry the crosslinked polystyrene beads in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.
General Protocol for Free-Radical Polymerization with this compound (TVS)
This protocol provides a general framework for the free-radical polymerization of a vinyl monomer using TVS as a crosslinker. The specific conditions will need to be optimized for the chosen monomer system.
Materials:
-
Vinyl monomer (e.g., styrene, methyl methacrylate) (inhibitor removed)
-
This compound (TVS)
-
AIBN or Benzoyl Peroxide (initiator)
-
Solvent (if performing solution polymerization, e.g., toluene)
Procedure (for bulk polymerization):
-
In a reaction vessel, combine the vinyl monomer, TVS, and the initiator. The amount of TVS will determine the crosslink density.
-
Purge the mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical polymerization.
-
Heat the mixture to the decomposition temperature of the initiator (e.g., 60-80 °C for AIBN) with stirring.
-
The viscosity of the mixture will increase as polymerization proceeds. Continue the reaction for a time sufficient to achieve the desired conversion.
-
The resulting crosslinked polymer will be a solid. The method of removal from the reactor will depend on the reaction scale and vessel.
Measurement of Swelling Ratio
This protocol describes a common method for determining the swelling ratio of a crosslinked polymer.
Materials:
-
Dry crosslinked polymer sample
-
Solvent (e.g., toluene for polystyrene)
-
Analytical balance
Procedure:
-
Weigh a small, accurately measured sample of the dry crosslinked polymer (W_dry).
-
Immerse the polymer sample in an excess of the chosen solvent in a sealed container at a constant temperature.
-
Allow the sample to swell until it reaches equilibrium. This may take several hours to days. Periodically remove the sample, quickly blot the surface to remove excess solvent, and weigh it. Equilibrium is reached when the weight of the swollen polymer (W_swollen) remains constant.
-
Calculate the swelling ratio (SR) using the following formula: SR = (W_swollen - W_dry) / W_dry
Visualizations
Chemical Structures
Caption: Chemical structures of this compound and Divinylbenzene.
Crosslinking Mechanisms
Caption: Schematic of DVB and TVS crosslinking polymer chains.
Suspension Polymerization Workflow
Caption: A typical workflow for suspension polymerization.
Conclusion
Divinylbenzene is a well-established and highly effective crosslinker, particularly for styrenic polymers, offering a predictable means to enhance thermal stability and mechanical properties. A wealth of experimental data is available to guide its use in various applications.
This compound, with its tetra-functionality and organosilicon nature, presents a potentially more complex and versatile crosslinking agent. While quantitative, comparative data in common polymer systems like polystyrene is currently lacking, its use in silicone elastomers suggests it can impart significant thermal stability and tunable mechanical properties. The presence of silicon in the polymer backbone is a key differentiator that could offer unique properties, but further research is needed to fully elucidate its performance characteristics in direct comparison to DVB in a range of polymer matrices.
For researchers and professionals in drug development, the choice between these crosslinkers will depend on the specific requirements of the application. DVB offers predictability and a robust performance history. TVS, while less characterized in many systems, holds the potential for creating novel materials with unique properties, warranting further investigation for specialized applications.
References
- 1. worldscientific.com [worldscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. future4200.com [future4200.com]
- 4. youtube.com [youtube.com]
- 5. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 6. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. web.itu.edu.tr [web.itu.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized Tetravinylsilane using GC-MS
For researchers, scientists, and drug development professionals working with organosilicon compounds, ensuring the purity of synthesized reagents is a critical prerequisite for reliable and reproducible experimental outcomes. Tetravinylsilane (TVS), a versatile crosslinking agent and monomer, is no exception. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier analytical technique for this purpose, offering unparalleled separation and identification capabilities for volatile compounds like TVS and its potential impurities.
This guide provides an objective comparison of GC-MS with other analytical methods for validating the purity of synthesized this compound. It includes supporting principles, detailed experimental protocols, and data presentation to aid researchers in establishing robust quality control procedures.
Purity Validation: A Comparative Overview of Analytical Techniques
While GC-MS is a powerful tool, a multi-faceted approach employing various analytical techniques can provide a more comprehensive purity profile of synthesized this compound. The choice of method depends on the specific information required, such as the identification of unknown impurities, quantification of the main component, or confirmation of functional groups.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| GC-MS | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification. | Identification and quantification of volatile impurities, confirmation of the main component's molecular weight. | High sensitivity and specificity; excellent for identifying unknown impurities. | May not be suitable for non-volatile impurities; potential for thermal degradation of labile compounds. |
| ¹H and ¹³C NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. | Confirms the chemical structure of the main component and can identify and quantify impurities with distinct proton or carbon signals. | Non-destructive; provides unambiguous structural information; quantitative NMR (qNMR) can determine purity without a reference standard for each impurity.[1] | Lower sensitivity compared to GC-MS; complex spectra can be difficult to interpret if multiple impurities are present. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying the presence of specific functional groups. | Confirms the presence of vinyl (-CH=CH₂) and Si-C bonds and the absence of impurities with other functional groups (e.g., Si-O or Si-Cl from starting materials). | Fast and simple; provides information about functional groups present. | Not suitable for quantification; cannot distinguish between different molecules with the same functional groups. |
| Elemental Analysis | Determines the elemental composition (C, H, Si) of the sample. | Provides the empirical formula, which can be compared to the theoretical composition of this compound. | Gives a fundamental measure of purity based on elemental composition. | Does not identify specific impurities; assumes impurities have a different elemental composition. |
GC-MS for Purity Validation of this compound
GC-MS is particularly well-suited for the analysis of this compound due to its volatility. The gas chromatograph separates TVS from any volatile impurities, and the mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," for each compound, allowing for positive identification.
Potential Impurities in this compound Synthesis
The nature of impurities in a this compound synthesis depends on the synthetic route employed. Common methods include the Grignard reaction between vinylmagnesium bromide and silicon tetrachloride, or direct synthesis processes. Potential impurities may include:
-
Partially substituted silanes: Vinyltrichlorosilane, divinyldichlorosilane, and trivinylchlorosilane (B155444) (from incomplete reaction or side reactions).
-
Solvent residues: Tetrahydrofuran (THF) or diethyl ether are common solvents in Grignard synthesis.
-
Byproducts from side reactions: Bivinyl and other hydrocarbon species.
-
Starting materials: Unreacted silicon tetrachloride or vinyl chloride.
-
Siloxanes: Formed from the hydrolysis of chlorosilane intermediates if moisture is present.
Experimental Protocol: GC-MS Analysis of this compound
The following protocol provides a starting point for developing a validated GC-MS method for this compound purity analysis. Optimization may be required based on the specific instrumentation and potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity volatile solvent such as hexane (B92381) or dichloromethane. The final concentration should be around 1 mg/mL.
-
Further dilute as necessary to fall within the linear range of the instrument. A typical starting concentration for injection is 10-100 µg/mL.
-
Transfer an aliquot of the final solution to a 2 mL GC vial.
2. GC-MS Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column) |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 300 amu |
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference spectrum (e.g., from the NIST library). The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.[2]
-
Identify impurity peaks by comparing their mass spectra with spectral libraries.
-
Calculate the purity of the synthesized this compound by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve with a certified reference standard should be prepared.
Reference Spectral Data
For confirmation of the synthesized product, the following spectral data for this compound can be used as a reference:
-
Mass Spectrum (GC-MS): The NIST database contains reference mass spectra for this compound.[2]
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl protons.[2][3]
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the vinyl carbons.[2][4]
-
²⁹Si NMR: The silicon NMR spectrum will show a characteristic shift for the silicon atom in the this compound environment.[2]
-
FTIR Spectrum: The infrared spectrum will exhibit characteristic absorption bands for the C=C stretching of the vinyl groups and the Si-C bond.[2]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram, generated using the DOT language, illustrates the key steps in the GC-MS analysis of synthesized this compound.
Caption: Workflow for GC-MS Purity Validation of this compound.
Logical Pathway for Purity Assessment
The decision-making process for validating the purity of synthesized this compound can be visualized as a logical flow, starting from the initial synthesis and culminating in a comprehensive purity assessment.
Caption: Logical Flow for this compound Purity Assessment.
By employing a systematic approach that combines the high-resolution separation and identification capabilities of GC-MS with complementary techniques like NMR and FTIR, researchers can confidently validate the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent research and development activities.
References
Tetravinylsilane vs. Other Silane Coupling Agents: A Comparative Performance Guide
In the realm of materials science, the interface between organic and inorganic materials is a critical determinant of the overall performance of composites, adhesives, and coatings. Silane (B1218182) coupling agents are instrumental in bridging this gap, enhancing adhesion and durability. This guide provides a detailed performance comparison of Tetravinylsilane (TVS) against three other widely used silane coupling agents: (3-Aminopropyl)triethoxysilane (APTES), (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), and (3-Methacryloxypropyl)trimethoxysilane (MPTMS).
A key distinction to be made is the mechanism of action. APTES, GPTMS, and MPTMS are considered "true" coupling agents. They possess hydrolyzable alkoxy groups that react with inorganic substrates to form stable covalent bonds, and an organofunctional group that interacts with the polymer matrix.[1][2] In contrast, this compound lacks hydrolyzable groups and functions primarily as a crosslinking agent or for surface modification via plasma polymerization.[3] Its four vinyl groups readily participate in polymerization reactions, creating a robust polymer network at the interface.[4] This fundamental difference dictates their suitability for various applications and their performance characteristics.
Performance Benchmark: A Quantitative Comparison
The selection of an appropriate silane coupling agent is contingent on the specific application and desired surface properties. The following tables summarize quantitative data to facilitate a direct comparison of performance. Due to the limited direct comparative data for this compound, performance metrics for other vinyl-functional silanes like Vinyltriethoxysilane (VTEO) and Vinyltrimethoxysilane (VTMO) are included as representative examples for comparison, with the mechanistic differences of TVS kept in mind.
Adhesion Strength
The primary function of a coupling agent is to improve the bond strength between a substrate and a polymer. This is often quantified by measuring shear bond strength or tensile strength.
| Silane Coupling Agent | Functional Group | Substrate/Polymer System | Adhesion Strength Improvement | Reference |
| This compound (TVS) | Vinyl | Glass Fiber/Polyester (B1180765) Composite | Significant increase in interfacial shear strength compared to unsized fibers.[5] | [5] |
| Vinyltriethoxysilane (VTEO) | Vinyl | Mineral-filled polymers | Enhanced wet and dry adhesion.[6] | [6] |
| (3-Aminopropyl)triethoxysilane (APTES) | Amino | Aluminum/Butyl Rubber | ~130% increase in adhesion strength compared to untreated sample.[4] | [4] |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Aluminum/Butyl Rubber | ~200% increase in adhesion strength compared to untreated sample.[4] | [4] |
| (3-Methacryloxypropyl)trimethoxysilane (MPTMS) | Methacrylate (B99206) | Aluminum/Butyl Rubber | ~220% increase in adhesion strength compared to untreated sample.[4] | [4] |
Hydrolytic Stability
Hydrolytic stability is crucial for applications in humid or aqueous environments, as it determines the long-term durability of the adhesive bond.
| Silane Coupling Agent | Functional Group | Key Findings on Hydrolytic Stability | Reference |
| Vinyltriethoxysilane (VTEO) | Vinyl | Composites showed no significant decrease in tensile strength after immersion in 100°C water, indicating high hydrolytic stability.[7] | [7] |
| (3-Aminopropyl)triethoxysilane (APTES) | Amino | Can form stable layers, but susceptibility to hydrolysis is a known issue.[8] | [8] |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Generally good hydrolytic stability, crucial for corrosion resistance in coatings.[5] | [5] |
| (3-Methacryloxypropyl)trimethoxysilane (MPTMS) | Methacrylate | Hydrolysis is a necessary step for bonding but can also lead to degradation if not controlled. The rate is pH-dependent.[1] | [1] |
Thermal Stability
The ability to withstand high temperatures without degradation is critical for many composite and adhesive applications. Thermal stability is often assessed using thermogravimetric analysis (TGA).
| Silane Coupling Agent | Functional Group | Onset of Decomposition (TGA) | Reference |
| Vinyltrimethoxysilane (VTMO) | Vinyl | Crosslinked HMWPE showed no significant change in thermal properties.[9] | [9] |
| (3-Aminopropyl)triethoxysilane (APTES) | Amino | Amine functional groups can improve the thermal stability of composites.[10] | [10] |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Polymerized GPTMS is thermally stable with a degradation start temperature greater than 300°C.[11] | [11] |
| (3-Methacryloxypropyl)trimethoxysilane (MPTMS) | Methacrylate | The thermal stability is generally sufficient for most polymer processing temperatures. |
Surface Energy Modification
Silane treatment can alter the surface energy of a substrate, affecting its wettability and compatibility with a polymer matrix. This is often measured by contact angle.
| Silane Coupling Agent | Functional Group | Effect on Surface Energy | Reference |
| Vinyltriethoxysilane (VTEO) | Vinyl | Can impart hydrophobic properties to surfaces, increasing the water contact angle.[12][13] | [12][13] |
| (3-Aminopropyl)triethoxysilane (APTES) | Amino | Tends to create more hydrophilic surfaces due to the polar amine groups. | |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Can increase surface energy and wettability. | |
| (3-Methacryloxypropyl)trimethoxysilane (MPTMS) | Methacrylate | Can modify surface energy depending on the polymer system. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of silane coupling agent performance.
Shear Bond Strength Testing
This protocol outlines a general procedure for evaluating the adhesion strength of a silane coupling agent between a substrate and a polymer.
-
Substrate Preparation: Substrates (e.g., glass slides, aluminum plates) are cleaned and degreased using solvents like acetone (B3395972) and isopropanol, followed by drying. For enhanced reactivity, substrates may be plasma-treated or etched to generate surface hydroxyl groups.
-
Silane Treatment: A dilute solution (typically 1-2% in a solvent like ethanol/water) of the silane coupling agent is prepared. The substrates are immersed in the silane solution for a specified time (e.g., 2-5 minutes), then removed and rinsed with the solvent to remove excess silane. The treated substrates are then cured at an elevated temperature (e.g., 110°C for 10-15 minutes).
-
Bonding: The polymer (e.g., an epoxy resin) is applied to the silane-treated surface of the substrate. A second substrate is placed on top to form a lap shear joint with a defined bond area.
-
Curing: The bonded assembly is cured according to the polymer manufacturer's instructions.
-
Testing: The shear bond strength is measured using a universal testing machine at a constant crosshead speed. The force required to break the bond is recorded and divided by the bond area to calculate the shear strength.
Hydrolytic Stability Assessment (Tensile Strength Retention)
This protocol assesses the durability of the adhesive bond after exposure to a hydrolytic environment.
-
Sample Preparation: Composite samples are prepared with the filler material treated with the respective silane coupling agents.
-
Initial Strength Measurement: A set of samples is tested for their initial tensile strength according to standard methods (e.g., ASTM D638).
-
Hydrolytic Aging: Another set of samples is immersed in deionized water, often at an elevated temperature (e.g., 80-100°C), for a specified duration (e.g., 24-100 hours).[7]
-
Post-Aging Strength Measurement: After the aging period, the samples are removed from the water, dried, and their tensile strength is measured again.
-
Data Analysis: The percentage of tensile strength retained after hydrolytic aging is calculated to determine the hydrolytic stability.
Contact Angle Measurement for Surface Energy Analysis
This protocol measures the change in surface wettability after silane treatment.
-
Substrate Preparation and Silanization: Prepare and silanize the substrate as described in the shear bond strength testing protocol.
-
Goniometer Setup: A contact angle goniometer is used for the measurement.
-
Droplet Deposition: A small droplet of a probe liquid (typically deionized water) of a known volume is dispensed onto the silanized surface.
-
Image Capture and Analysis: A high-resolution image of the droplet profile is captured. The contact angle between the liquid droplet and the substrate surface is then measured using software. A higher contact angle indicates a more hydrophobic (lower surface energy) surface.
Mandatory Visualization
To better understand the underlying mechanisms and processes, the following diagrams, created using the DOT language, illustrate the key chemical reactions and a typical experimental workflow.
Caption: Mechanism of a traditional silane coupling agent.
Caption: Mechanism of this compound surface modification.
Caption: Experimental workflow for performance evaluation.
Conclusion
The choice between this compound and other silane coupling agents like APTES, GPTMS, and MPTMS is fundamentally dependent on the desired adhesion mechanism and the nature of the polymer system.
-
This compound (TVS) is an excellent choice for applications where a crosslinked, polymerized interlayer is desired. It is particularly effective in systems that cure via free-radical polymerization and for surface modification using techniques like plasma deposition.
-
(3-Aminopropyl)triethoxysilane (APTES) is highly effective in systems where the amine group can react with the polymer matrix, such as with epoxy and urethane (B1682113) resins. It also tends to create a more hydrophilic surface.
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) is ideal for epoxy-based composites and adhesives, as the epoxy ring on the silane can co-react with the epoxy resin, leading to a strong, integrated interface.
-
(3-Methacryloxypropyl)trimethoxysilane (MPTMS) is best suited for polymer systems that cure via free-radical polymerization, such as those based on polyester or acrylic resins, where the methacrylate group can co-polymerize with the matrix.
For optimal results, it is recommended to select a silane with a functional group that is compatible with the organic matrix and to carefully optimize the silanization process parameters for the specific substrate and application. While traditional silane coupling agents offer a versatile approach to improving adhesion, this compound provides a unique mechanism for creating robust, crosslinked interfaces in specific applications.
References
- 1. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 2. dakenchem.com [dakenchem.com]
- 3. This compound | TVSi | Si(CH2)4 – Ereztech [ereztech.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Vinyltriethoxysilane Cas 78-08-0 | KH-151 VTEO SILANE [cfmats.com]
- 7. Effect of mixed silanes on the hydrolytic stability of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. scielo.br [scielo.br]
- 10. nbinno.com [nbinno.com]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. Surface modification of the cellulose nanocrystals through vinyl silane grafting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Polymers from Tetravinylsilane and Tetraallylsilane for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the characteristics of polymers synthesized from two tetra-functional organosilane monomers: tetravinylsilane (TVS) and tetraallylsilane (B74137) (TAS). While both monomers offer the potential for creating highly crosslinked, three-dimensional polymer networks, a comprehensive review of the scientific literature reveals a significant disparity in the extent to which their respective polymers have been characterized. This guide summarizes the available experimental data for polythis compound (PTVS), contrasts it with the limited information on polytetraallylsilane (PTAS), and provides context with alternative polymer systems.
Executive Summary
Polymers derived from this compound, particularly those synthesized via plasma polymerization, have been investigated for their mechanical properties, showing a tunable Young's modulus and hardness. In stark contrast, there is a notable lack of published data on the synthesis and characterization of polymers from tetraallylsilane. This suggests potential challenges in the controlled polymerization of TAS, possibly due to competing reactions such as intramolecular cyclization. For applications requiring robust, crosslinked polymer networks with well-defined properties, PTVS currently stands as a more characterized and predictable option. Researchers seeking alternatives might also consider other crosslinking systems based on multi-arm PEG, or other vinyl-functionalized monomers.
Synthesis of Polysilanes from this compound and Tetraallylsilane
The polymerization of multivinyl monomers like TVS and TAS can, in principle, be achieved through various mechanisms, most commonly free-radical polymerization or Ziegler-Natta catalysis.[1][2] The tetra-functionality of these monomers leads to the formation of a densely crosslinked network structure.
This compound Polymerization: this compound can be used to synthesize silicone-based networks, and its reactivity makes it an effective crosslinking agent to improve mechanical strength, thermal stability, and chemical resistance.[3] While bulk polymerization via free-radical methods is feasible, much of the available research focuses on plasma-enhanced chemical vapor deposition (PECVD) to create thin films of plasma-polymerized this compound (pp-TVS).[4][5][6]
Tetraallylsilane Polymerization: The polymerization of tetraallylsilane is less straightforward. Allylic monomers are generally less reactive in radical polymerizations than their vinyl counterparts. Furthermore, tetraallylsilane is known to undergo iodine-promoted rearrangement reactions, which can compete with and complicate polymerization attempts.[7][8] This may contribute to the scarcity of literature on well-characterized polytetraallylsilane networks.
Below is a DOT script illustrating the conceptual polymerization pathways for these monomers.
References
- 1. pslc.ws [pslc.ws]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. How Polysilane Boosts Chemical Resistance in Electronics? [eureka.patsnap.com]
- 5. Ring-closing metathesis of allylsilanes as a flexible strategy toward cyclic terpenes. short syntheses of teucladiol, isoteucladiol, poitediol, and dactylol and an attempted synthesis of caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Molecular Structure of Tetravinylsilane Derivatives
For researchers, scientists, and drug development professionals, the precise validation of the molecular structure of tetravinylsilane derivatives is paramount for ensuring the integrity of experimental results and the successful development of new materials and therapeutics. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose, supported by experimental data and detailed protocols.
The unique tetra-functional nature of this compound and its derivatives, stemming from the central silicon atom bonded to four vinyl groups, allows for a diverse range of chemical modifications. This versatility makes them valuable building blocks in polymer chemistry, materials science, and as crosslinking agents. However, this same reactivity necessitates rigorous structural confirmation to verify the intended molecular architecture and rule out unintended side products. The principal methods for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Diffraction (XRD). Each technique offers distinct advantages and limitations in terms of the information it provides, its sensitivity, and its applicability to different types of derivatives.
Comparative Analysis of Key Validation Techniques
A systematic comparison of NMR, MS, and XRD is essential for selecting the most appropriate method, or combination of methods, for the structural elucidation of a given this compound derivative. The following table summarizes the key performance metrics of each technique.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Detailed connectivity, stereochemistry, and dynamic information in solution. | Precise molecular weight and elemental composition; fragmentation patterns reveal structural motifs. | Unambiguous 3D atomic arrangement in the solid state, including bond lengths and angles. |
| Typical Resolution | High (atomic level) | High (isotopic resolution) | Very high (atomic level) |
| Sensitivity | Moderate (mg scale)[1][2] | High (µg to ng scale)[1][2] | Low (requires single crystals of sufficient size and quality) |
| Analysis Time | Minutes to hours | Minutes | Hours to days |
| Sample State | Solution or solid-state | Solid, liquid, or gas (requires volatilization/ionization) | Crystalline solid |
| Quantitative Analysis | Excellent (with proper internal standards) | Possible (with isotopic labeling or calibration curves) | Not typically used for quantification |
In-Depth Look at Validation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of this compound derivatives in solution. A combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of the molecule's covalent framework.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR. For ²⁹Si NMR, an external standard or referencing to the solvent signal may be employed.[3]
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The vinyl protons of the this compound core typically appear as a complex multiplet in the range of 5.5-6.5 ppm. Integration of the signals provides information on the relative number of protons.
-
¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. The vinyl carbons of the this compound moiety resonate at approximately 130-140 ppm.
-
²⁹Si NMR: Due to the low natural abundance (4.7%) and negative gyromagnetic ratio of the ²⁹Si nucleus, specialized pulse sequences are often required to obtain a signal in a reasonable timeframe.[4][5]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique enhances the signal of silicon atoms attached to protons.
-
INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): Similar to DEPT, INEPT improves sensitivity by transferring polarization from protons to silicon.[4]
-
Quantitative ²⁹Si NMR: For accurate integration, longer relaxation delays (e.g., 5-10 times the longest T₁) and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of this compound derivatives, confirming their identity. The fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (typically 1 mg/mL) of the derivative in a volatile organic solvent such as hexane (B92381) or dichloromethane.[6][7] For air-sensitive compounds, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox), and the sample introduced to the instrument using a gas-tight syringe or a specialized air-sensitive autosampler.[8]
-
Gas Chromatography (GC): The sample is injected into a gas chromatograph, where it is vaporized and separated from impurities on a capillary column. A typical temperature program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the compound of interest.
-
Mass Spectrometry (MS): The separated compound enters the mass spectrometer, where it is ionized, most commonly by Electron Ionization (EI). The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z).
Single-Crystal X-ray Diffraction (XRD)
For crystalline this compound derivatives, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, including bond lengths and angles.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Growing single crystals of suitable size and quality is often the most challenging step.[12] Common methods include:
-
Slow Evaporation: A saturated solution of the compound is allowed to slowly evaporate, leading to crystal formation.
-
Vapor Diffusion: A solution of the compound in a good solvent is placed in a sealed container with a volatile non-solvent. The slow diffusion of the non-solvent into the solution induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.[13]
Workflow and Alternative Techniques
The general workflow for validating the molecular structure of a this compound derivative is outlined below. In addition to the primary techniques, other spectroscopic methods can provide complementary information.
Caption: General workflow for the structural validation of this compound derivatives.
Alternative Techniques:
-
Raman Spectroscopy: This technique provides information about the vibrational modes of a molecule and can be particularly useful for identifying the Si-C and C=C bonds characteristic of this compound derivatives.[14][15][16][17] It is non-destructive and requires minimal sample preparation.
-
Electron Diffraction: For samples that do not form crystals suitable for X-ray diffraction, electron diffraction can be a powerful alternative for determining the structure of nanocrystalline materials.[18][19]
Conclusion
The comprehensive structural validation of this compound derivatives is crucial for advancing research and development in various scientific fields. While NMR spectroscopy provides the foundational structural information in solution, mass spectrometry offers precise molecular weight and fragmentation data. For crystalline derivatives, single-crystal X-ray diffraction delivers an unambiguous three-dimensional structure. By judiciously applying these techniques and, when necessary, supplementing them with alternative methods like Raman spectroscopy and electron diffraction, researchers can confidently ascertain the molecular architecture of these versatile silicon compounds. This rigorous approach ensures the reliability and reproducibility of scientific findings and paves the way for the rational design of novel materials with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DIRECT SOLID-STATE C-13 NMR EVIDENCE FOR COVALENT BOND FORMATION BETWEEN AN IMMOBILIZED VINYLSILANE LINKING AGENT AND POLYMER MATRICES | UBC Chemistry [chem.ubc.ca]
- 4. pascal-man.com [pascal-man.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]
- 14. What Raman spectroscopy can tell you [renishaw.com]
- 15. Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Express analysis of triethoxysilane and tetraethoxysilane using the raman spectroscopy method for optimization of the technological process of monosilane synthesis | Rotshteyn | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 17. azom.com [azom.com]
- 18. Electron diffraction - Wikipedia [en.wikipedia.org]
- 19. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermal Stability of Tetravinylsilane and Methylvinylsiloxane Resins
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of silicone resins is a critical parameter in numerous high-performance applications, including in the aerospace, electronics, and pharmaceutical industries. The choice of monomers and crosslinking agents plays a pivotal role in determining the operational temperature limits and degradation behavior of these materials. This guide provides a detailed comparison of the thermal stability of resins based on methylvinylsiloxane and those crosslinked with tetravinylsilane, supported by experimental data from the scientific literature.
Executive Summary
Data on Thermal Stability
The following table summarizes thermogravimetric analysis (TGA) data for various methylvinylsiloxane-based resins from several studies. TGA measures the weight loss of a material as a function of temperature, providing key indicators of thermal stability such as the onset temperature of decomposition (e.g., T5% or T10%, the temperature at which 5% or 10% weight loss occurs) and the temperature of the maximum decomposition rate (Tmax).
| Resin System | Key Thermal Stability Parameters (under Nitrogen atmosphere) | Reference |
| Methylvinylsiloxane-Based Resins | ||
| Pure Methyl Silicone Resin | T5%: 374 °C, T10%: 415 °C | [1] |
| Methyl Silicone Resin with Trifluorovinyl Ether Groups (highest content) | T5%: 461 °C, T10%: 500 °C | [1] |
| Poly(methylvinylsiloxane) cross-linked with 1,3,5,7-tetramethylcyclotetrasiloxane | Onset of decomposition: ~300 °C | [2] |
| Silicone Rubber (SR) Composite (unfilled) | T10%: 483.4 °C, Tmax: 554.3 °C | [3] |
| This compound (as a crosslinker) | ||
| Expected Impact | As a crosslinking agent with four reactive vinyl groups, this compound is anticipated to increase the crosslink density of a silicone network. A higher crosslink density generally restricts the thermal motion of polymer chains and can inhibit degradation mechanisms, thus potentially increasing the onset of thermal decomposition and the char yield at high temperatures. However, specific quantitative TGA data for a silicone resin solely crosslinked with this compound was not found in the reviewed literature for a direct comparison. |
Experimental Protocols
The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA). Below is a generalized experimental protocol for conducting TGA on silicone resins, based on common practices found in the literature.
Thermogravimetric Analysis (TGA) of Silicone Resins
Objective: To determine the thermal stability and degradation profile of silicone resins.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Sample Preparation:
-
Ensure the silicone resin sample is fully cured according to its specified curing schedule.
-
A small, representative sample, typically weighing between 5-15 mg, is carefully placed in an inert sample pan (e.g., platinum, alumina, or ceramic).
Typical TGA Parameters:
-
Atmosphere: High-purity nitrogen or argon (for inert atmosphere analysis) or air (for oxidative stability analysis), with a typical flow rate of 20-100 mL/min.
-
Heating Rate: A linear heating rate, commonly 10 °C/min or 20 °C/min, is applied.
-
Temperature Range: The analysis typically runs from ambient temperature (e.g., 25-30 °C) up to 800-1000 °C to ensure complete degradation is observed.
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature and time.
Data Analysis:
-
The TGA curve (mass vs. temperature) is plotted.
-
The derivative of the TGA curve (DTG curve) is often plotted to identify the temperature of the maximum rate of weight loss (Tmax).
-
Key parameters are extracted from the TGA curve, including the onset of decomposition (often reported as T5% or T10%, the temperature at which 5% or 10% weight loss is observed) and the final residual mass (char yield) at the end of the experiment.
Factors Influencing Thermal Stability
The thermal stability of silicone resins is a complex property influenced by several structural and environmental factors. The following diagram illustrates the key relationships.
Caption: Logical relationship of factors affecting silicone resin thermal stability.
Conclusion
References
- 1. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porous Materials Based on Poly(methylvinylsiloxane) Cross-Linked with 1,3,5,7-Tetramethylcyclotetrasiloxane in High Internal Phase Emulsion as Precursors to Si-C-O and Si-C-O/Pd Ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the Biocompatibility of Tetravinylsilane-Based Materials for Medical Applications
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tetravinylsilane (TVS)-based materials, primarily used as plasma-polymerized coatings (ppTVS), for medical applications. It contrasts their biocompatibility performance against common alternatives like Polyethylene Glycol (PEG) and Diamond-Like Carbon (DLC) coatings. The information herein is supported by a summary of experimental data and standardized testing protocols to aid in material selection and development.
Performance Comparison: TVS-Based Coatings vs. Alternatives
The biocompatibility of a material is its ability to interface with a biological system without eliciting an adverse local or systemic response. For blood-contacting and implantable devices, key metrics include cytotoxicity (cell toxicity), hemocompatibility (blood compatibility), and the in vivo tissue response. Organosilicon thin films, such as those created by plasma polymerization of TVS, are explored for their ability to form inert, stable, and functionalizable surfaces.[1][2]
In Vitro Cytotoxicity
Cytotoxicity assays measure the degree to which a material is toxic to living cells.[3] Standardized tests, such as those outlined in ISO 10993-5, expose cultured cells to the material or its extracts and assess cell viability.[4][5] A material is generally considered non-cytotoxic if cell viability remains high (typically >70%).
Table 1: Comparative Summary of In Vitro Cytotoxicity Data
| Material/Coating | Assay Type (Cell Line) | Cell Viability (%) | Outcome | Citation(s) |
|---|---|---|---|---|
| ppTVS-based Coating | Elution (L929 fibroblasts) | > 90% (Typical) | Non-cytotoxic | [6] |
| PEG Coating | Direct Contact (Fibroblasts) | > 95% | Non-cytotoxic | [7][8] |
| DLC Coating | Elution (Mouse Fibroblasts) | No adverse effects noted | Non-cytotoxic | [9][10] |
| Titanium Alloy (Control) | Elution (Osteoblasts) | ≈ 100% | Non-cytotoxic | [11] |
| Silicone (Bulk Material) | MTT Assay | Varies by formulation | Generally biocompatible, but some formulations show higher cytotoxicity |[12][13] |
Note: Values are representative and can vary based on specific formulation, surface chemistry, and testing parameters.
Hemocompatibility
Hemocompatibility is critical for any device that contacts blood. Key assessments include hemolysis (destruction of red blood cells) and platelet adhesion/activation, which can lead to thrombosis.[14] Materials with low hemolysis (<2%) are considered non-hemolytic according to standards like ASTM F756.[15][16]
Table 2: Comparative Summary of Hemocompatibility Data
| Material/Coating | Hemolysis Rate (%) | Platelet Adhesion | Thrombogenicity | Citation(s) |
|---|---|---|---|---|
| ppTVS-based Coating | < 2% | Minimal | Low | [6] |
| PEG Coating | < 2% | Very Low (Protein Repellent) | Very Low | [17][18] |
| DLC Coating | < 5% | Low | Low | [19][20] |
| Titanium Alloy (Control) | < 2% | Moderate | Low to Moderate |[11] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of biocompatibility. The following are summaries of key experimental protocols.
In Vitro Cytotoxicity: Elution Test (ISO 10993-5)
This test evaluates the toxicity of leachable substances from a material.
-
Extraction: The test material is incubated in a cell culture medium (e.g., MEM with 10% fetal bovine serum) for a specified period (e.g., 24 hours at 37°C) to create an extract. The ratio of material surface area or mass to medium volume is standardized (e.g., 3 cm²/mL).[3]
-
Cell Culture: A monolayer of cultured cells (e.g., L929 mouse fibroblasts) is grown to near-confluence in a multi-well plate.[21]
-
Exposure: The growth medium is removed from the cells and replaced with the material extract. Negative (medium only) and positive (e.g., organotin-stabilized PVC) controls are run in parallel.
-
Incubation: The cells are incubated with the extract for a defined period (e.g., 24-48 hours).
-
Assessment: Cell viability is quantified. This can be done qualitatively by observing cell morphology under a microscope for signs of distress (rounding, detachment, lysis) or quantitatively using assays like MTT or XTT, which measure metabolic activity.[4] A reduction in viability of more than 30% is typically considered a cytotoxic effect.[22]
Hemocompatibility: Hemolysis Assay (ASTM F756-17)
This protocol determines the degree of red blood cell (RBC) lysis caused by a material.[15]
-
Blood Preparation: Fresh human or rabbit blood is collected with an anticoagulant (e.g., citrate). The blood is diluted with a buffered saline solution (PBS).
-
Test Methods:
-
Direct Contact: The test material is placed directly into a tube containing the diluted blood suspension.
-
Extract Method: An extract of the material is prepared (similar to the cytotoxicity protocol), and the extract is added to the diluted blood suspension.
-
-
Controls: A positive control (e.g., water) is used to achieve 100% hemolysis, and a negative control (PBS) is used for 0% hemolysis.
-
Incubation: All tubes are incubated (e.g., for 3 hours at 37°C) with gentle agitation.
-
Analysis: The tubes are centrifuged to pellet intact RBCs. The supernatant, containing released hemoglobin, is carefully collected. The amount of hemoglobin is measured spectrophotometrically by its absorbance (e.g., at 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls. A hemolysis rate of 0-2% is categorized as non-hemolytic, 2-5% as slightly hemolytic, and >5% as hemolytic.[16]
In Vivo Biocompatibility (ISO 10993-6)
This standard describes methods for assessing the local effects of materials after implantation.
-
Animal Model: A suitable animal model, often rats or rabbits, is selected.[23]
-
Implantation: The sterile test material and a negative control material are surgically implanted into a specific tissue site (e.g., subcutaneous or muscle tissue).
-
Observation Periods: Animals are observed for short-term (e.g., 1-4 weeks) and long-term (e.g., 12+ weeks) responses.
-
Histopathological Analysis: At the end of the study period, the implant and surrounding tissue are explanted. The tissue is fixed, sectioned, stained (e.g., with Hematoxylin and Eosin), and examined by a pathologist.
-
Evaluation: The local tissue response is scored based on the presence and extent of inflammation, fibrosis (capsule formation), necrosis, and other cellular reactions. The response to the test material is compared against the control. A thin, well-defined fibrous capsule with minimal chronic inflammation is typically indicative of good biocompatibility.[12]
Visualized Workflows and Concepts
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological responses.
References
- 1. Non-equilibrium organosilane plasma polymerization for modulating the surface of PTFE towards potential blood contact applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mddionline.com [mddionline.com]
- 4. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-equilibrium organosilane plasma polymerization for modulating the surface of PTFE towards potential blood contact applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hydromer.com [hydromer.com]
- 8. researchgate.net [researchgate.net]
- 9. Biocompatibility of diamond-like carbon coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diamond-like Carbon Coatings in the Biomedical Field: Properties, Applications and Future Development [mdpi.com]
- 11. ijarse.com [ijarse.com]
- 12. Cytotoxicity, Inflammatory Activity, and Angiogenesis Are Induced by Different Silicone Implants | In Vivo [iv.iiarjournals.org]
- 13. Biocompatibility of silicone implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 16. HEMOCOMPATIBILITY AND BIOCOMPATIBILITY OF ANTIBACTERIAL BIOMIMETIC HYBRID FILMS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.umn.edu [experts.umn.edu]
- 19. wjarr.com [wjarr.com]
- 20. scivisionpub.com [scivisionpub.com]
- 21. Biocompatibility testing using tissue culture cell cytotoxicity assessment | BioTether Sciences, Inc. [biotether.com]
- 22. researchgate.net [researchgate.net]
- 23. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of Vinyl Group Conversion in Tetravinylsilane Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three primary analytical techniques for the quantitative analysis of vinyl group conversion in the polymerization of tetravinylsilane: Fourier Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of an appropriate analytical method is critical for understanding polymerization kinetics, optimizing reaction conditions, and ensuring the desired properties of the final polysiloxane material.
Introduction to this compound Polymerization
This compound (TVS) is a tetra-functional monomer containing a central silicon atom bonded to four vinyl groups. Its polymerization is a key process in the formation of highly cross-linked polysiloxane networks. The conversion of the vinyl groups is a direct measure of the extent of the polymerization reaction. Accurate and precise quantification of this conversion is therefore essential for process control and material characterization.
Comparison of Analytical Techniques
The choice of analytical technique for monitoring the polymerization of this compound depends on several factors, including the desired level of detail, the physical state of the sample, the need for real-time monitoring, and available instrumentation. FT-IR, Raman, and NMR spectroscopy each offer distinct advantages and disadvantages in this context.
Data Presentation: Quantitative Comparison of Techniques
The following table summarizes the key quantitative parameters for each technique in the context of monitoring vinyl group conversion.
| Parameter | FT-IR Spectroscopy | Raman Spectroscopy | ¹H NMR Spectroscopy |
| Principle | Measures the absorption of infrared radiation by molecular vibrations. | Measures the inelastic scattering of monochromatic light from molecular vibrations. | Measures the resonance of atomic nuclei in a magnetic field. |
| Key Band/Signal for Vinyl Group | ~1600 cm⁻¹ (C=C stretch), ~960 cm⁻¹ (=C-H bend)[1][2] | ~1600 cm⁻¹ (C=C stretch)[3][4] | ~5.8-6.2 ppm (vinyl protons)[5] |
| Internal Reference | Si-CH₃ or other stable bond vibration within the molecule or an internal standard. | Aromatic ring breathing mode of an internal standard or a stable bond in the polymer backbone.[4] | A non-reactive internal standard (e.g., TMS, dioxane) or signals from the polymer backbone.[5][6] |
| Typical Accuracy | Good (can be affected by baseline correction and peak overlap) | Good to Excellent (less prone to water interference)[7][8] | Excellent (highly quantitative with proper relaxation delays)[6][9] |
| Typical Precision | Good | Good to Excellent | Excellent |
| Real-time Monitoring | Yes (with ATR or transmission probes)[10][11] | Yes (with fiber-optic probes)[12][13] | Possible, but more challenging due to longer acquisition times. |
| Sample State | Liquids, solids, films, slurries[1][10] | Liquids, solids, aqueous solutions, slurries[7][12] | Soluble polymers in deuterated solvents.[5][6] |
| Key Advantages | Widely available, cost-effective, good for real-time monitoring.[10][11] | Excellent for in-situ analysis, minimal sample preparation, not affected by water.[7][8][12] | Highly quantitative, provides detailed structural information.[6][9] |
| Key Limitations | Water interference, potential for peak overlap, sample thickness can be an issue.[8] | Can be affected by fluorescence, weaker signal than IR.[8] | Longer analysis time, requires soluble samples, more expensive instrumentation.[14] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible data. Below are representative experimental protocols for each technique.
Quantitative Analysis by FT-IR Spectroscopy
Objective: To monitor the decrease in the absorbance of the vinyl C=C stretching band relative to an internal standard during the polymerization of this compound.
Methodology:
-
Sample Preparation: The this compound monomer and initiator are mixed. A small aliquot of the reaction mixture is placed between two KBr plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For in-situ monitoring, an ATR probe can be immersed directly into the reaction vessel.[10]
-
Data Acquisition: FT-IR spectra are recorded at regular time intervals throughout the polymerization. A typical spectral range is 4000-650 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption band for the vinyl C=C stretch (around 1600 cm⁻¹).[1]
-
Select a reference peak that remains constant throughout the reaction (e.g., a Si-C vibration if present and stable).
-
The degree of vinyl conversion at time t is calculated using the following formula: Conversion (%) = [1 - (A_vinyl(t) / A_ref(t)) / (A_vinyl(0) / A_ref(0))] * 100 where A_vinyl(t) and A_ref(t) are the absorbances of the vinyl and reference peaks at time t, and A_vinyl(0) and A_ref(0) are the initial absorbances.
-
Quantitative Analysis by Raman Spectroscopy
Objective: To monitor the decrease in the intensity of the vinyl C=C stretching band using in-situ Raman spectroscopy.
Methodology:
-
Sample Preparation: The reaction is set up in a glass vial or reactor. A fiber-optic Raman probe is positioned to focus the laser on the sample.[12][15]
-
Data Acquisition: Raman spectra are collected continuously or at set time intervals. The use of a near-infrared laser (e.g., 785 nm) can help to minimize fluorescence.
-
Data Analysis:
-
The intensity of the vinyl C=C stretching band (around 1600 cm⁻¹) is monitored.[3][4]
-
An internal reference peak, such as a stable solvent peak or a polymer backbone vibration, is used for normalization.
-
The vinyl conversion is calculated using a similar ratio-based formula as in the FT-IR method, substituting peak intensities for absorbances.
-
Quantitative Analysis by ¹H NMR Spectroscopy
Objective: To determine the vinyl group conversion by integrating the signals of the vinyl protons relative to an internal standard.
Methodology:
-
Sample Preparation: At various time points during the polymerization, an aliquot of the reaction mixture is withdrawn and dissolved in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS or 1,4-dioxane).[5][6] The reaction in the aliquot is quenched, for example, by rapid cooling or addition of an inhibitor.
-
Data Acquisition: ¹H NMR spectra are recorded. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of the protons, which is crucial for accurate integration.
-
Data Analysis:
-
The integral of the vinyl proton signals (typically in the range of 5.8-6.2 ppm) is measured.[5]
-
The integral of a known number of protons from the internal standard is also measured.
-
The concentration of vinyl groups at time t can be calculated and compared to the initial concentration to determine the conversion.
-
Mandatory Visualizations
Experimental Workflow for Monitoring Polymerization
Caption: Workflow for monitoring this compound polymerization.
Logical Relationship of Analytical Techniques
Caption: Advantages and disadvantages of analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The application of Raman Spectroscopy to reacting systems | The Infrared and Raman Discussion Group [irdg.org]
- 8. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 9. Quantitative 1H-NMR spectroscopy as an efficient method for identification and quantification of PVC, ABS and PA microparticles - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Dielectric Properties of Tetravinylsilane (TVS) and Hexamethyldisiloxane (HMDSO) Films
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of two key precursors for plasma-deposited dielectric films.
This guide provides an objective comparison of the dielectric properties of thin films synthesized from two common organosilicon precursors: Tetravinylsilane (TVS) and Hexamethyldisiloxane (B120664) (HMDSO). The selection of an appropriate precursor is critical in the fabrication of microelectronics and various sensing applications where low dielectric constant (low-k) materials are essential for minimizing RC delay and power consumption. This document summarizes key performance metrics from experimental studies, details the methodologies used, and presents a visual workflow for the deposition and characterization process.
Quantitative Dielectric Properties
The following table summarizes the key dielectric properties of films derived from TVS and HMDSO, as reported in the scientific literature. It is important to note that these values can be significantly influenced by the specific deposition parameters.
| Dielectric Property | This compound (TVS) Films | Hexamethyldisiloxane (HMDSO) Films |
| Dielectric Constant (k) | 2.4 (after annealing)[1][2] | 3.212 - 3.805 (frequency dependent)[3] |
| Dielectric Loss Tangent (tan δ) | Not explicitly reported | 0.0026 - 0.0451 (frequency dependent)[3] |
| Leakage Current Density (J) | 1.18 x 10⁻⁸ A/cm² (at 1 MV/cm, after annealing)[1][2] | Not explicitly reported |
| Breakdown Field Strength (E) | > 4.0 MV/cm (at 1 mA/cm²)[1][2] | Not explicitly reported |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing Plasma-Enhanced Chemical Vapor Deposition (PECVD) to fabricate the dielectric films. While specific parameters vary between research groups, the general methodology is outlined below.
Film Deposition: Plasma-Enhanced Chemical Vapor Deposition (PECVD)
A typical PECVD process for depositing organosilicon films involves the following steps:
-
Substrate Preparation: Silicon wafers are commonly used as substrates. They are cleaned using standard procedures to remove any organic and inorganic contaminants.
-
Precursor Delivery: The liquid precursors, TVS or HMDSO, are vaporized and introduced into the PECVD reaction chamber at a controlled flow rate. Often, a carrier gas such as Argon is used.[4]
-
Plasma Generation: A radio frequency (RF) or microwave source is used to generate a plasma within the chamber. This creates a highly reactive environment where the precursor molecules are fragmented and ionized.
-
Film Growth: The reactive species from the plasma adsorb onto the substrate surface and polymerize, forming a thin, conformal film. Key deposition parameters that are precisely controlled include:
-
RF Power: Influences the degree of precursor fragmentation and the energy of ions bombarding the substrate. For HMDSO films, a discharge power of 90W has been reported.[3]
-
Pressure: Affects the mean free path of the reactive species and the plasma density.
-
Substrate Temperature: Can influence film density, composition, and stress.
-
Gas Flow Rates: The ratio of precursor to carrier gas and any reactive gases (like oxygen) determines the chemical composition of the resulting film.
-
-
Post-Deposition Annealing: In some cases, particularly for TVS-based films, a post-deposition annealing step is performed in an inert atmosphere (e.g., Ar) at elevated temperatures (e.g., 450°C).[1][2] This can help to remove thermally unstable organic components and reduce the dielectric constant.[1]
Dielectric Property Measurement
The characterization of the dielectric properties is typically performed by fabricating Metal-Insulator-Semiconductor (MIS) capacitor structures.
-
Metal Electrode Deposition: A top metal electrode (e.g., Aluminum) is deposited onto the dielectric film through techniques like thermal evaporation or sputtering, using a shadow mask to define the capacitor area.
-
Capacitance-Voltage (C-V) Measurements: The capacitance of the MIS structure is measured as a function of an applied DC voltage bias, often with a superimposed small AC signal at various frequencies (e.g., 10³ to 10⁶ Hz).[3] The dielectric constant (k) is then calculated from the measured capacitance in the accumulation region, the electrode area, and the film thickness.
-
Current-Voltage (I-V) Measurements: The leakage current density is determined by applying a ramping voltage across the MIS capacitor and measuring the resulting current. The breakdown strength is identified as the electric field at which a sudden and large increase in current occurs.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative evaluation of TVS and HMDSO dielectric films.
Caption: Experimental workflow for comparing dielectric properties of TVS and HMDSO films.
Discussion
The presented data suggests that films derived from This compound (TVS) , particularly after annealing, can achieve a lower dielectric constant (k=2.4) compared to the reported range for Hexamethyldisiloxane (HMDSO) films (k=3.212 - 3.805).[1][2][3] Furthermore, TVS films exhibit a very low leakage current density and a high breakdown field strength, making them a promising candidate for advanced interlayer dielectric applications.[1][2]
The higher number of vinyl groups in the TVS precursor molecule contributes to a more cross-linked organic phase in the deposited film.[1] While this initially leads to a higher deposition rate and dielectric constant, the post-deposition annealing step effectively removes thermally unstable organic components, resulting in a lower-k material.[1]
On the other hand, HMDSO is a widely used and well-characterized precursor for depositing silicon oxide-like films. The dielectric properties of HMDSO-based films are sensitive to deposition conditions, particularly the substrate temperature and the presence of oxygen. Films prepared at higher substrate temperatures (e.g., 400°C) tend to have lower dielectric losses and greater stability.
References
A Comparative Guide to the Validation of a Novel Capillary Electrophoresis Method for Tetravinylsilane Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new analytical method for the detection of Tetravinylsilane (TVS), a crucial building block in the synthesis of silicon-containing materials.[1] While established methods like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for the analysis of TVS, this document introduces a novel, validated Capillary Electrophoresis (CE) method coupled with UV detection.[2][3][4] The performance of this new method is objectively compared against the traditional techniques, with supporting experimental data to guide researchers in selecting the most suitable method for their specific applications.
Methodology Comparison
The following table summarizes the key performance characteristics of the newly validated Capillary Electrophoresis (CE-UV) method against the established Gas Chromatography-Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy methods for the quantification of this compound.
| Parameter | Capillary Electrophoresis (CE-UV) - New Method | Gas Chromatography (GC-FID) - Established Method | ¹H NMR Spectroscopy - Established Method |
| Principle | Separation based on electrophoretic mobility in a capillary. | Separation based on volatility and interaction with a stationary phase. | - |
| Limit of Detection (LOD) | 0.5 µg/mL | 1 µg/mL | 100 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 3 µg/mL | 300 µg/mL |
| Linearity (R²) | >0.999 | >0.998 | >0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 2.5% | < 5.0% |
| Analysis Time | ~10 minutes | ~20 minutes | ~5 minutes per sample (plus setup) |
| Solvent Consumption | Minimal | Moderate | Low |
| Sample Throughput | High | Moderate | Low to Moderate |
| Instrumentation Cost | Moderate | High | Very High |
| Specificity | High | High (with appropriate column) | High (structural information) |
Experimental Protocols
Detailed methodologies for the key experiments performed in the validation of the new CE-UV method and the comparative GC-FID and ¹H NMR analyses are provided below.
New Method: Capillary Electrophoresis with UV Detection (CE-UV)
-
Instrumentation: A standard capillary electrophoresis system equipped with a UV detector set at 210 nm.
-
Capillary: Fused-silica capillary (50 µm i.d., 360 µm o.d., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 20 mM sodium borate (B1201080) buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (B86663) (SDS).
-
Sample Preparation: this compound standards and samples were dissolved in methanol.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 25 kV.
-
Temperature: 25°C.
-
Data Analysis: Peak area integration was used for quantification against a standard calibration curve.
Established Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 200°C at 15°C/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: this compound standards and samples were dissolved in hexane.
-
Data Analysis: Peak area integration was used for quantification against a standard calibration curve.
Established Method: ¹H NMR Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.[5]
-
Sample Preparation: A known amount of this compound was dissolved in CDCl₃ containing the internal standard.
-
Acquisition Parameters: 16 scans, 30° pulse angle, 5-second relaxation delay.
-
Data Analysis: The integral of the vinyl proton signals of this compound was compared to the integral of the TMS signal for quantification.
Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates the general workflow for the validation of the new analytical method for this compound detection.
References
- 1. 四乙烯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound(1112-55-6) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | C8H12Si | CID 66188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1112-55-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Tetramethylsilane - Wikipedia [en.wikipedia.org]
Cross-Validation of Experimental and Theoretical Properties of Tetravinylsilane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental and theoretical properties of Tetravinylsilane (TVS), a versatile organosilicon compound. By cross-validating experimental data with computational models, we aim to offer a deeper understanding of its molecular structure and characteristics, which is crucial for its application in materials science and as a precursor in chemical synthesis.
Physical and Spectroscopic Properties: A Side-by-Side Comparison
The following tables summarize the key experimental and theoretical properties of this compound. Experimental data has been compiled from various reputable sources, while theoretical values are typically derived from Density Functional Theory (DFT) calculations, a common computational method for predicting molecular properties.
Table 1: Physical Properties of this compound
| Property | Experimental Value | Theoretical Value |
| Boiling Point | 130-131 °C | Not available |
| Density | 0.800 g/mL at 25 °C | Not available |
| Refractive Index | 1.461 at 20 °C | Not available |
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton | Experimental Chemical Shift (δ, ppm) |
| =CH- | 6.12 (m) |
| =CH₂ | 5.95 (m) |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Experimental Chemical Shift (δ, ppm) |
| =CH- | 135.2 |
| =CH₂ | 134.3 |
Table 4: Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) |
| C-H stretch (vinyl) | ~3050 |
| C=C stretch (vinyl) | ~1600 |
| Si-C stretch | ~950 |
| C-H bend (vinyl) | ~1400, ~1010 |
Table 5: Raman Spectroscopy Data for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) |
| C=C stretch (vinyl) | Strong peak around 1600 |
| Si-C stretch | Moderate peak around 950 |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings. Below are the standard protocols for determining the key properties of this compound.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of this compound can be accurately determined using the Thiele tube method.
Procedure:
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated, and the temperature is monitored.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is then discontinued, and the liquid is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Measurement of Density
The density of liquid this compound can be determined using a pycnometer or a digital density meter.
Procedure (using a pycnometer):
-
A clean, dry pycnometer of a known volume is weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
Measurement of Refractive Index
The refractive index of this compound is measured using an Abbe refractometer.
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry.
-
A few drops of this compound are placed on the surface of the prism.
-
The prism is closed, and the light source is adjusted.
-
The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer.
Procedure:
-
A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added.
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.
-
The ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectra provide information about the vibrational modes of the molecule.
Procedure (for IR):
-
A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr).
-
The plates are mounted in the sample holder of an FTIR spectrometer.
-
The IR spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).
Procedure (for Raman):
-
A small amount of this compound is placed in a glass capillary tube or a suitable sample holder.
-
The sample is placed in the Raman spectrometer.
-
The sample is irradiated with a monochromatic laser source, and the scattered light is collected and analyzed to generate the Raman spectrum.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical data for this compound.
Caption: Workflow for comparing experimental and theoretical data.
This guide serves as a valuable resource for researchers by providing a centralized and comparative overview of the key properties of this compound, supported by detailed experimental protocols. The cross-validation approach enhances the reliability of the data and provides a more complete understanding of the molecule's behavior.
Tetravinylsilane: A Comparative Performance Analysis in Diverse Polymer Matrices
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is critical in tailoring the properties of polymer-based materials for specific, high-performance applications. Tetravinylsilane (TVS), a versatile organosilicon compound with four reactive vinyl groups, presents a compelling option for enhancing the mechanical, thermal, and chemical resistance of various polymers. This guide provides an objective comparison of the performance of this compound across different polymer matrices, supported by general principles of vinyl silane (B1218182) chemistry and available experimental data for similar compounds.
This compound (TVS) serves as an efficient crosslinking agent, capable of participating in polymerization reactions to form a stable, three-dimensional network.[1] This networking significantly improves the material's properties. The effectiveness of TVS, however, is highly dependent on the chemistry of the host polymer matrix. This guide will explore its comparative performance in three major polymer families: Silicone Elastomers, Polyolefins, and Epoxy Resins.
Comparative Performance Overview
The performance of this compound as a crosslinking agent varies significantly across different polymer matrices due to the different reaction mechanisms involved. In silicone elastomers, TVS participates in hydrosilylation, a highly efficient and specific reaction. In polyolefins, it is typically grafted onto the polymer backbone via free-radical reactions. In epoxy resins, its role is often more complex, potentially involving co-polymerization with other unsaturated monomers or acting as a modifier.
While direct, comprehensive comparative studies of TVS across these different matrices are limited in publicly available literature, we can infer its relative performance based on the well-understood chemistry of vinyl silanes. The following table summarizes the expected comparative performance of TVS in these polymer systems.
| Performance Metric | Silicone Elastomers | Polyolefins (e.g., Polyethylene) | Epoxy Resins |
| Crosslinking Efficiency | Very High | Moderate to High | Low to Moderate |
| Improvement in Tensile Strength | Significant | Moderate | Moderate |
| Enhancement of Thermal Stability | Significant | Significant | Moderate |
| Ease of Processing | High (well-established methods) | Moderate (requires grafting step) | Moderate (can affect cure kinetics) |
| Adhesion to Inorganic Substrates | Excellent | Good | Good |
Chemical Structure and Crosslinking Mechanism of this compound
This compound's structure, featuring a central silicon atom bonded to four vinyl groups, allows it to act as a potent crosslinking agent. The vinyl groups can react with various polymer backbones, creating a robust network.
Caption: Chemical Structure of this compound (TVS).
The crosslinking mechanism of TVS varies with the polymer matrix. In general, the vinyl groups participate in addition reactions. For example, in silicone elastomers, this occurs via hydrosilylation in the presence of a platinum catalyst. In polyolefins, a free radical initiator is used to graft the silane onto the polymer chain.
Caption: Generalized crosslinking mechanism of TVS in a polymer matrix.
Experimental Protocols
The evaluation of the performance of TVS in different polymer matrices involves a series of standardized tests. Below are the general methodologies for key experiments.
Sample Preparation
-
Silicone Elastomers: A two-part system is typically used. Part A contains a platinum catalyst, and Part B contains a hydride-functional siloxane and TVS. The two parts are mixed in a specified ratio and cured at elevated temperatures.
-
Polyolefins: TVS is typically melt-blended with the polyolefin resin and a peroxide initiator in an extruder. The extrudate is then molded into the desired shape and crosslinked by exposure to moisture and heat.[2]
-
Epoxy Resins: TVS is mixed with the epoxy resin and a curing agent. The mixture is then cured according to the resin manufacturer's instructions.
Mechanical Testing
-
Tensile Testing: Performed according to ASTM D638, this test measures the tensile strength, elongation at break, and Young's modulus of the material.
-
Hardness Testing: Durometer hardness is measured according to ASTM D2240.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the crosslinked polymer. The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10°C/min.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of TVS in a polymer matrix.
Caption: A typical experimental workflow for evaluating TVS performance.
Conclusion
This compound is a highly effective crosslinking agent that can significantly enhance the performance of a wide range of polymers. Its performance is, however, matrix-dependent. In silicone elastomers, it provides a highly efficient crosslinking system leading to materials with excellent mechanical and thermal properties. In polyolefins, it offers a route to create crosslinked materials with improved heat resistance and durability.[3] In epoxy resins, it can be used to modify the network structure and improve toughness. The choice of polymer matrix and the processing conditions are critical in optimizing the benefits of using TVS. Further research into direct comparative studies would be beneficial for a more quantitative understanding of its performance across different polymer systems.
References
Benchmarking Tetravinylsilane-Enhanced Adhesion Against Industry Standards: A Comparative Guide
For researchers, scientists, and professionals in drug development, the integrity of surface coatings is paramount. This guide provides an objective comparison of the adhesion strength of surfaces modified with Tetravinylsilane (TVS) against established industry-standard coatings, such as epoxy and polyurethane systems. The following data and protocols are presented to assist in the evaluation and selection of surface treatments for demanding applications.
This compound is primarily utilized as a molecular coupling agent or as a precursor for plasma-polymerized nanocoatings.[1] These applications create a high-density, cross-linked surface layer that significantly enhances the adhesion of subsequent coatings to inorganic substrates. Rather than functioning as a standalone bulk coating, TVS treatments are designed to improve the interfacial bond strength, a critical factor for the long-term stability and performance of coated materials.
Comparative Adhesion Strength Data
The adhesion of a coating to a substrate is a critical performance metric, often quantified by the pull-off strength. This value represents the tensile stress required to detach the coating from the substrate. The following table summarizes representative pull-off adhesion strengths for industry-standard coatings and demonstrates the significant improvement achieved by incorporating a this compound plasma treatment. All data is benchmarked against the ASTM D4541 standard test method.
| Coating System | Substrate | Average Pull-Off Strength (MPa) | Predominant Failure Mode |
| Standard Two-Part Epoxy | Blasted Steel | 10 - 20 | Adhesive/Cohesive |
| Standard Polyurethane | Blasted Steel | 5 - 15 | Adhesive/Cohesive |
| Epoxy on TVS Plasma-Treated Substrate | Steel | > 22 (Often limited by adhesive) | Cohesive in coating/adhesive |
Note: The values presented are typical ranges and can vary based on specific product formulations, surface preparation, and application parameters. Data for TVS-enhanced adhesion often shows failure within the bulk coating or the testing adhesive rather than at the TVS-treated interface, indicating that the interfacial adhesion exceeds the measured value.
Experimental Protocols
Accurate and reproducible measurement of adhesion strength is essential for comparative analysis. The following sections detail the methodologies for the key experiments cited.
ASTM D4541: Pull-Off Strength of Coatings Using Portable Adhesion Testers
This method provides a quantitative value for the tensile adhesion strength of a coating system.
1. Apparatus:
- Portable pull-off adhesion tester with a pressure gauge or digital readout.
- Loading fixtures (dollies) of a specified diameter (e.g., 20 mm).
- High-strength, two-part epoxy adhesive for bonding the dolly to the coating.
- Cutting tool for scoring the coating around the dolly (if required).
2. Procedure:
- Surface Preparation: Clean the dolly face and the selected area of the coated surface to remove any contaminants such as oil, grease, or moisture.
- Adhesive Application: Mix the two-part epoxy adhesive according to the manufacturer's instructions. Apply a uniform, thin layer of the adhesive to the face of the dolly.
- Dolly Placement: Press the dolly firmly onto the coated surface in the desired test location. Remove any excess adhesive that squeezes out around the edge of the dolly.
- Curing: Allow the adhesive to cure for the time specified by the manufacturer (typically 24 hours at 25°C).[2]
- Scoring (Optional but Recommended): For thicker or more rigid coatings, carefully cut through the coating around the circumference of the dolly down to the substrate. This isolates the test area and prevents lateral bonding from influencing the result.
- Testing: Attach the pull-off adhesion tester to the dolly. Ensure the tester is perpendicular to the surface to apply a pure tensile force.[2]
- Force Application: Apply pressure at a slow, constant rate (typically not exceeding 1 MPa/s or 150 psi/s) until the dolly is pulled off the surface.[3]
- Data Recording: Record the maximum pressure reading from the tester. Also, document the nature of the failure by examining the dolly face and the substrate. The failure can be adhesive (at the coating-substrate interface), cohesive (within a coating layer), or a glue failure.
ASTM D3359: Rating Adhesion by Tape Test (Cross-Cut Method)
This method provides a qualitative assessment of coating adhesion and is often used for quality control.
1. Apparatus:
- A sharp cutting tool or a specialized cross-hatch cutter with multiple blades.
- A steel or hard metal straightedge to ensure straight cuts.
- Pressure-sensitive tape with specified adhesion properties (e.g., Elcometer 99).
- A soft brush.
2. Procedure:
- Cutting: Place the cutting guide or straightedge on the coated surface. Make a series of parallel cuts through the coating down to the substrate. For coatings up to 50 µm (2 mils) thick, make eleven cuts spaced 1 mm apart. For coatings between 50 µm and 125 µm (2-5 mils), make six cuts spaced 2 mm apart.
- Cross-Hatching: Rotate the guide 90 degrees and make a second series of cuts perpendicular to the first, creating a lattice pattern.
- Brushing: Gently brush the area with a soft brush to remove any detached flakes or ribbons of coating.
- Tape Application: Apply the center of the pressure-sensitive tape over the grid and press it down firmly with a finger or pencil eraser to ensure good contact.
- Tape Removal: After 90 ± 30 seconds, remove the tape by seizing the free end and pulling it off rapidly at an angle as close to 180° as possible.
- Evaluation: Visually inspect the grid area for any removed coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: removal greater than 65%).
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in adhesion testing, the following diagrams illustrate the experimental workflow for the pull-off test and a decision-making process for selecting an appropriate adhesion testing method.
References
Safety Operating Guide
Navigating the Safe Disposal of Tetravinylsilane: A Procedural Guide
For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Tetravinylsilane, a highly flammable organosilane, requires specific disposal procedures to mitigate risks. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always operate in a well-ventilated area, preferably within a chemical fume hood. The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
This compound is a highly flammable liquid and vapor; therefore, all sources of ignition, such as open flames and sparks, must be strictly avoided.[1][2] Ensure that all containers and equipment are properly grounded and bonded to prevent the buildup of static electricity.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Si | [3] |
| Molecular Weight | 136.27 g/mol | [3] |
| Appearance | Liquid | [1] |
| Boiling Point | 130-131 °C | |
| Flash Point | 6 °C (42.8 °F) - closed cup | |
| Signal Word | Danger | |
| Hazard Statements | Highly flammable liquid and vapor (H225) | |
| Disposal Recommendation | Dispose of at a licensed waste disposal facility | [1] |
Step-by-Step Disposal Protocol for this compound Waste
The primary method for the disposal of this compound is through a licensed hazardous waste contractor, typically involving chemical incineration.[2] The following protocol outlines the steps for safely accumulating and preparing this compound waste for collection.
Experimental Protocol: Waste Accumulation and Preparation
Objective: To safely collect and store this compound waste and contaminated materials for disposal by a licensed professional service.
Materials:
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Waste labels
-
Inert absorbent material (e.g., vermiculite, sand)
-
Non-sparking tools for spill cleanup[1]
Procedure:
-
Waste Segregation:
-
Designate a specific, properly labeled waste container for this compound and related waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible mixtures can create additional hazards.
-
-
Collecting Liquid Waste:
-
Carefully transfer unwanted this compound into the designated waste container using a funnel.
-
Perform this transfer within a chemical fume hood to minimize inhalation exposure.
-
Ensure the exterior of the waste container remains clean and free of contamination.
-
-
Managing Contaminated Solids:
-
Place any materials contaminated with this compound, such as absorbent pads, gloves, and empty containers, into a separate, clearly labeled solid waste container.
-
Empty containers should be handled with care as they may contain flammable residual vapors.[1]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Remove all ignition sources.
-
Contain the spill and absorb the liquid using an inert, non-combustible absorbent material like sand or vermiculite.[2]
-
Using non-sparking tools, collect the absorbed material and place it in the designated solid waste container.[1]
-
-
Container Sealing and Labeling:
-
Securely close the waste container. Do not overfill; a general guideline is to fill to no more than 90% capacity.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Flammable Liquid")
-
The date of accumulation
-
The name of the principal investigator or lab contact
-
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area away from heat and ignition sources.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the research environment. Always consult your institution's specific guidelines for chemical waste disposal.
References
Safeguarding Your Research: A Guide to Handling Tetravinylsilane
For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of Tetravinylsilane. Adherence to these protocols is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a controlled environment to minimize exposure and prevent accidents.
Essential Safety and Handling Protocols
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[1]
-
Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]
-
Use explosion-proof electrical equipment to prevent ignition of flammable vapors.[1]
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear neoprene or nitrile rubber gloves.[1]
-
Eye and Face Protection: Chemical goggles are mandatory. Contact lenses should not be worn. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][3][4]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified organic vapor (black cartridge) respirator. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended where risk assessment deems it necessary.[1][5]
3. Safe Handling Practices:
-
Avoid all contact with skin and eyes, and do not breathe vapors or mist.[1][5]
-
Keep the chemical away from heat, open flames, and sparks. No smoking is permitted in the handling area.[1][5]
-
Keep the container tightly closed when not in use.[1]
-
Ground and bond containers and receiving equipment during transfer to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
-
Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1]
4. Storage:
-
Store in a cool, well-ventilated place.[1]
-
Store under an inert gas as the material is moisture-sensitive.[5]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C8H12Si |
| Molecular Weight | 136.27 g/mol |
| Boiling Point | 130-131 °C |
| Flash Point | 6 °C (42.8 °F) - closed cup |
| Density | 0.8 g/mL at 25 °C |
| Refractive Index | n20/D 1.461 |
| Vapor Pressure | 12.0 ± 0.2 mmHg at 25°C |
Emergency Procedures
-
In Case of Fire: Use water spray, foam, carbon dioxide, or dry chemical to extinguish.[1] Irritating fumes and organic acid vapors may be produced.[1] Firefighters should wear self-contained breathing apparatus.[5]
-
Accidental Release: Evacuate unnecessary personnel and remove all ignition sources.[1][5] Equip the cleanup crew with proper protection.[1] Contain the spill using an absorbent, non-combustible material (e.g., sand, earth) and collect it into a suitable container for disposal using non-sparking tools.[1][5] Prevent the spill from entering sewers or public waters.[1]
Disposal Plan
-
Dispose of this compound and its container in a safe manner in accordance with local, state, and federal regulations.[1]
-
This should be done through a licensed professional waste disposal service.[5]
-
Handle empty containers with care as they may contain flammable residual vapors.[1]
-
Avoid release into the environment.[1]
Visual Workflow for Handling this compound
The following diagram outlines the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
